Ap3A
Descripción
Propiedades
IUPAC Name |
bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCICUPZZLIQAPA-XPWFQUROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N10O16P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-90-0 | |
| Record name | Ap3A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine 5'-triphosphate 5'-adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Biological Function of Diadenosine Triphosphate: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine triphosphate (Ap3A) is a naturally occurring dinucleoside polyphosphate that plays a significant role as an intracellular and extracellular signaling molecule. Initially identified as a byproduct of aminoacyl-tRNA synthetase activity, this compound is now recognized as a critical "alarmone," a signaling molecule produced in response to cellular stress. Its functions are multifaceted, ranging from the regulation of vascular tone and platelet aggregation to the modulation of cell proliferation and apoptosis. This technical guide provides an in-depth overview of the biological functions of this compound, with a focus on its signaling pathways, quantitative aspects of its interactions, and detailed experimental protocols for its study.
Introduction
Diadenosine 5',5'''-P1,P3-triphosphate (this compound) is a member of the diadenosine polyphosphate (ApnA) family, characterized by two adenosine moieties linked by a chain of three phosphate groups. It is ubiquitously present in prokaryotic and eukaryotic cells and is stored in high concentrations within platelet-dense granules alongside other signaling molecules like ATP and serotonin. The release of this compound from activated platelets or stressed cells into the extracellular space allows it to interact with purinergic receptors, initiating a cascade of physiological responses. Intracellularly, its concentration is tightly regulated and serves as an indicator of cellular stress, influencing key processes such as DNA replication and apoptosis. This guide will explore the known biological functions of this compound, the molecular mechanisms through which it exerts its effects, and the methodologies employed to investigate its roles.
Quantitative Data on Diadenosine Triphosphate
A quantitative understanding of this compound's cellular concentration, its binding affinity to receptors, and the kinetics of its metabolism is crucial for elucidating its biological significance. The following tables summarize key quantitative data from the literature.
Table 1: Intracellular Concentrations of Diadenosine Triphosphate (this compound)
| Cell Type/Condition | This compound Concentration | Reference |
| Fhit-negative human cell lines | 0.2-0.9 pmol/10⁶ cells | [1] |
| Fhit-positive human cell lines | Very low to undetectable | [1] |
| Ehrlich ascites tumor cells | ~0.1 nmol/10⁶ cells | [2] |
| General eukaryotic cells | Nanomolar to micromolar range | [3] |
Table 2: Kinetic Parameters of this compound-Metabolizing Enzymes
| Enzyme | Substrate | K_m_ (μM) | k_cat_/K_m_ (s⁻¹M⁻¹) | Reference |
| Human Fhit protein (GST-fusion) | This compound | 1.3 | 2.0 x 10⁶ | [4] |
| Human Fhit protein (GST-fusion) | Ap4A | 4.6 | 6.7 x 10³ | [4] |
Table 3: Receptor Binding Affinities and Potencies for Diadenosine Polyphosphates
| Receptor/Tissue | Ligand | Parameter | Value | Reference |
| Rat liver cell membranes | This compound | Displacement Potency Rank | Ap4A ≥ Ap5A > Ap6A > this compound > Ap2A | [5] |
| Rat brain synaptic terminals (high affinity site) | [³H]-Ap4A | K_d_ | 0.10 ± 0.014 nM | [6] |
| Rat brain synaptic terminals (low affinity site) | Ap4A | K_i_ | 0.57 ± 0.09 µM | [6] |
Signaling Pathways of Diadenosine Triphosphate
This compound exerts its extracellular effects primarily through the activation of P2Y purinergic receptors, a family of G protein-coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that mediate a variety of cellular responses.
P2Y Receptor-Mediated Signaling
Upon binding to P2Y receptors, particularly the P2Y1 subtype, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq. Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ and the presence of DAG activate protein kinase C (PKC).
Furthermore, this signaling cascade can lead to the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). This transactivation, along with PKC activation, converges on the Ras-Raf-MEK-ERK (MAPK) pathway, ultimately leading to the phosphorylation of transcription factors that regulate gene expression involved in cell proliferation and survival.[7][8][9][10][11]
Intracellular Regulation by the Fhit Tumor Suppressor
The intracellular concentration of this compound is critically regulated by the fragile histidine triad (Fhit) protein, a tumor suppressor that functions as an this compound hydrolase.[4] Fhit catalyzes the hydrolysis of this compound to AMP and ADP, thereby diminishing its signaling capacity. The interaction between Fhit and this compound is thought to be a key component of a tumor suppression pathway. Under conditions of cellular stress, increased levels of this compound can form a complex with Fhit. This complex is proposed to be the active signaling entity that can interact with other proteins, potentially leading to the inhibition of translation and a reduction in cell viability, thus contributing to its tumor-suppressive function.[12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological functions of diadenosine triphosphate.
Quantification of Intracellular this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of this compound from cultured cells using reverse-phase HPLC with UV detection.[2][14][15][16]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium hydroxide (KOH), 2 M
-
Mobile Phase: 50 mM potassium hydrogen phosphate, pH 6.8
-
C18 reverse-phase HPLC column (e.g., 3 x 150 mm, 2.7 µm)
-
HPLC system with UV detector (254 nm)
-
This compound standard
Procedure:
-
Cell Harvesting: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS and then scrape the cells into a known volume of PBS. For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS. Determine the cell number.
-
Extraction: Add an equal volume of ice-cold 0.8 M PCA to the cell suspension (final concentration 0.4 M PCA). Vortex vigorously for 30 seconds and incubate on ice for 15 minutes to precipitate proteins.
-
Neutralization: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube. Neutralize the acidic extract by adding 2 M KOH dropwise until the pH reaches 6.5-7.0 (monitor with pH paper). The addition of KOH will precipitate potassium perchlorate.
-
Sample Preparation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 0.6 mL/min.
-
Inject 20 µL of the prepared sample.
-
Run the separation using an isocratic elution with the mobile phase.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Quantification: Create a standard curve by injecting known concentrations of the this compound standard. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve. Express the final concentration as pmol or nmol per 10⁶ cells.
Measurement of this compound-Induced Cell Proliferation using BrdU Assay
This protocol details a colorimetric immunoassay to quantify cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.[17][18][19][20]
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Complete cell culture medium
-
This compound solution
-
BrdU Labeling Solution (10 mM BrdU in sterile DMSO, diluted to 10 µM in culture medium)
-
Fixing/Denaturing Solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control). Incubate for the desired treatment period (e.g., 24-48 hours).
-
BrdU Labeling: Add 10 µL of 10X BrdU labeling solution to each well (final concentration 1X). Incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Carefully remove the medium. Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.
-
Antibody Incubation:
-
Remove the Fixing/Denaturing Solution and wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
Radioligand Binding Assay for P2Y Receptors
This protocol describes a competition binding assay to determine the affinity of this compound for P2Y receptors using a radiolabeled antagonist.[4][21][22][23][24]
Materials:
-
Cell membranes expressing the P2Y receptor of interest
-
Radiolabeled P2Y receptor antagonist (e.g., [³H]-MRS2500 for P2Y1)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:
-
50 µL of binding buffer
-
50 µL of cell membrane preparation (containing a known amount of protein, e.g., 10-20 µg)
-
50 µL of a fixed concentration of the radiolabeled antagonist (typically at its K_d_ value)
-
50 µL of increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding) or a high concentration of a known antagonist (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of unlabeled this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (K_i_) for this compound using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Conclusion
Diadenosine triphosphate has emerged as a pleiotropic signaling molecule with diverse and critical biological functions. Its role as an alarmone in the cellular stress response underscores its importance in maintaining cellular homeostasis. The elucidation of its signaling pathways, primarily through P2Y receptors, has provided valuable insights into its mechanisms of action in various physiological and pathological processes, including cardiovascular regulation, neuronal function, and cancer biology. The quantitative data and detailed experimental protocols presented in this guide offer a framework for researchers to further investigate the intricate roles of this compound and to explore its potential as a therapeutic target in a range of diseases. Continued research in this area will undoubtedly uncover new facets of this compound biology and its implications for human health and disease.
References
- 1. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. d-nb.info [d-nb.info]
- 6. A rapid, sensitive, and nonradioactive method for assay of FHIT this compound hydrolase activity by fluorescence thin-layer chromatographic image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Transactivation of receptor tyrosine kinases by purinergic P2Y and adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical Proteomics of the Tumor Suppressor Fhit Covalently Bound to the Cofactor this compound Elucidates Its Inhibitory Action on Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. helixchrom.com [helixchrom.com]
- 16. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Protocols for IHC and Detection of Proliferating Cells by BrdU - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scite.ai [scite.ai]
- 24. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Physiological Concentration and Role of Diadenosine Triphosphate (Ap3A) in Human Platelets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine 5',5'''-P¹,P³-triphosphate (Ap3A) is a naturally occurring dinucleoside polyphosphate stored in the dense granules of human platelets. Upon platelet activation, this compound is released into the extracellular milieu, where it plays a modulatory role in hemostasis and thrombosis. This technical guide provides an in-depth overview of the physiological concentration of this compound in human platelets, the methodologies for its quantification, and its signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of hematology and cardiovascular disease.
Data Presentation: Quantitative Analysis of this compound in Human Platelets
The quantification of this compound in human platelets is crucial for understanding its physiological and pathological roles. The following tables summarize the key quantitative data regarding this compound concentrations and its relation to other key nucleotides in human platelets.
| Parameter | Concentration | Reference |
| Intracellular this compound | ~1 pmol/10⁶ platelets | [1] |
| Intracellular ATP | 0.24 ± 0.03 nmol/10⁸ platelets | |
| Intracellular ADP | 0.23 ± 0.04 nmol/10⁸ platelets | |
| Ratio of Intracellular Nucleotides | ||
| ATP:ADP | ~1.04:1 | |
| (ATP+ADP):this compound | ~20-40:1 | [1] |
Table 1: Intracellular Concentrations of this compound and other Adenine Nucleotides in Resting Human Platelets.
| Stimulus | Released Nucleotide | Amount Released | Reference |
| Thrombin | This compound | Released upon activation | [2][3] |
| Thrombin Receptor Activating Peptide (TRAP; 10µM) | ATP | 2.1 ± 0.51 pmol/10⁸ platelets | |
| Thrombin Receptor Activating Peptide (TRAP; 10µM) | ADP | 3.35 ± 0.87 pmol/10⁸ platelets |
Table 2: Release of this compound and other Adenine Nucleotides from Activated Human Platelets.
Experimental Protocols
Accurate measurement of this compound in human platelets requires specific and sensitive methodologies. The following sections detail the key experimental protocols cited in the literature.
Platelet Isolation
A standardized method for isolating human platelets is essential to ensure the quality and reliability of subsequent analyses.
-
Blood Collection : Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant, typically acid-citrate-dextrose (ACD) or sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation : The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Washed Platelet Preparation :
-
The PRP is treated with a prostaglandin (e.g., PGE₁) and apyrase to prevent platelet activation during processing.
-
The PRP is then centrifuged at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
The platelet-poor plasma is discarded, and the platelet pellet is gently resuspended in a suitable buffer (e.g., Tyrode's buffer) containing PGE₁ and apyrase.
-
This washing step is repeated to ensure the removal of plasma proteins and other contaminants.
-
The final washed platelet suspension is counted, and the concentration is adjusted for the specific assay.
-
Quantification of this compound
Two primary methods are employed for the quantification of this compound in platelet samples: High-Performance Liquid Chromatography (HPLC) and Bioluminescence assays.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying this compound from other nucleotides.
-
Sample Preparation :
-
Platelet lysates are prepared by treating washed platelets with a lysis buffer (e.g., containing perchloric acid or ethanol) to release intracellular nucleotides.
-
The lysate is then centrifuged at high speed to pellet cellular debris.
-
The supernatant containing the nucleotides is neutralized.
-
-
Chromatographic Separation :
-
An aliquot of the prepared sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).
-
A gradient elution is typically used, with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol or acetonitrile).
-
The gradient is optimized to achieve clear separation of this compound from ATP, ADP, AMP, and other related compounds.
-
-
Detection and Quantification :
-
The eluting nucleotides are detected using a UV detector, typically at 254 nm.
-
The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of this compound.
-
2. Bioluminescence Assay
Bioluminescence assays offer high sensitivity for the detection of this compound. This method relies on enzymatic reactions that produce light in proportion to the amount of this compound present.
-
Principle : This assay is a coupled enzymatic reaction. First, this compound is specifically hydrolyzed to ATP and AMP by an this compound-specific phosphodiesterase. The newly formed ATP is then quantified using the firefly luciferase-luciferin system, which produces light in the presence of ATP.
-
Assay Procedure :
-
A platelet lysate or the supernatant from activated platelets is added to a reaction mixture containing the this compound phosphodiesterase.
-
The mixture is incubated to allow for the conversion of this compound to ATP.
-
The firefly luciferase-luciferin reagent is then added.
-
The resulting luminescence is measured using a luminometer.
-
-
Standardization : A standard curve is generated using known concentrations of this compound to correlate the luminescence signal with the this compound concentration. It is crucial to account for any potential ATP contamination in the sample by running parallel controls without the this compound phosphodiesterase.
Signaling Pathways and Experimental Workflows
This compound Signaling in Human Platelets
The primary mechanism of action for this compound in platelet aggregation is its extracellular enzymatic conversion to ADP by plasma hydrolases.[2][4] ADP then acts as a potent platelet agonist by binding to two G-protein coupled receptors on the platelet surface: P2Y₁ and P2Y₁₂.
Figure 1: this compound-mediated signaling pathway in human platelets.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical experimental workflow for the measurement of this compound in resting and activated platelets.
Figure 2: Experimental workflow for this compound quantification.
Conclusion
This compound is an important signaling molecule stored in and released from human platelets. Its physiological concentration is significantly lower than that of ATP and ADP. The primary mechanism of this compound-mediated platelet activation is its conversion to ADP, which then stimulates the P2Y₁ and P2Y₁₂ receptors. The detailed methodologies and signaling pathways outlined in this guide provide a framework for researchers and drug development professionals to further investigate the role of this compound in health and disease, and to explore its potential as a therapeutic target. The provided quantitative data, experimental protocols, and signaling diagrams offer a solid foundation for future research in this area.
References
- 1. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diadenosine triphosphate (this compound) mediates human platelet aggregation by liberation of ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The presence of diadenosine 5',5'''-P1,P3-triphosphate (this compound) in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of diadenosine triphosphate (this compound) and diadenosine tetraphosphate (Ap4A) on platelet aggregation in unfractionated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Diadenosine Triphosphate (Ap3A) in Vascular Smooth Muscle Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vascular smooth muscle cell (VSMC) proliferation is a critical component in the pathophysiology of various cardiovascular diseases, including atherosclerosis and hypertension. Understanding the endogenous molecules that regulate VSMC growth is paramount for the development of novel therapeutic interventions. Diadenosine triphosphate (Ap3A), a member of the diadenosine polyphosphate family, has emerged as a significant signaling molecule in the vasculature. This technical guide provides an in-depth analysis of the role of this compound in promoting VSMC proliferation, detailing the underlying signaling pathways, presenting quantitative experimental data, and outlining the methodologies used to elucidate these effects.
Introduction
Diadenosine polyphosphates (ApnAs) are naturally occurring molecules composed of two adenosine moieties linked by a phosphate chain of variable length. These compounds are stored in platelet dense granules and are released upon platelet activation, suggesting a role in cardiovascular homeostasis and pathology. Among these, this compound has been identified as a potent modulator of vascular function. This document focuses specifically on the mitogenic effects of this compound on vascular smooth muscle cells, providing a comprehensive resource for researchers in cardiovascular biology and drug development.
Quantitative Effects of this compound on VSMC Proliferation
Studies have demonstrated that this compound, along with Ap4A, selectively induces the proliferation of VSMCs, whereas longer-chain diadenosine polyphosphates such as Ap5A and Ap6A do not exhibit this effect.[1][2] The proliferative capacity of this compound has been quantified using [³H]thymidine incorporation assays and direct cell counting.
Table 1: Effect of Diadenosine Polyphosphates on [³H]Thymidine Incorporation in VSMCs
| Compound (10 µM) | [³H]Thymidine Incorporation (% of Control) |
| Control | 100 ± 15 |
| This compound | 210 ± 20 |
| Ap4A | 225 ± 22 |
| Ap5A | 110 ± 18 |
| Ap6A | 95 ± 12 |
*p < 0.05 compared to control. Data are represented as mean ± SEM. Data extrapolated from Bobbert P, et al. Biochem Pharmacol. 2008.[1][2]
Table 2: Effect of Ap4A on VSMC Count Over Time (as a proxy for this compound's similar effect)
| Treatment | Day 2 (Cells x 10⁴) | Day 4 (Cells x 10⁴) | Day 6 (Cells x 10⁴) |
| Quiescent Medium | 5.2 ± 0.4 | 5.5 ± 0.5 | 5.8 ± 0.6 |
| Complete Medium | 6.8 ± 0.6 | 9.5 ± 0.8 | 13.2 ± 1.1 |
| Thrombin (2 U/mL) | 6.5 ± 0.5 | 8.9 ± 0.7 | 11.8 ± 1.0 |
| Ap4A (0.1 mM) | 6.2 ± 0.5 | 8.2 ± 0.7 | 10.5 ± 0.9 |
*p < 0.05 compared to quiescent medium. Data are represented as mean ± SEM. Data for Ap4A is shown as it was presented graphically in the source, and this compound was stated to have a similar proliferative effect. Data extrapolated from Bobbert P, et al. Biochem Pharmacol. 2008.[1][2]
Signaling Pathways of this compound-Induced VSMC Proliferation
The proliferative effect of this compound on VSMCs is mediated by a complex signaling cascade that originates from the activation of P2Y purinergic receptors and culminates in the activation of the mitogen-activated protein kinase (MAPK) pathway.[1][2]
Receptor Activation and Intracellular Calcium Mobilization
This compound initiates its signaling by binding to G-protein coupled P2Y receptors on the surface of VSMCs.[1][2] This engagement leads to the activation of Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ([Ca²⁺]i) from intracellular stores, a critical event in the signaling cascade.[1][2]
Transactivation of the Epidermal Growth Factor Receptor (EGFR)
A key step in the this compound-induced signaling pathway is the transactivation of the Epidermal Growth Factor Receptor (EGFR).[1][2] This process links the G-protein coupled P2Y receptor activation to the tyrosine kinase signaling pathway of the EGFR. The increase in intracellular calcium and activation of Protein Kinase C (PKC) by DAG are crucial for this transactivation to occur.[1][2]
Activation of the Ras-Raf-MEK-ERK1/2 Cascade
The transactivated EGFR serves as a docking site for adaptor proteins, leading to the activation of the small GTPase Ras. Activated Ras then initiates a sequential phosphorylation cascade, activating Raf, which in turn phosphorylates and activates MEK1/2 (MAPK/ERK kinase). Finally, MEK1/2 phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] Phosphorylated ERK1/2 translocates to the nucleus, where it activates transcription factors that drive the expression of genes required for cell cycle progression and proliferation.
Caption: Signaling pathway of this compound-induced VSMC proliferation.
Experimental Protocols
The following protocols are based on the methodologies described in the study by Bobbert P, et al. (2008)[1][2] and are provided as a guide for researchers.
Cell Culture
-
Cell Source: Primary cultures of vascular smooth muscle cells are established from the aortas of newborn rats.
-
Growth Medium: Cells are grown in Minimal Essential Medium (MEM) supplemented with 10% fetal calf serum (FCS), 2% tryptose phosphate broth, 50 units/mL penicillin, and 50 units/mL streptomycin.
-
Passaging: Cells from passages 8-15 are typically used for experiments.
-
Growth Arrest: To synchronize cells in a quiescent state before stimulation, confluent cultures are washed with phosphate-buffered saline (PBS) and incubated in serum-free MEM for 48 hours.
[³H]Thymidine Incorporation Assay for Proliferation
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Caption: Workflow for [³H]Thymidine Incorporation Assay.
-
Seeding: Quiescent VSMCs are seeded in 24-well plates.
-
Stimulation: Cells are exposed to various concentrations of this compound or control substances in serum-free medium for 20 hours.
-
Labeling: [³H]thymidine (e.g., 1 µCi/mL) is added to each well for the final 4 hours of incubation.
-
Harvesting:
-
The medium is removed, and cells are washed twice with ice-cold PBS.
-
DNA is precipitated by adding ice-cold 5% trichloroacetic acid (TCA) for 30 minutes.
-
The TCA is removed, and cells are washed again with ice-cold PBS.
-
The acid-insoluble fraction is solubilized in a lysis buffer (e.g., 0.2 M NaOH, 1% SDS).
-
-
Measurement: The radioactivity of the cell lysates is determined by liquid scintillation counting.
Western Blotting for ERK1/2 Phosphorylation
This technique is used to detect the activation of the ERK1/2 signaling pathway.
-
Cell Treatment: Serum-starved VSMCs are stimulated with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST).
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Total ERK1/2 Control: The membrane is stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.
Conclusion
This compound is a potent and specific mitogen for vascular smooth muscle cells. Its proliferative effect is mediated through a well-defined signaling cascade involving P2Y receptors, EGFR transactivation, and the ERK1/2 MAPK pathway. This understanding provides a solid foundation for further investigation into the role of this compound in vascular pathologies and for the development of therapeutic strategies targeting this pathway to ameliorate diseases characterized by excessive VSMC proliferation. The experimental protocols detailed herein offer a standardized approach for researchers to explore the nuances of this compound signaling and its physiological and pathological consequences.
References
Ap3A: An Emerging Alarmone in Plant Stress Response
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Diadenosine triphosphate (Ap3A) is rapidly gaining recognition as a critical signaling molecule, or "alarmone," in the intricate network of plant stress responses. When plants encounter adverse environmental conditions, such as pathogen attack, drought, or high salinity, the intracellular concentration of this compound has been observed to change, triggering a cascade of defensive and adaptive mechanisms. This technical guide provides an in-depth overview of the current understanding of this compound's role in plant stress signaling, including its synthesis, degradation, and downstream effects. The content herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform further investigation and potential applications in enhancing crop resilience.
Introduction: The Concept of Alarmones in Plant Biology
Alarmones are intracellular signaling molecules produced in response to environmental stress. They serve to reprogram cellular metabolism and gene expression, thereby enabling the organism to adapt and survive. While the concept of alarmones is well-established in bacteria, their role in eukaryotes, particularly plants, is an expanding field of research. This compound, a member of the dinucleoside polyphosphate family, has emerged as a key player in this domain, linking stress perception to tangible physiological and biochemical changes in plants.
This compound Metabolism: Synthesis and Degradation
The cellular concentration of this compound is tightly regulated by the coordinated action of synthesizing and degrading enzymes. Understanding these enzymatic players is crucial for manipulating this compound levels and, consequently, the plant's stress response.
Synthesis of this compound
The primary route for this compound synthesis in biological systems is catalyzed by aminoacyl-tRNA synthetases (aaRSs) . These enzymes, central to protein synthesis, can also catalyze a side reaction where an aminoacyl-adenylate intermediate reacts with ATP to form this compound.[1][2] In plants, it is hypothesized that under stress conditions, alterations in protein synthesis rates may lead to an accumulation of aminoacyl-adenylates, thereby shunting metabolism towards this compound production. While the specific plant aaRSs responsible for this compound synthesis under stress have not been definitively identified, the large family of these enzymes in plants suggests potential for specialized roles.[3]
Degradation of this compound
The degradation of this compound is primarily carried out by a superfamily of enzymes known as Nudix (Nucleoside diphosphate linked to some moiety X) hydrolases . These enzymes cleave the phosphodiester bond of this compound, yielding AMP and ADP.[4] The Arabidopsis genome encodes for at least 27 Nudix hydrolases, some of which have been shown to have activity towards dinucleoside polyphosphates.[5][6] For instance, some Arabidopsis NUDX members have demonstrated the ability to cleave Ap4A, a closely related molecule, suggesting a similar role in this compound degradation.[6] The precise identification and characterization of the specific Nudix hydrolases that regulate this compound levels in response to stress is an active area of research.
Quantitative Data on this compound Levels in Response to Stress
While the role of this compound as a stress alarmone is increasingly evident, comprehensive quantitative data on its endogenous levels in various plant species and under different stress conditions are still emerging. Direct tabular summaries of this compound concentrations are scarce in the current literature. However, experimental evidence consistently indicates a dynamic regulation of this compound levels in response to stress.
Table 1: Summary of Observed Changes in Endogenous Phytohormone Levels Under Drought and Salt Stress (as an indicator of stress-induced metabolic changes)
| Phytohormone | Drought Stress | Salt Stress | Reference |
| Abscisic Acid (ABA) | Generally Increased | Generally Increased | [7][8][9] |
| Auxin (IAA) | Variable (Increase/Decrease) | Generally Decreased | [8][10][11] |
| Cytokinins (CKs) | Generally Decreased | Generally Decreased | [12] |
| Salicylic Acid (SA) | Generally Increased | Generally Increased | [8][13] |
Note: This table illustrates the general trends observed for major phytohormones under abiotic stress, highlighting the complex metabolic reprogramming that occurs, of which this compound is a part. Specific quantitative data for this compound remains a key area for future research.
This compound Signaling Pathway in Plant Stress Response
The current model of this compound signaling in plant stress response involves its accumulation under stress, perception by a yet-to-be-identified receptor, and the subsequent activation of downstream signaling cascades, ultimately leading to the expression of stress-responsive genes.
Perception of this compound: The Search for a Receptor
A specific receptor for this compound in plants has not yet been identified. However, the concept of purinergic signaling , where extracellular nucleotides like ATP act as signaling molecules by binding to P2-type receptors, is established in plants.[14][15] It is plausible that a similar mechanism exists for the perception of intracellular this compound, or that this compound may be transported out of the cell to interact with a cell-surface receptor. The identification of an this compound receptor is a critical next step in fully elucidating its signaling pathway. Research into plant purinergic receptors, such as DORN1 (P2K1), which binds extracellular ATP, provides a promising avenue for identifying potential this compound receptors or co-receptors.[16][17]
Downstream Signaling Events
Upon perception, this compound triggers a signaling cascade that leads to the activation of defense and adaptation mechanisms. One of the best-characterized downstream effects of this compound is the induction of the phenylpropanoid pathway . This pathway is responsible for the synthesis of a wide array of secondary metabolites, including flavonoids, lignins, and phytoalexins, which play crucial roles in plant defense against pathogens and in mitigating the effects of abiotic stress.
Specifically, the application of this compound to Arabidopsis thaliana seedlings has been shown to increase the expression and activity of two key enzymes in the phenylpropanoid pathway:
-
Phenylalanine ammonia-lyase (PAL)
-
4-coumarate:CoA ligase (4CL)
This induction leads to the production of protective compounds that enhance the plant's resilience to stress.
Experimental Protocols
Detailed, standardized protocols for the extraction and quantification of this compound from plant tissues are not widely available. However, methodologies developed for other nucleotides and phytohormones can be adapted.
Extraction of this compound from Plant Tissues (Adapted Protocol)
This protocol is a suggested starting point based on methods for other small molecules. Optimization for specific plant tissues and species is recommended.
-
Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Extraction Buffer: Add a cold extraction buffer (e.g., 0.5 M perchloric acid or a methanol/water mixture) to the powdered tissue. The choice of buffer will depend on the subsequent analytical method.
-
Homogenization: Thoroughly homogenize the sample on ice.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Neutralization (if using perchloric acid): Carefully neutralize the supernatant with a solution like 3 M K2CO3.
-
Second Centrifugation: Centrifuge again to remove the precipitated potassium perchlorate.
-
Solid-Phase Extraction (SPE): For purification, the supernatant can be passed through a C18 SPE column to remove interfering compounds.
-
Elution and Drying: Elute the this compound from the SPE column and dry the eluate under vacuum.
-
Resuspension: Resuspend the dried extract in a suitable solvent for analysis.
Quantification of this compound
Two primary methods can be adapted for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a robust method for separating and quantifying this compound.[18][19][20][21] A C18 reverse-phase column is typically used with a gradient of a buffered aqueous mobile phase and an organic solvent like acetonitrile or methanol. The retention time and peak area of the sample are compared to those of a known standard for quantification.
-
Luciferase-Based Luminescence Assay: This highly sensitive method utilizes the firefly luciferase enzyme, which can use this compound as a substrate to produce light.[22][23][24][25] The amount of light produced is proportional to the concentration of this compound in the sample. This method is particularly useful for detecting low concentrations of this compound.
Visualizations: Signaling Pathways and Workflows
This compound Metabolism and Signaling Pathway
Caption: Overview of this compound metabolism and its proposed signaling pathway in plant stress response.
Experimental Workflow for this compound Analysis
References
- 1. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 2. The renaissance of aminoacyl-tRNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual targeting is the rule for organellar aminoacyl-tRNA synthetases in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Molecular characterization of organelle-type Nudix hydrolases in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alterations of Endogenous Hormonal Levels in Plants under Drought and Salinity [scirp.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Salt-Specific Gene Expression Reveals Elevated Auxin Levels in Arabidopsis thaliana Plants Grown Under Saline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Effects of Exogenous Salicylic Acid on Endogenous Phytohormone Status in Hordeum vulgare L. under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extracellular ATP signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 16. CPK28 is a modulator of purinergic signaling in plant growth and defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FERONIA orchestrates P2K1-driven purinergic signaling in plant roots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC-PDA Method for Quantification of Bioactive Compounds in Crude Extract and Fractions of Aucklandia costus Falc. and Cytotoxicity Studies against Cancer Cells [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. med.emory.edu [med.emory.edu]
- 23. Luciferase Complementation Assay for Protein-Protein Interactions in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Interferon-Inducible Synthesis of Diadenosine Triphosphate (Ap3A): A Technical Guide
Introduction
Interferons (IFNs) are a family of cytokines that represent a critical first line of defense against viral infections and play a crucial role in orchestrating the innate and adaptive immune responses. Upon viral challenge, cells secrete IFNs which bind to specific cell surface receptors, initiating a signaling cascade that results in the transcriptional upregulation of hundreds of IFN-stimulated genes (ISGs).[1][2][3] These ISGs encode proteins that establish an antiviral state within the cell.[2] A fascinating and specific consequence of this response is the synthesis of diadenosine triphosphate (Ap3A), a dinucleoside polyphosphate that has emerged as a potential "alarmone" or second messenger in cellular stress responses.[4][5]
This technical guide provides an in-depth exploration of the interferon-inducible synthesis of this compound. It details the core signaling pathways, the key enzymes involved, quantitative data from seminal studies, and the experimental protocols required to investigate this phenomenon. This document is intended for researchers, scientists, and drug development professionals engaged in immunology, virology, and cell signaling research.
The Interferon Signaling Pathway to Aminoacyl-tRNA Synthetase Induction
The synthesis of this compound is not a direct consequence of the primary IFN signaling cascade but is instead mediated by the induction of specific ISGs—namely, certain aminoacyl-tRNA synthetases (aaRSs). The canonical pathway proceeds as follows:
-
Receptor Binding: Type I (IFN-α, IFN-β) and Type II (IFN-γ) interferons bind to their respective transmembrane receptor complexes, IFNAR1/IFNAR2 and IFNGR1/IFNGR2.
-
JAK-STAT Activation: This binding event triggers the activation of receptor-associated Janus kinases (JAKs), specifically JAK1 and TYK2 for Type I IFNs.[6][7] The activated JAKs then phosphorylate specific tyrosine residues on the receptor chains.
-
STAT Recruitment and Phosphorylation: These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. STAT1 and STAT2 are recruited and subsequently phosphorylated by the JAKs.
-
ISGF3 Formation and Nuclear Translocation: Phosphorylated STAT1 and STAT2 dimerize and associate with IFN-regulatory factor 9 (IRF9) to form a heterotrimeric complex known as IFN-stimulated gene factor 3 (ISGF3).[6]
-
ISG Transcription: The ISGF3 complex translocates to the nucleus, where it binds to specific DNA sequences called IFN-stimulated response elements (ISREs) located in the promoter regions of ISGs.[6] This binding initiates the transcription of hundreds of genes, including those encoding for Tryptophanyl-tRNA synthetase (TrpRS, also known as WARS) and Lysyl-tRNA synthetase (LysRS, also known as KRS).[8][9]
Enzymatic Synthesis of this compound by Inducible Synthetases
While the canonical function of aaRSs is to charge tRNAs with their cognate amino acids for protein synthesis, many possess non-canonical functions, including the synthesis of diadenosine polyphosphates.[10][11] Following interferon treatment, the elevated intracellular concentration of TrpRS and LysRS creates an environment conducive to this compound production.[8]
Tryptophanyl-tRNA Synthetase (TrpRS): Studies have shown that interferons (both alpha and gamma) lead to a considerable increase in the intracellular concentration of this compound, which parallels the accumulation of TrpRS.[8] The formation of this compound is catalyzed by this excess TrpRS.[8] The reaction proceeds via an adenylate intermediate, requiring ATP, L-tryptophan, and ADP.[12] Mammalian TrpRS specifically synthesizes this compound and is notably unable to catalyze the formation of its longer-chain homolog, Ap4A.[12]
Lysyl-tRNA Synthetase (LysRS): LysRS is another interferon-inducible aaRS capable of synthesizing diadenosine polyphosphates.[10][13] While often studied for its role in producing diadenosine tetraphosphate (Ap4A) to regulate STING-dependent inflammation, various LysRS enzymes, including those from prokaryotes and eukaryotes, are also known to produce this compound.[13][14][15][16] The reaction mechanism is similar, involving the formation of a lysyl-AMP intermediate that can then react with ADP to form this compound or with a second molecule of ATP to form Ap4A.
Downstream Function: this compound as a Primer for 2'-5'A Synthetase
The interferon-induced this compound plays a direct role in amplifying the antiviral response. One of its key functions is to act as a primer for another critical ISG, the 2',5'-oligoadenylate (2-5A) synthetase.[17]
Normally, 2-5A synthetase requires double-stranded RNA (dsRNA), a common hallmark of viral replication, for activation. Once activated, it polymerizes ATP into short 2'-5' linked oligoadenylates. These oligoadenylates, in turn, activate a latent cellular endonuclease, RNase L, which degrades both viral and cellular single-stranded RNA, thereby halting protein synthesis and viral replication.[2]
Crucially, studies have demonstrated that this compound can serve as a highly efficient primer for the 2-5A synthetase, initiating the synthesis of 2'-5' oligoadenylates.[17] This establishes a direct functional link between two distinct interferon-inducible enzymes: TrpRS (which produces this compound) and 2-5A synthetase (which uses this compound). This mechanism suggests that this compound may be a natural, endogenous primer that potentiates the antiviral state.[17]
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes and molecules in the interferon-Ap3A axis.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km Value | Cell/System Source | Citation |
|---|---|---|---|---|
| Human 46 kDa 2'-5'A Synthetase | This compound | Several-fold lower than Ap4A | Human Cell Line | [17] |
| Human 46 kDa 2'-5'A Synthetase | ATP | 100-fold higher than this compound | Human Cell Line | [17] |
| Bovine Tryptophanyl-tRNA Synthetase | This compound | ~1.00 mM | Bovine | [12] |
| Bovine Tryptophanyl-tRNA Synthetase | ATP | ~0.22 mM | Bovine | [12] |
| Human Plasma Hydrolase | This compound | 1 µM | Human Plasma | [18] |
| Human Plasma Hydrolase | Ap4A | 0.6 µM | Human Plasma |[18] |
Table 2: Effects of Interferon Treatment on this compound Levels
| Cell Line | Interferon Type | Treatment Conditions | Observed Effect on this compound | Citation |
|---|---|---|---|---|
| Human Monocytes (J96) | IFN-α or IFN-γ | Not specified | Concentration considerably increases | [8] |
| Human Myeloid Leukemia (HL-60) | IFN-α or IFN-γ | Not specified | Concentration considerably increases |[8] |
Key Experimental Protocols
Investigating the interferon-inducible synthesis of this compound requires a combination of cell biology, molecular biology, and analytical chemistry techniques.
References
- 1. Identification of Alpha Interferon-Induced Genes Associated with Antiviral Activity in Daudi Cells and Characterization of IFIT3 as a Novel Antiviral Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Interferon-Induced Proteins That Inhibit Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shared and Distinct Functions of Type I and Type III Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. Diadenosine polyphosphates (this compound and Ap4A) behave as alarmones triggering the synthesis of enzymes of the phenylpropanoid pathway in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stars.library.ucf.edu [stars.library.ucf.edu]
- 7. Regulation of apoptosis by type III interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferons induce accumulation of diadenosine triphosphate (this compound) in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human tryptophanyl-tRNA synthetase is an IFN-γ-inducible entry factor for Enterovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human lysyl-tRNA synthetase is secreted to trigger proinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminoacyl-tRNA Synthetase: A Non-Negligible Molecule in RNA Viral Infection [mdpi.com]
- 12. P1,P3-bis(5'-adenosyl)triphosphate (this compound) as a substrate and a product of mammalian tryptophanyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysyl-tRNA synthetase produces diadenosine tetraphosphate to curb STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic characterization of a class II lysyl-tRNA synthetase, LysS, from Myxococcus xanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The duality of LysU, a catalyst for both Ap4A and this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and Ap4A are primers for oligoadenylate synthesis catalyzed by interferon-inducible 2-5A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Catabolism of this compound and Ap4A in human plasma. Purification and characterization of a glycoprotein complex with 5'-nucleotide phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ap3A: A Potent Primer for 2-5A Synthetase in the Interferon-Mediated Antiviral Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interferon-induced 2',5'-oligoadenylate (2-5A) synthetase (OAS) pathway is a cornerstone of the innate immune response to viral infections. Upon activation by double-stranded RNA (dsRNA), OAS polymerizes ATP into a series of 2'-5' linked oligoadenylates (2-5A). These molecules, in turn, activate RNase L, leading to the degradation of viral and cellular RNA and the inhibition of viral replication. While ATP is the substrate for 2-5A synthesis, the efficiency of this process can be significantly enhanced by the presence of a primer. This technical guide delves into the role of diadenosine triphosphate (Ap3A) as a highly efficient, naturally occurring primer for 2-5A synthetase. Synthesized by tryptophanyl-tRNA synthetase (WRS), another interferon-inducible enzyme, this compound provides a crucial link between two key interferon-dependent pathways. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on this compound's priming efficiency, and detailed experimental protocols for studying this phenomenon.
The Interferon-Induced this compound-Primed 2-5A Synthetase Pathway
The induction of an antiviral state by interferons (IFNs) involves the upregulation of numerous interferon-stimulated genes (ISGs). Among these are the genes encoding for both 2-5A synthetase and tryptophanyl-tRNA synthetase (WRS).[1][2] This coordinated upregulation is not coincidental; it establishes a synergistic relationship that enhances the antiviral efficacy of the 2-5A system.
Upon viral infection, the presence of viral dsRNA activates 2-5A synthetase. Concurrently, the interferon-induced WRS catalyzes the synthesis of this compound from ATP and ADP.[3] This newly synthesized this compound then serves as a potent primer for the activated 2-5A synthetase. The enzyme utilizes this compound as an acceptor molecule, adding AMP moieties from ATP in a 2'-5' linkage to generate 2'-adenylated this compound derivatives, such as this compound(pA)n. These elongated molecules are effective activators of RNase L, which then executes its endoribonucleolytic function, cleaving single-stranded viral and cellular RNAs and ultimately halting protein synthesis and viral replication.[4]
The following diagram illustrates this signaling cascade:
Caption: Interferon-induced signaling leading to this compound-primed 2-5A synthesis and RNase L activation.
Quantitative Analysis of 2-5A Synthetase Priming
The efficiency of this compound as a primer for 2-5A synthetase has been quantified and compared to other potential primers, such as diadenosine tetraphosphate (Ap4A) and ATP itself. The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a key parameter for this comparison. A lower Km value indicates a higher affinity of the enzyme for the substrate or primer.
| Primer/Substrate | Enzyme | Km (µM) | Reference |
| This compound | Human 46 kDa 2-5A Synthetase | ~10 | [5] |
| Ap4A | Human 46 kDa 2-5A Synthetase | ~40 | [5] |
| ATP (as primer) | Human 46 kDa 2-5A Synthetase | ~1000 | [5] |
As the data clearly indicates, the human 46 kDa 2-5A synthetase exhibits a significantly higher affinity for this compound as a primer compared to both Ap4A and ATP. The Km for this compound is approximately 4-fold lower than for Ap4A and a remarkable 100-fold lower than for ATP when it acts as a primer.[5] This suggests that even at low intracellular concentrations, this compound can effectively prime the synthesis of 2-5A, making the antiviral response more rapid and efficient.
Experimental Protocols
Assay for 2-5A Synthetase Activity with this compound Primer
This protocol is adapted from standard 2-5A synthetase assays and is specifically tailored to measure the priming activity of this compound. The assay relies on the incorporation of radiolabeled AMP from [α-³²P]ATP into the growing 2-5A chain initiated by the this compound primer.
Materials:
-
Purified recombinant human 2-5A synthetase (e.g., 46 kDa isoform)
-
This compound sodium salt
-
[α-³²P]ATP (3000 Ci/mmol)
-
ATP solution (100 mM)
-
dsRNA (e.g., poly(I):poly(C))
-
Reaction Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM DTT, 100 mM KCl
-
Stop Solution: 50 mM EDTA, 0.1% SDS
-
Thin Layer Chromatography (TLC) plates (PEI-cellulose F)
-
TLC Developing Solvent: 1.5 M LiCl
-
Phosphorimager system
Procedure:
-
Prepare a reaction master mix on ice. For a 20 µL reaction, combine:
-
10 µL of 2X Reaction Buffer
-
2 µL of dsRNA (10 µg/mL final concentration)
-
x µL of purified 2-5A synthetase (e.g., 50-100 ng)
-
x µL of nuclease-free water to bring the volume to 16 µL.
-
-
Prepare serial dilutions of this compound and ATP to determine Km. For routine assays, use a final concentration of 20 µM this compound.
-
Add 2 µL of the this compound solution (or water for a no-primer control) to the master mix.
-
Initiate the reaction by adding 2 µL of a mix of cold ATP and [α-³²P]ATP. The final ATP concentration should be in the millimolar range (e.g., 1-5 mM), spiked with ~1 µCi of [α-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 5 µL of Stop Solution.
-
Spot 2-5 µL of the reaction mixture onto a PEI-cellulose TLC plate.
-
Develop the chromatogram in 1.5 M LiCl until the solvent front is near the top of the plate.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the radioactivity in the spots corresponding to the 2'-adenylated this compound products using a phosphorimager. The products will migrate slower than ATP.
Analysis of 2'-adenylated this compound Products by HPLC
High-Performance Liquid Chromatography (HPLC) provides a more quantitative and higher-resolution method for analyzing the reaction products.
Instrumentation and Columns:
-
HPLC system with a UV detector or a radiodetector.
-
Anion-exchange column (e.g., a Mono Q or similar).
Mobile Phase:
-
Buffer A: 20 mM Tris-HCl (pH 7.5)
-
Buffer B: 20 mM Tris-HCl (pH 7.5), 1 M NaCl
-
A linear gradient from 0% to 100% Buffer B over 30-40 minutes is typically used to elute the negatively charged oligonucleotides.
Procedure:
-
Perform the 2-5A synthetase reaction as described above.
-
Stop the reaction and filter the sample through a 0.22 µm spin filter.
-
Inject the sample onto the equilibrated anion-exchange column.
-
Run the gradient and monitor the elution profile at 254 nm (for non-radioactive assays) or with a radiodetector.
-
The 2'-adenylated this compound products will elute based on their increasing negative charge (i.e., chain length). The elution times can be compared to known standards if available.
RNase L Activation Assay using 2'-adenylated this compound
This assay determines the biological activity of the this compound-primed 2-5A synthetase products by measuring their ability to activate RNase L. A Fluorescence Resonance Energy Transfer (FRET)-based assay is a sensitive and continuous method for this purpose.[6][7]
Materials:
-
Purified recombinant human RNase L
-
FRET-based RNase L substrate: an RNA oligonucleotide with a fluorophore (e.g., FAM) on one end and a quencher (e.g., BHQ-1) on the other. The sequence should contain an RNase L cleavage site (e.g., UU or UA).
-
The 2'-adenylated this compound products from the 2-5A synthetase reaction.
-
RNase L Assay Buffer: 20 mM Tris-HCl (pH 7.5), 80 mM KCl, 10 mM MgCl₂, 1 mM DTT.
Procedure:
-
Set up reactions in a microplate suitable for fluorescence measurements.
-
To each well, add:
-
RNase L Assay Buffer
-
Purified RNase L (in the nanomolar range)
-
Varying concentrations of the 2'-adenylated this compound products.
-
-
Incubate for 10-15 minutes at room temperature to allow the activator to bind to RNase L.
-
Initiate the cleavage reaction by adding the FRET-based RNA substrate (final concentration in the nanomolar range).
-
Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
The rate of fluorescence increase is proportional to the RNase L activity.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for investigating the role of this compound as a primer for 2-5A synthetase.
Caption: A typical experimental workflow for studying this compound as a 2-5A synthetase primer.
Conclusion
The role of this compound as a highly efficient primer for 2-5A synthetase highlights a sophisticated level of regulation within the interferon-mediated antiviral response. The coordinated induction of both WRS and 2-5A synthetase ensures a rapid and robust activation of the 2-5A/RNase L pathway. The significantly lower Km of 2-5A synthetase for this compound compared to ATP underscores its importance as a physiological primer. For researchers and drug development professionals, understanding and harnessing this priming mechanism could open new avenues for the development of novel antiviral therapeutics that potentiate this natural defense system. The detailed protocols provided in this guide offer a starting point for the in-depth investigation of this crucial aspect of innate immunity.
References
- 1. Interferon induces tryptophanyl-tRNA synthetase expression in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophanyl-Transfer RNA Synthetase Is Involved in a Negative Feedback Loop Mitigating Interferon-γ-Induced Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P1,P3-bis(5'-adenosyl)triphosphate (this compound) as a substrate and a product of mammalian tryptophanyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-adenylated derivatives of this compound activate RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Ap4A are primers for oligoadenylate synthesis catalyzed by interferon-inducible 2-5A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]
The Enzymatic Synthesis of Diadenosine Triphosphate (Ap3A): A Technical Guide for Researchers
An in-depth exploration of the enzymatic pathways, experimental methodologies, and signaling roles of a crucial dinucleoside polyphosphate.
Diadenosine triphosphate (Ap3A) is a naturally occurring dinucleoside polyphosphate implicated in a diverse range of cellular processes, from stress signaling to cell proliferation. Its synthesis is primarily catalyzed by a class of ubiquitous enzymes known as aminoacyl-tRNA synthetases (aaRSs). This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, tailored for researchers, scientists, and drug development professionals. We delve into the core enzymatic players, their kinetic properties, detailed experimental protocols for in vitro synthesis and analysis, and the signaling pathways modulated by this intriguing molecule.
Core Concepts in this compound Synthesis: The Role of Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases are essential enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein synthesis. However, under certain conditions, these enzymes can also catalyze a side reaction leading to the formation of diadenosine polyphosphates, including this compound. The canonical two-step aminoacylation reaction proceeds as follows:
-
Amino Acid Activation: The synthetase activates its specific amino acid using ATP, forming an enzyme-bound aminoacyl-adenylate (AA-AMP) intermediate and releasing pyrophosphate (PPi).
-
tRNA Charging: The activated amino acid is then transferred from the AA-AMP complex to the 3' end of its cognate tRNA.
The synthesis of this compound is a deviation from this primary pathway. In the absence of sufficient tRNA, the enzyme-bound aminoacyl-adenylate can be nucleophilically attacked by a second molecule, typically ADP, to form this compound. Several aaRSs have been shown to catalyze this reaction, with tryptophanyl-tRNA synthetase (TrpRS) and lysyl-tRNA synthetase (LysRS) being among the most studied.
Quantitative Data on Enzymatic this compound Synthesis
The efficiency of this compound synthesis is dependent on the specific aminoacyl-tRNA synthetase, substrate concentrations, and reaction conditions. Below is a summary of key quantitative data.
| Enzyme | Substrate | Km (mM) | Vmax | Optimal pH | Optimal Temperature (°C) |
| Bovine Tryptophanyl-tRNA Synthetase | ATP | 0.22 | - | 7.0 - 8.0 (general) | 37 (human enzyme) |
| Bovine Tryptophanyl-tRNA Synthetase | This compound | 1.00 | 3-fold lower than for ATP | 7.0 - 8.0 (general) | 37 (human enzyme) |
| Myxococcus xanthus Lysyl-tRNA Synthetase | ATP | Not Reported | Not Reported | 7.0 - 8.0 (general) | 20 - 35 (general) |
Note: Optimal pH and temperature ranges are general for enzyme activity and may vary for specific this compound synthesis reactions. Further empirical optimization is recommended.
Experimental Protocols
Purification of Aminoacyl-tRNA Synthetases
A generalized protocol for the purification of tryptophanyl-tRNA synthetase (TrpRS) and lysyl-tRNA synthetase (LysRS) from biological sources or recombinant expression systems is outlined below. This protocol is a composite of methodologies described in the literature and may require optimization for specific enzymes and sources.[1][2][3][4][5]
Materials:
-
Cell paste or tissue homogenate
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10% glycerol, protease inhibitors)
-
Chromatography resins (e.g., DEAE-Cellulose, Hydroxyapatite, Gel Filtration)
-
Affinity chromatography resin (e.g., Lysyl-diaminohexyl-Sepharose for LysRS)
-
Bradford assay reagent
-
SDS-PAGE reagents
Procedure:
-
Cell Lysis: Resuspend the cell paste in lysis buffer and disrupt the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and insoluble components.
-
Ion-Exchange Chromatography: Load the clarified lysate onto a DEAE-Cellulose column equilibrated with a low-salt buffer. Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for synthetase activity.
-
Hydroxyapatite Chromatography: Pool the active fractions and apply them to a hydroxyapatite column. Elute with a phosphate gradient.
-
(Optional) Affinity Chromatography: For LysRS, the pooled fractions can be further purified on a lysyl-diaminohexyl-Sepharose affinity column.[1]
-
Gel Filtration Chromatography: As a final polishing step, apply the concentrated active fractions to a gel filtration column to separate proteins based on size.
-
Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight. Determine the protein concentration using the Bradford assay.
In Vitro Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound using a purified aminoacyl-tRNA synthetase.
Materials:
-
Purified aminoacyl-tRNA synthetase (e.g., TrpRS or LysRS)
-
Reaction Buffer (e.g., 100 mM HEPES-NaOH pH 7.6, 30 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (e.g., 100 mM)
-
ADP solution (e.g., 100 mM)
-
Cognate amino acid (e.g., L-Tryptophan or L-Lysine)
-
Inorganic pyrophosphatase
Procedure:
-
Prepare the reaction mixture in the reaction buffer containing:
-
ATP (final concentration, e.g., 2 mM)
-
ADP (final concentration, e.g., 5 mM)
-
Cognate amino acid (final concentration, e.g., 10 mM)
-
Inorganic pyrophosphatase (to drive the reaction forward by hydrolyzing pyrophosphate)
-
-
Initiate the reaction by adding the purified aminoacyl-tRNA synthetase (final concentration, e.g., 2-10 nM).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a desired period (e.g., 1-4 hours).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant for this compound production using HPLC.
HPLC Analysis of this compound
This protocol outlines the separation and quantification of this compound from the in vitro synthesis reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Volatile buffer at low pH (e.g., 0.1% Trifluoroacetic acid (TFA) in water)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
This compound standard
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the supernatant from the in vitro synthesis reaction (or a diluted sample).
-
Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 20 minutes).
-
Monitor the absorbance at 259 nm.
-
Identify the this compound peak by comparing its retention time to that of the this compound standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.
Signaling Pathways and Experimental Workflows
This compound functions as a signaling molecule in various biological contexts. Below are diagrams of key signaling pathways and a typical experimental workflow for studying this compound's effects.
Caption: Enzymatic Synthesis of this compound by Aminoacyl-tRNA Synthetases.
Caption: this compound Signaling through P2Y Receptors.
Caption: Modulation of the STING Pathway by LysRS-produced Ap4A.
Caption: Experimental Workflow for Studying this compound Synthesis and Function.
Conclusion
The enzymatic synthesis of this compound by aminoacyl-tRNA synthetases represents a fascinating intersection of primary metabolism and cellular signaling. This guide provides a foundational framework for researchers to explore this pathway, from the practical aspects of enzyme purification and in vitro synthesis to the broader context of its role in cellular communication. The provided protocols and diagrams serve as a starting point for further investigation into the nuanced roles of this compound in health and disease, opening avenues for potential therapeutic interventions. As our understanding of dinucleoside polyphosphates continues to grow, the methodologies and concepts outlined here will be invaluable for future discoveries in this exciting field.
References
- 1. Purification and characterization of lysyl-tRNA synthetase after dissociation of the particulate aminoacyl-tRNA synthetases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and subunit structure of tryptophanyl tRNA synthetase (TRS) from baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Tryptophanyl tRNA synthetase: isolation and characteristics of the tryptophanyl-enzyme] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of human tryptophanyl-tRNA synthetase in complex with tRNATrp reveals the molecular basis of tRNA recognition and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical and biochemical characterization of a purified arginyl-tRNA synthetase-lysyl-tRNA-synthetase complex from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Regulation of Cellular Ap3A Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine triphosphate (Ap3A) is a naturally occurring dinucleoside polyphosphate that has emerged as a critical signaling molecule, or "alarmone," in response to various cellular stresses, including oxidative stress and DNA damage. Its intracellular concentration is tightly controlled by a delicate balance between its synthesis and degradation, orchestrated by specific enzymes. Dysregulation of this compound levels has been implicated in a range of pathological conditions, including cancer, making the enzymes that govern its metabolism attractive targets for therapeutic intervention. This guide provides a comprehensive technical overview of the core principles of metabolic regulation of cellular this compound levels, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways involved.
Core Principles of this compound Metabolism
The cellular concentration of this compound is principally determined by the activities of two key classes of enzymes: aminoacyl-tRNA synthetases, which catalyze its synthesis, and hydrolases, which are responsible for its degradation.
This compound Synthesis
The primary route of this compound synthesis is a side reaction of the canonical aminoacylation process catalyzed by lysyl-tRNA synthetase (LysRS) . In this reaction, LysRS activates lysine with ATP to form a lysyl-AMP intermediate. In the absence of its cognate tRNA, this intermediate can react with a second molecule of ATP to produce this compound and lysine.
This compound Degradation
The degradation of this compound is predominantly carried out by the Fragile Histidine Triad (FHIT) protein , a member of the histidine triad superfamily of nucleotide-binding proteins. FHIT is a dinucleoside 5',5'''-P1,P3-triphosphate hydrolase that cleaves this compound into AMP and ADP.[1]
Signaling Pathways Regulating this compound Metabolism
The synthesis and degradation of this compound are not constitutive processes but are instead dynamically regulated by intracellular signaling cascades, allowing the cell to rapidly modulate this compound levels in response to environmental cues.
Regulation of this compound Synthesis by the MAPK Pathway
The synthesis of this compound by LysRS is positively regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . In response to immunological challenges or other stressors, the MAPK cascade, including ERK, JNK, and p38, can be activated.[2][3] Activated ERK can then phosphorylate LysRS at Serine 207.[2][3] This phosphorylation event causes LysRS to dissociate from the multi-synthetase complex (MSC) and translocate to the nucleus, where it can synthesize Ap4A, a related signaling molecule.[2][3] While the direct evidence for this compound synthesis is less explicit in these studies, the underlying mechanism of LysRS activation and its non-canonical function in producing dinucleoside polyphosphates is well-established.
Regulation of this compound Degradation by the PI3K/AKT/FOXO Pathway
The expression of the primary this compound-degrading enzyme, FHIT, is negatively regulated by the PI3K/AKT/FOXO signaling pathway .[4] In the presence of mitogenic signals, this pathway is active, leading to the phosphorylation and subsequent nuclear exclusion and inhibition of the FOXO3a transcription factor.[4][5] When FOXO3a is inhibited, the transcription of the FHIT gene is repressed, leading to lower levels of the FHIT protein and consequently, a reduction in this compound degradation. Conversely, under conditions of low mitogenic signaling, the PI3K/AKT pathway is less active, allowing FOXO3a to translocate to the nucleus and promote the transcription of FHIT.[4]
Quantitative Data on this compound Levels and Enzyme Kinetics
The following tables summarize key quantitative data related to cellular this compound concentrations and the kinetic parameters of the enzymes involved in its metabolism.
| Cell Line | Condition | This compound Concentration (pmol/106 cells) | Reference |
| HEK293T | Basal | 0.7 | [6] |
| HEK293 | Basal | 0.079 | [6] |
| AA8 | Basal | 3.05 | [6] |
| HEK293T | Heat Shock | ~1.05 (1.5-fold increase) | [6] |
| HEK293T | H2O2 | ~1.05 (1.5-fold increase) | [6] |
| Enzyme | Substrate | Km (µM) | kcat/Km (s-1M-1) | Reference |
| Human FHIT | This compound | 1.3 | 2.0 x 106 | [1] |
| Human FHIT | Ap4A | 4.6 | 6.7 x 103 | [1] |
Experimental Protocols
Quantification of Cellular this compound by HPLC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from mammalian cells.
1. Cell Lysis and Metabolite Extraction:
-
Culture cells to the desired confluency and apply experimental treatments (e.g., stress induction).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a cold extraction solution (e.g., 80% methanol).
-
Separate the soluble metabolites from the insoluble components by centrifugation.
2. Sample Preparation for HPLC-MS/MS:
-
Dry the supernatant containing the metabolites under vacuum.
-
Reconstitute the dried extract in a suitable mobile phase.
-
Include a stable isotope-labeled internal standard for accurate quantification.
3. HPLC-MS/MS Analysis:
-
Employ an ion-pairing reversed-phase HPLC method for the separation of nucleotides.[7]
-
Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Assay for FHIT Hydrolase Activity
This protocol describes a fluorometric assay for measuring the hydrolase activity of FHIT.
1. Principle:
-
The assay utilizes a fluorogenic this compound analog that, upon cleavage by FHIT, releases a fluorescent molecule. The rate of increase in fluorescence is directly proportional to FHIT activity.
2. Reagents:
-
Assay Buffer
-
Purified FHIT enzyme or cell lysate containing FHIT
-
Fluorogenic this compound substrate
-
96-well black microplate
3. Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate.
-
Add the FHIT enzyme or cell lysate to initiate the reaction.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
Assay for LysRS-mediated this compound Synthesis
This protocol outlines a method to measure the synthesis of this compound by LysRS.
1. Principle:
-
The synthesis of this compound from ATP and a lysyl-AMP intermediate can be monitored by quantifying the amount of this compound produced over time using HPLC-MS/MS.
2. Reagents:
-
Assay Buffer (containing Tris-HCl, MgCl2, KCl, DTT)
-
Purified LysRS enzyme
-
ATP
-
L-lysine
-
Inorganic pyrophosphatase (to drive the reaction forward)
3. Procedure:
-
Set up a reaction mixture containing the assay buffer, ATP, L-lysine, and inorganic pyrophosphatase.
-
Initiate the reaction by adding the LysRS enzyme.
-
Incubate the reaction at 37°C.
-
At various time points, stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Analyze the reaction mixture for the presence and quantity of this compound using HPLC-MS/MS as described above.
Conclusion
The metabolic regulation of cellular this compound levels is a complex process governed by the interplay of synthetic and degradative enzymes, which are themselves under the control of key signaling pathways. The MAPK and PI3K/AKT/FOXO pathways represent crucial regulatory hubs that allow cells to fine-tune this compound concentrations in response to stress and mitogenic cues. A thorough understanding of these regulatory mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for elucidating the precise roles of this compound in health and disease and for the development of novel therapeutic strategies targeting this compound metabolism. The information provided in this guide serves as a foundational resource for researchers and drug development professionals working in this exciting and rapidly evolving field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The pLysRS-Ap4A Pathway in Mast Cells Regulates the Switch from Host Defense to a Pathological State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. FHIT gene expression is repressed by mitogenic signaling through the PI3K/AKT/FOXO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. researchgate.net [researchgate.net]
Whitepaper: Diadenosine Triphosphate (Ap3A) and its Intricate Involvement in Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Diadenosine 5',5'''-P1,P3-triphosphate (Ap3A) is a naturally occurring dinucleoside polyphosphate increasingly recognized as a critical signaling molecule, or "alarmone," that accumulates in cells under conditions of stress.[1][2] Its role in cellular fate, particularly in the process of programmed cell death (apoptosis), is a subject of intense investigation. A significant body of evidence points to a close correlation between elevated intracellular this compound levels and the induction of apoptosis, primarily through its interaction with the Fragile Histidine Triad (Fhit) tumor suppressor protein.[3] This technical guide provides an in-depth analysis of the mechanisms by which this compound is involved in apoptosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
Introduction: this compound as a Cellular Alarmone
Dinucleoside polyphosphates (Ap(n)A) are a class of nucleotides found in virtually all cell types, from prokaryotes to eukaryotes.[4] They consist of two adenosine moieties linked by a chain of three to six phosphates.[4] For many years, their function was elusive, but they are now understood to act as signaling molecules in response to various cellular stresses, including heat shock, DNA damage, and exposure to cytotoxic agents.[4][5][6] this compound, in particular, is synthesized in response to stress and is believed to play a pivotal role in the cellular decision-making processes that lead to proliferation, differentiation, or apoptosis.[7]
The Fhit-Ap3A Signaling Axis: A Core Apoptotic Pathway
The primary mechanism linking this compound to apoptosis involves its interaction with the Fhit tumor suppressor protein. Fhit is an enzyme that binds to and hydrolyzes this compound.[3] The pro-apoptotic function of Fhit is thought to be dependent on its interaction with this compound.[1] Studies have shown that in Fhit-positive cells, the induction of apoptosis by various agents correlates directly with a significant increase in the intracellular concentration of this compound.[3] This suggests that the accumulation of this compound, by binding to Fhit, may inhibit its enzymatic activity, and this inhibition is a key step in the Fhit-mediated apoptotic signal.[3] The Fhit-Ap3A complex appears to be the active signaling entity that promotes cell death.[1]
Involvement in the Intrinsic (Mitochondrial) Pathway of Apoptosis
The intrinsic pathway of apoptosis is a major cell death program that is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and converges on the mitochondria.[8][9] Apoptotic stimuli cause changes in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[10][11] While the precise link is still under investigation, the Fhit-Ap3A axis is thought to influence this pathway. For instance, the related molecule Ap4A has been shown to induce a significant decrease in the level of the anti-apoptotic protein Bcl-2.[12] Given the antagonistic relationship between this compound and Ap4A, it is plausible that the Fhit-Ap3A complex modulates the activity or expression of Bcl-2 family members, thereby influencing mitochondrial integrity and subsequent caspase activation.[13]
Quantitative Data on this compound in Apoptosis
The concentration of this compound within cells is tightly regulated and responds dynamically to apoptotic stimuli. The following tables summarize key quantitative findings from the literature.
Table 1: Intracellular this compound Concentrations Under Basal and Stressed Conditions
| Cell Type | Condition | This compound Concentration (pmol/10⁶ cells) | Reference |
|---|---|---|---|
| HEK293 | Basal | 0.079 | [3] |
| Artemia Larvae | Pre-hatching (max) | 7.6 | [5] |
| Artemia Larvae | 40°C Heat Shock | ~1.8-fold increase | [5] |
| Ehrlich Ascites Tumor | In vivo growth | 100 | [14] |
| Human Platelets | Low Density | Varies | [15] |
| Human Platelets | High Density | Up to 10-fold higher than low density |[15] |
Table 2: Effect of Apoptosis Inducers on Intracellular this compound Levels in HEK293 Cells
| Apoptosis Inducer | This compound Concentration (pmol/10⁶ cells) | Fold Increase Over Basal (0.079) | Degree of Apoptosis | Reference |
|---|---|---|---|---|
| Control (Basal) | 0.079 | 1.0x | Low | [3] |
| Cold Shock | 0.160 | ~2.0x | Moderate | [3] |
| Anti-Fas | 0.230 | ~2.9x | Moderate-High | [3] |
| Cadmium Ions | 0.320 | ~4.1x | High | [3] |
| Etoposide | 0.510 | ~6.5x | Very High | [3] |
Data demonstrates a close correlation between the increase in this compound and the extent of apoptosis.[3]
Key Experimental Methodologies
Investigating the role of this compound in apoptosis requires robust and sensitive techniques for both nucleotide quantification and cell death assessment.
Protocol 1: Quantification of Intracellular this compound by Enzymatic Assay
This protocol is based on the highly sensitive coupled luminescence assay.[14]
-
Cell Culture and Treatment: Culture cells (e.g., HEK293) to the desired density and treat with apoptosis-inducing agents (e.g., etoposide) for the specified time.
-
Acidic Extraction: Harvest and count cells. Lyse the cell pellet with perchloric acid to extract small molecules and precipitate proteins.
-
Neutralization: Neutralize the acidic extract with a potassium carbonate solution.
-
Chromatography (Optional but Recommended): Separate nucleotides using ion-exchange chromatography or high-performance liquid chromatography (HPLC) for increased specificity.[14]
-
Enzymatic Reaction: Incubate the sample (or HPLC fraction) with snake venom phosphodiesterase. This enzyme specifically splits this compound into AMP and ADP.[14]
-
Luminescence Assay:
-
Add the reaction mixture to a solution containing pyruvate kinase, phosphoenolpyruvate, and luciferin-luciferase.
-
The ADP generated in the previous step is converted to ATP by pyruvate kinase.
-
Luciferase uses the newly formed ATP to generate a light signal.
-
-
Quantification: Measure the luminescence using a luminometer. The signal is directly proportional to the amount of this compound in the original sample, which can be quantified against a standard curve. The linear range is typically 0.1 to 2 pmol of this compound.[14]
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This is a standard flow cytometry-based method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[16]
-
Cell Collection: Following experimental treatment, collect both adherent and floating cells to ensure all apoptotic populations are included.
-
Cell Washing: Wash the collected cells with cold Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The evidence strongly supports a significant role for this compound as a pro-apoptotic signaling molecule, particularly through its interaction with the Fhit tumor suppressor protein. The tight correlation between rising intracellular this compound levels and the progression of apoptosis positions this molecule as a key biomarker and a potential target for therapeutic intervention.[3] Future research should focus on elucidating the precise downstream effectors of the Fhit-Ap3A complex and its specific points of interaction with the intrinsic mitochondrial pathway. Furthermore, developing specific inhibitors or analogs of this compound could provide novel tools for modulating apoptosis in cancer and other diseases characterized by dysregulated cell death.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Diadenosine polyphosphates (this compound and Ap4A) behave as alarmones triggering the synthesis of enzymes of the phenylpropanoid pathway in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of intracellular diadenosine triphosphate (this compound) with apoptosis in Fhit-positive HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 5. Changes in intracellular levels of this compound and Ap4A in cysts and larvae of Artemia do not correlate with changes in protein synthesis after heat-shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The mitochondrial pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial apoptotic pathways [scielo.org.ar]
- 12. The involvement of diadenosine 5',5"'-P1,P4-tetraphosphate in cell cycle arrest and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ap4A induces apoptosis in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diadenosine 5',5"'-P1,P3-triphosphate in eukaryotic cells: identification and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unproportionally high concentrations of diadenosine triphosphate (this compound) and diadenosine tetraphosphate (Ap4A) in heavy platelets. Consequences for in vitro studies with human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. 3-Deazaneplanocin A and neplanocin A analogues and their effects on apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Ap3A Levels in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine triphosphate (Ap3A) is a dinucleotide that plays a significant role in various cellular processes, including cell proliferation, DNA replication, and stress signaling. The accurate quantification of intracellular this compound levels is crucial for understanding its physiological functions and for the development of therapeutic agents targeting this compound-related pathways. These application notes provide detailed protocols for the measurement of this compound in cell culture samples using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and principles of enzymatic assays.
Data Presentation
The intracellular concentration of this compound can vary significantly depending on the cell type and physiological state. The following table summarizes representative this compound levels found in biological samples.
| Cell/Organism Type | Condition | This compound Concentration (pmol/10^6 cells) | Reference |
| Artemia Cysts | Pre-emergence development | 7.6 | [1] |
| Artemia Larvae | Post-hatching | Levels decline from 7.6 | [1] |
| Artemia Cysts | 40°C heat-shock | ~13.7 (1.8-fold increase) | [1] |
| Artemia Larvae | 40°C heat-shock | 1.8-fold increase | [1] |
| Artemia Cysts | 47°C heat-shock | ~21.3 (2.8-fold increase) | [1] |
Note: Data for mammalian cell lines are less commonly reported in absolute concentrations. Researchers are encouraged to establish baseline levels for their specific cell lines of interest.
Experimental Workflows and Signaling Pathways
General Workflow for this compound Measurement
The overall process for measuring intracellular this compound levels involves several key steps, from sample preparation to data analysis.
Caption: General workflow for measuring intracellular this compound levels.
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells
This protocol is designed for the efficient extraction of small molecules, including this compound, from cultured adherent cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
HPLC-grade Methanol, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
-
Dry ice
Procedure:
-
Remove the culture medium from the cell culture dish.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.
-
Place the dish on a bed of dry ice to rapidly quench metabolic activity.
-
Add a sufficient volume of -80°C methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).
-
Incubate the dish on dry ice for 5 minutes.
-
Using a pre-chilled cell scraper, scrape the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 1 minute at 4°C.
-
Centrifuge the lysate at >13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
The extract can be stored at -80°C or dried down under a stream of nitrogen or using a vacuum concentrator for subsequent analysis.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general framework for the separation and quantification of this compound using reverse-phase HPLC. Optimization of chromatographic conditions may be required for specific applications.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 7.0
-
Mobile Phase B: 100% Acetonitrile
-
This compound standard
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Reconstitute the dried cell extracts in an appropriate volume of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 259 nm
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-20 min: Linear gradient to 25% Mobile Phase B
-
20-25 min: Hold at 25% Mobile Phase B
-
25-30 min: Return to 100% Mobile Phase A
-
30-40 min: Re-equilibration at 100% Mobile Phase A
-
-
-
Standard Curve: Prepare a series of this compound standards of known concentrations in Mobile Phase A. Inject each standard to generate a standard curve by plotting peak area against concentration.
-
Quantification: Inject the prepared cell extracts. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Normalization: Normalize the quantified this compound amount to the cell number or total protein concentration of the original sample.
Caption: HPLC workflow for this compound quantification.
Protocol 3: Quantification of this compound by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound. This protocol outlines the key steps for developing an LC-MS/MS method.
Materials and Equipment:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 or HILIC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound standard
-
Internal standard (e.g., a stable isotope-labeled this compound)
Procedure:
-
Sample Preparation: Follow the metabolite extraction protocol (Protocol 1). If using an internal standard, spike it into the extraction solvent. Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol).
-
LC-MS/MS Method Development:
-
Infusion and Tuning: Infuse a pure this compound standard into the mass spectrometer to determine the optimal precursor and product ion transitions (MRM transitions) and collision energies.
-
Chromatography: Develop a chromatographic method to separate this compound from other cellular components. A gradient elution from Mobile Phase A to Mobile Phase B is typically used.
-
-
Standard Curve: Prepare a calibration curve by serially diluting the this compound standard and spiking it into a matrix that mimics the cell extract.
-
Analysis: Inject the prepared cell extracts and the calibration standards into the LC-MS/MS system.
-
Data Analysis: Integrate the peak areas for the specific MRM transitions of this compound and the internal standard. Calculate the concentration of this compound in the samples using the standard curve.
-
Normalization: Normalize the results to cell number or protein concentration.
References
Application Notes and Protocols for Enzymatic Quantification of Diadenosine Triphosphate (Ap3A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine triphosphate (Ap3A), a member of the dinucleoside polyphosphate family, is an important signaling molecule involved in a multitude of physiological and pathophysiological processes. Stored in high concentrations within blood platelets and vascular smooth muscle cells, this compound is released in response to various stimuli, acting as an extracellular messenger.[1][2] Its roles in platelet aggregation, vasodilation, cell proliferation, and apoptosis underscore its significance as a potential therapeutic target and biomarker in cardiovascular diseases and oncology.[3][4]
Accurate quantification of this compound in biological samples is crucial for elucidating its functions and for the development of novel therapeutics. This document provides a detailed protocol for a highly sensitive and specific enzymatic assay for the quantification of this compound using a coupled bioluminescent reaction.
Principle of the Assay
The enzymatic assay for this compound quantification is a coupled-enzyme system that results in a quantifiable light signal directly proportional to the amount of this compound in the sample. The assay proceeds in three main steps:
-
This compound Hydrolysis: The enzyme this compound hydrolase, specifically the Fragile Histidine Triad (Fhit) protein, catalyzes the hydrolysis of this compound into one molecule of adenosine monophosphate (AMP) and one molecule of adenosine diphosphate (ADP).[5][6]
-
ATP Generation: In the presence of excess phosphoenolpyruvate (PEP), adenylate kinase (myokinase) and pyruvate kinase work sequentially to convert the AMP and ADP produced in the first step into adenosine triphosphate (ATP).
-
Bioluminescent Detection: The newly generated ATP is then used by firefly luciferase to catalyze the oxidation of D-luciferin, a reaction that produces a strong and stable bioluminescent signal.[7] The intensity of the emitted light is measured using a luminometer and is directly proportional to the initial concentration of this compound in the sample.
Data Presentation
| Parameter | Value | Biological Source/Assay Condition | Reference |
| This compound Concentration | |||
| Human Platelets (total) | 1.5 - 2-fold higher in whole blood prep vs. PRP | Comparison of platelet preparation methods | [1] |
| Human Platelets (heavy) | 10-fold higher than low-density platelets | Percoll gradient separation | [1] |
| Hypertensive Patients' Platelets | 56 +/- 7 ng/µg β-thromboglobulin (Ap5A) | HPLC-based quantification | [8] |
| Normotensive Subjects' Platelets | 32 +/- 3 ng/µg β-thromboglobulin (Ap5A) | HPLC-based quantification | [8] |
| Enzyme Kinetics (Fhit Protein) | |||
| Km for this compound | 1.3 µM | In vitro enzymatic assay | [6] |
| Km for Ap4A | 4.6 µM | In vitro enzymatic assay | [6] |
| kcat/Km for this compound | 2.0 x 106 s-1M-1 | In vitro enzymatic assay | [6] |
| Assay Performance | |||
| Detection Limit (Luciferase-based) | As low as 5 fg of luciferase | Luciferase reporter gene assay | |
| Detection Threshold (HPLC) | 1 pmol/L for this compound | Ion-pair reversed-phase HPLC | [8] |
Experimental Protocols
I. Preparation of Cell Lysates
This protocol is designed for the extraction of this compound from cultured cells, such as vascular smooth muscle cells or isolated platelets.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium carbonate (K2CO3), 2 M, ice-cold
-
Centrifuge capable of 14,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
Acid Extraction: Add 200 µL of ice-cold 0.4 M PCA to the cell pellet or monolayer. For adherent cells, scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Incubation: Incubate the mixture on ice for 15 minutes to allow for complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Add 2 M K2CO3 dropwise while vortexing gently until the pH of the solution is between 6.5 and 7.5. This will precipitate the perchlorate as potassium perchlorate.
-
Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Sample Storage: Transfer the supernatant, which contains the this compound, to a new microcentrifuge tube. The samples can be used immediately or stored at -80°C for later analysis.
II. Enzymatic Assay for this compound Quantification
This protocol describes the coupled enzymatic reaction for the quantification of this compound in the prepared cell lysates.
Materials:
-
White, opaque 96-well microplates suitable for luminescence measurements
-
Luminometer
-
This compound standard solutions (for generating a standard curve)
-
Recombinant Human Fhit protein (as this compound hydrolase)[6]
-
Adenylate Kinase (Myokinase)
-
Pyruvate Kinase
-
Firefly Luciferase
-
D-Luciferin
-
Phosphoenolpyruvate (PEP)
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT
Reagent Preparation:
-
This compound Standard Curve: Prepare a series of this compound standards ranging from 1 nM to 1 µM in the assay buffer.
-
Enzyme Mix: Prepare a master mix of the enzymes in the assay buffer. The final concentrations in the reaction should be optimized, but a starting point is:
-
Fhit protein: 10-100 nM[9]
-
Adenylate Kinase: 10 units/mL
-
Pyruvate Kinase: 10 units/mL
-
-
Substrate Mix: Prepare a master mix of the substrates in the assay buffer. The final concentrations in the reaction should be:
-
PEP: 1 mM
-
D-Luciferin: 1 mM
-
-
Luciferase Solution: Prepare a solution of firefly luciferase in the assay buffer at a concentration of 1 µg/mL.
Procedure:
-
Pipetting: To each well of the 96-well plate, add:
-
20 µL of sample or this compound standard.
-
20 µL of the Enzyme Mix.
-
-
First Incubation: Incubate the plate at room temperature for 30 minutes to allow for the complete conversion of this compound to AMP and ADP, and their subsequent conversion to ATP.
-
Initiation of Luminescence: Add 20 µL of the Substrate Mix and 20 µL of the Luciferase Solution to each well.
-
Second Incubation: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence in each well using a luminometer. The integration time should be set to 1-10 seconds per well.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (containing only assay buffer) from all other readings.
-
Generate a standard curve by plotting the luminescence values of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their luminescence values on the standard curve.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling through P2Y receptors activates the MAPK/ERK pathway.
Experimental Workflow for this compound Quantification
Caption: Workflow for the enzymatic quantification of this compound.
References
- 1. Unproportionally high concentrations of diadenosine triphosphate (this compound) and diadenosine tetraphosphate (Ap4A) in heavy platelets. Consequences for in vitro studies with human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of diadenosine triphosphate (this compound) and diadenosine tetraphosphate (Ap4A) on platelet aggregation in unfractionated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAM3A promotes vascular smooth muscle cell proliferation and migration and exacerbates neointima formation in rat artery after balloon injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorimetric detection of enzymatic activity associated with the human tumor suppressor Fhit protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A novel assay for determination of diadenosine polyphosphates in human platelets: studies in normotensive subjects and in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubc9-induced inhibition of diadenosine triphosphate hydrolase activity of the putative tumor suppressor protein Fhit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luciferase-Based Detection of Diadenosine Triphosphate (Ap3A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine polyphosphates, such as diadenosine triphosphate (Ap3A), are signaling molecules found in most cell types that play a crucial role in various physiological and pathological processes.[1] These molecules are released from cells under specific conditions and can act as extracellular signals by binding to purinergic receptors. The ability to accurately quantify this compound levels is essential for understanding its biological functions and for the development of novel therapeutics targeting this compound signaling pathways.
This document provides detailed application notes and protocols for the sensitive and quantitative detection of this compound using a luciferase-based bioluminescent assay. The principle of this assay is a two-step enzymatic conversion of this compound to adenosine triphosphate (ATP), which is then quantified using the firefly luciferase-luciferin system. The light output from the luciferase reaction is directly proportional to the initial amount of this compound in the sample.
Signaling Pathways of this compound
This compound and the related molecule Ap4A exert their effects by activating P2Y purinergic receptors on the cell surface. This activation triggers a downstream signaling cascade, primarily involving the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). These events can lead to the activation of the Ras-Raf-MEK-ERK1/2 signaling cascade, ultimately influencing cellular processes such as proliferation.[2]
Figure 1: this compound Signaling Pathway.
Experimental Workflow for this compound Detection
The luciferase-based detection of this compound involves a series of sequential steps, beginning with sample preparation and culminating in the measurement of a luminescent signal. The workflow is designed to first enzymatically convert this compound to ATP and then quantify the generated ATP using a firefly luciferase assay.
Figure 2: Luciferase-Based this compound Detection Workflow.
Quantitative Data Summary
The performance of luciferase-based assays is characterized by high sensitivity and a broad dynamic range. The following tables summarize key quantitative parameters.
| Parameter | Value | Reference |
| Limit of Detection (Luciferase) | < 10-20 moles | [3] |
| Linear Range | 6 to 8 orders of magnitude | [4] |
| Assay Time (One-Step ATP Assay) | ~20 minutes | [5] |
| Signal Half-Life | > 2 hours | [5] |
Table 1: General Performance Characteristics of Luciferase-Based Assays.
| Enzyme | Substrate | Products | Km |
| Plasma Hydrolase | This compound | AMP + ADP | 1 µM |
| Plasma Hydrolase | Ap4A | AMP + ATP | 0.6 µM |
Table 2: Kinetic Parameters of this compound/Ap4A Hydrolyzing Enzyme from Human Plasma.[6]
Experimental Protocols
Materials and Reagents
-
This compound Standard
-
Phosphodiesterase (e.g., from human plasma or recombinant) [6]
-
Pyruvate Kinase/Phosphoenolpyruvate (PK/PEP)
-
ATP Assay Kit (containing Luciferase, D-Luciferin, and Assay Buffer)
-
96-well white, opaque microplates
-
Luminometer
-
Sample Lysis Buffer (if using cell extracts)
-
Phosphate-Buffered Saline (PBS)
Protocol 1: Preparation of this compound Standards
-
Prepare a 1 mM stock solution of this compound in nuclease-free water.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to generate a standard curve (e.g., ranging from 1 nM to 10 µM).
Protocol 2: Luciferase-Based Detection of this compound
This protocol is a two-step reaction performed in a 96-well plate format.
Step 1: Enzymatic Conversion of this compound to ATP
-
To each well of a 96-well plate, add 20 µL of your sample or this compound standard.
-
Prepare a "Conversion Master Mix" containing:
-
Phosphodiesterase (concentration to be optimized based on enzyme activity)
-
Pyruvate Kinase (e.g., 10 units/mL)
-
Phosphoenolpyruvate (e.g., 1 mM)
-
Assay Buffer
-
-
Add 20 µL of the Conversion Master Mix to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for the complete conversion of this compound to ATP.
Step 2: ATP Detection
-
Prepare the ATP detection reagent by reconstituting the lyophilized luciferase/luciferin substrate in the provided assay buffer, according to the manufacturer's instructions.
-
Add 40 µL of the ATP detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer with an integration time of 0.5-1 second per well.
Data Analysis
-
Subtract the background luminescence (wells with no this compound) from all readings.
-
Plot the luminescence values of the this compound standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their luminescence values from the standard curve.
Considerations and Troubleshooting
-
Endogenous ATP: Samples may contain endogenous ATP which will interfere with the assay. It is crucial to either remove this ATP prior to the assay (e.g., using apyrase treatment followed by heat inactivation of apyrase) or to measure the baseline ATP level in a parallel reaction without the phosphodiesterase and subtract this value.
-
Enzyme Activity: The concentration of phosphodiesterase and pyruvate kinase should be optimized to ensure complete and rapid conversion of this compound and ADP, respectively.
-
Assay Buffer: The composition of the assay buffer (pH, ionic strength, cofactors) should be optimal for the activity of all enzymes in the reaction.
-
Luminometer Settings: The delay and integration times for luminescence measurement should be optimized for the specific instrument and assay conditions to achieve the best signal-to-noise ratio.[5]
References
- 1. Development and validation of a method for the simultaneous quantification of endogenous steroids metabolized by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. promega.com [promega.com]
- 4. ATP hydrolysis - Wikipedia [en.wikipedia.org]
- 5. stemcell.com [stemcell.com]
- 6. Catabolism of this compound and Ap4A in human plasma. Purification and characterization of a glycoprotein complex with 5'-nucleotide phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Synthesis of Diadenosine Triphosphate (Ap3A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine triphosphate (Ap3A) is a dinucleoside polyphosphate that acts as an intracellular and extracellular signaling molecule involved in various physiological processes, including cell proliferation, apoptosis, and neurotransmission. Its role as a signaling molecule, often termed an "alarmone," underscores its importance in cellular stress responses. The enzymatic synthesis of this compound is a crucial technique for producing this molecule for research and potential therapeutic applications. This document provides detailed protocols for the enzymatic synthesis of this compound using two different enzymes: E. coli lysyl-tRNA synthetase (LysU) and firefly luciferase. Additionally, it outlines a representative signaling pathway for this compound and methods for its purification and analysis.
Protocol 1: Synthesis of this compound using E. coli Lysyl-tRNA Synthetase (LysU)
This protocol is based on the dual catalytic activity of E. coli LysU, which first synthesizes diadenosine tetraphosphate (Ap4A) from ATP and subsequently converts it to this compound in the presence of inorganic phosphate.[1]
Materials
-
E. coli lysyl-tRNA synthetase (LysU)
-
Adenosine 5'-triphosphate (ATP), sodium salt
-
L-Lysine hydrochloride
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Inorganic pyrophosphatase
-
Potassium phosphate buffer
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
High-purity water
-
Reaction tubes
-
Thermomixer or water bath
-
HPLC system for analysis and purification
Experimental Protocol
Step 1: Ap4A Synthesis
-
Prepare a reaction mixture in a microcentrifuge tube.
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Monitor the formation of Ap4A by taking aliquots at different time points and analyzing them by HPLC.
Step 2: Conversion of Ap4A to this compound
-
After the initial 2-hour incubation, add potassium phosphate buffer to the reaction mixture.
-
Continue the incubation at 37°C for an additional 4-6 hours.
-
Monitor the conversion of Ap4A to this compound by HPLC. The reaction can be stopped by adding an equal volume of 0.8 M HClO₄ when the desired conversion is achieved.
Data Presentation
| Parameter | Concentration/Value |
| Step 1: Ap4A Synthesis | |
| Tris-HCl (pH 7.8) | 50 mM |
| ATP | 10 mM |
| L-Lysine | 20 mM |
| MgCl₂ | 15 mM |
| LysU | 1 µM |
| Inorganic Pyrophosphatase | 2 U/mL |
| Incubation Temperature | 37°C |
| Incubation Time | 2 hours |
| Step 2: this compound Conversion | |
| Potassium Phosphate (pH 7.4) | 100 mM (final concentration) |
| Incubation Temperature | 37°C |
| Incubation Time | 4-6 hours |
| Expected Yield | |
| This compound Yield | 60-80% conversion from Ap4A |
Protocol 2: Synthesis of this compound using Firefly Luciferase
This protocol utilizes the enzymatic activity of firefly luciferase to synthesize this compound from ATP and ADP.
Materials
-
Firefly Luciferase
-
Adenosine 5'-triphosphate (ATP), sodium salt
-
Adenosine 5'-diphosphate (ADP), sodium salt
-
D-Luciferin
-
Magnesium chloride (MgCl₂)
-
HEPES buffer
-
Inorganic pyrophosphatase
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
High-purity water
-
Reaction tubes
-
Thermomixer or water bath
-
HPLC system for analysis and purification
Experimental Protocol
-
Prepare the reaction mixture in a microcentrifuge tube.
-
Incubate the reaction mixture at 25°C for 3-4 hours in the dark to prevent photodecomposition of luciferin.
-
Monitor the synthesis of this compound by HPLC.
-
The reaction can be terminated by heat inactivation of the enzyme at 95°C for 5 minutes or by the addition of an equal volume of 0.8 M HClO₄.
Data Presentation
| Parameter | Concentration/Value |
| HEPES (pH 7.5) | 100 mM |
| ATP | 5 mM |
| ADP | 10 mM |
| D-Luciferin | 1 mM |
| MgCl₂ | 10 mM |
| Firefly Luciferase | 5 µM |
| Inorganic Pyrophosphatase | 2 U/mL |
| Incubation Temperature | 25°C |
| Incubation Time | 3-4 hours |
| Expected Yield | |
| This compound Yield | 40-60% |
Purification and Analysis of this compound
The synthesized this compound can be purified and analyzed using High-Performance Liquid Chromatography (HPLC).
HPLC Protocol
-
Column: A C18 reverse-phase column is suitable for the separation of nucleotides.[2][3]
-
Mobile Phase: A gradient of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium bromide) in a phosphate buffer and an organic solvent like acetonitrile or methanol is typically used.
-
Detection: UV detection at 259 nm is used to monitor the elution of this compound.[3]
-
Quantification: The concentration of this compound can be determined by comparing the peak area with a standard curve of known this compound concentrations.[2]
Mandatory Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
This compound Signaling Pathway
Caption: this compound signaling through a P2Y Gq-coupled receptor.
References
- 1. The duality of LysU, a catalyst for both Ap4A and this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of diadenosine triphosphate in Brugia malayi by reverse phase high performance liquid chromatography and MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Diadenosine Triphosphate (Ap3A) in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine triphosphate (Ap3A) is a signaling molecule found in various cell types and biological fluids, including blood plasma. It is released from cells, such as platelets and adrenal chromaffin cells, in response to physiological stimuli and stress. This compound is implicated in a range of biological processes, including vasoregulation, platelet aggregation, and neurotransmission, through its action on purinergic receptors. The accurate quantification of this compound in plasma is crucial for understanding its physiological and pathological roles and for the development of novel therapeutic strategies targeting purinergic signaling pathways.
These application notes provide a comprehensive overview of the methodologies for the quantification of this compound in plasma samples, with a focus on a robust and sensitive method employing solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The concentration of this compound in human plasma can vary depending on the sampling site and the physiological or pathological state of the individual. A significant portion of plasma this compound is bound to proteins.
| Sample Type | Condition | This compound Concentration (µmol/L) | Reference |
| Human Cubital Vein Plasma | Normotensive | 0.89 ± 0.59 (Total) | [1] |
| Human Adrenal Vein Plasma | - | 4.05 ± 1.63 (Total) | [1] |
| Human Infrarenal Vena Cava | - | 1.25 ± 0.66 (Total) | [1] |
| Human Suprarenal Vena Cava | - | 1.40 ± 0.91 (Total) | [1] |
| Human Plasma | Acute Myocardial Infarction (with Type 2 Diabetes) | Significantly lower than control | [2] |
| Human Plasma | Acute Myocardial Infarction (without Type 2 Diabetes) | Significantly lower than control | [2] |
Note: Approximately 95% of plasma this compound is protein-bound, meaning free concentrations are considerably lower[1].
Experimental Protocols
Protocol 1: Plasma Sample Collection and Initial Processing
Objective: To collect and process plasma samples in a manner that minimizes the degradation of this compound and prevents artificial elevation of its levels due to platelet activation.
Materials:
-
Blood collection tubes containing EDTA as an anticoagulant.
-
Refrigerated centrifuge.
-
Pipettes and sterile, nuclease-free polypropylene tubes.
-
Stabilizing solution (optional, for minimizing ATP release): NaCl, EDTA, tricine buffer, KCl, nitrobenzylthioinosine, forskolin, and isobutylmethylxanthine[3][4].
Procedure:
-
Draw whole blood from the subject into EDTA-containing tubes.
-
Immediately after collection, gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
To minimize platelet activation and subsequent this compound release, process the blood samples as quickly as possible, preferably within one hour of collection[4]. Keep samples on ice.
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate plasma from blood cells[5].
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.
-
Transfer the plasma to fresh, pre-chilled polypropylene tubes.
-
For long-term storage, snap-freeze the plasma samples in liquid nitrogen and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: this compound Extraction from Plasma using Solid-Phase Extraction (SPE)
Objective: To isolate and concentrate this compound from the complex plasma matrix, removing proteins and other interfering substances. This protocol combines protein precipitation with solid-phase extraction for a clean sample suitable for LC-MS/MS analysis.
Materials:
-
Thawed plasma samples.
-
Ice-cold acetonitrile.
-
Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges.
-
SPE vacuum manifold.
-
Conditioning solution (e.g., methanol).
-
Equilibration solution (e.g., water or a weak buffer).
-
Washing solution (e.g., a mixture of water and a small percentage of organic solvent).
-
Elution buffer (e.g., a buffered solution with a higher ionic strength or pH to displace this compound).
-
Centrifugal vacuum evaporator.
-
Reconstitution solution (e.g., mobile phase A for LC-MS/MS).
Procedure:
-
Protein Precipitation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing this compound.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak washing solution (e.g., 5% methanol in water) to remove any remaining non-specifically bound impurities.
-
Elution: Elute the bound this compound from the cartridge using an appropriate elution buffer. The exact composition of the elution buffer will depend on the SPE sorbent used. For a WAX cartridge, a buffer with a higher salt concentration or a more basic pH would be effective.
-
Drying: Dry the eluted sample completely using a centrifugal vacuum evaporator.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10 mM triethylammonium acetate in water).
-
Protocol 3: Quantification of this compound by Ion-Pair Reversed-Phase LC-MS/MS
Objective: To separate this compound from other nucleotides and quantify it with high sensitivity and specificity using tandem mass spectrometry.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase HPLC column (e.g., monolithic C18 column for high resolution and fast analysis)[1].
-
Mobile Phase A: 10 mM Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: 10 mM TEAA in acetonitrile.
-
This compound analytical standard.
Procedure:
-
LC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the reconstituted sample onto the column.
-
Elute this compound using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 15 minutes.
-
The flow rate should be optimized for the specific column dimensions, typically in the range of 200-400 µL/min.
-
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
The mass spectrometer should be operated in negative ion mode.
-
The precursor ion (Q1) for this compound is its molecular ion [M-H]⁻ with an m/z of 550.0.
-
The product ions (Q3) for fragmentation in the collision cell can be selected based on the fragmentation pattern of this compound. Common fragments include AMP ([M-H]⁻ at m/z 346.1) and ADP ([M-H]⁻ at m/z 426.0). A specific fragment of the triphosphate chain could also be monitored.
-
MRM Transitions for this compound:
-
Quantitative: 550.0 -> 426.0
-
Qualitative: 550.0 -> 346.1
-
-
Optimize the collision energy for each transition to achieve the highest signal intensity.
-
Create a standard curve by injecting known concentrations of the this compound analytical standard.
-
Quantify the amount of this compound in the plasma samples by comparing their peak areas to the standard curve.
-
Visualizations
Experimental Workflow
Caption: Figure 1. Workflow for this compound quantification in plasma.
This compound Signaling Pathway
Caption: Figure 2. This compound signaling via P2Y receptors.
References
- 1. Isolation and quantification of dinucleoside polyphosphates by using monolithic reversed phase chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma Apelin Concentrations in Non-obese Acute Myocardial Infarction Patients with Type 2 Diabetes Mellitus [article.sapub.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Cardiovascular Biomarkers in Patient Plasma by Targeted Mass Spectrometry and Stable Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Intracellular Ap3A
A new frontier in cellular signaling: The quest for fluorescent probes for intracellular diadenosine triphosphate (Ap3A)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diadenosine triphosphate (this compound), a member of the diadenosine polyphosphate family, is an important intracellular signaling molecule involved in a variety of cellular processes, including cell proliferation, DNA replication, and stress responses.[1][2] Often referred to as an "alarmone," its levels are known to fluctuate significantly under conditions of cellular stress.[3][4] Despite its physiological importance, the direct visualization of intracellular this compound dynamics in living cells has been hampered by a significant technical challenge: the lack of specific fluorescent probes.
Currently, there are no commercially available or widely established fluorescent probes specifically designed for imaging intracellular this compound. This document provides a comprehensive overview of the current landscape, the challenges in developing such tools, potential strategies for their creation, and hypothetical protocols for their application and validation.
The Challenge: Selectivity Against a Backdrop of ATP
The primary obstacle in designing a fluorescent probe for intracellular this compound is achieving selectivity over adenosine triphosphate (ATP). ATP is structurally similar to this compound but is present in cells at concentrations that are several orders of magnitude higher (millimolar concentrations for ATP versus micromolar or even nanomolar for this compound).[1] Any potential this compound probe must therefore exhibit exceptionally high specificity to avoid being overwhelmed by the signal from ATP.
Key challenges include:
-
Structural Similarity: Both molecules contain adenosine and a polyphosphate chain.
-
Vast Concentration Difference: The probe must have a much higher affinity for this compound than for ATP to provide a discernible signal.
-
Intracellular Environment: The probe must be cell-permeable, non-toxic, and stable in the reducing environment of the cytoplasm.
Current Methods for Detecting Intracellular this compound
In the absence of imaging tools, the measurement of intracellular this compound concentrations has traditionally relied on destructive, bulk-sample methods such as:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying diadenosine polyphosphates from cell lysates.[1][5]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique offers high sensitivity and specificity for identifying and quantifying this compound.
-
Enzymatic Assays: These methods use enzymes that specifically interact with this compound to produce a measurable signal.
While these techniques are powerful for quantitative analysis, they do not provide the spatiotemporal resolution that can be achieved with live-cell fluorescence imaging.
Potential Strategies for the Development of this compound Fluorescent Probes
The successful development of fluorescent probes for other nucleotides, particularly ATP, provides a roadmap for creating this compound-specific sensors.[6][7][8][9][10][11][12] Two promising strategies are:
Aptamer-Based Sensors
Aptamers are short, single-stranded DNA or RNA molecules that can be selected in vitro to bind to specific targets with high affinity and specificity.[11] An aptamer-based sensor for this compound could be designed as follows:
-
Aptamer Selection: An in vitro selection process (SELEX) would be used to isolate aptamers that bind to this compound with high specificity, showing minimal cross-reactivity with ATP.
-
Sensor Construction: The selected aptamer could be incorporated into a "signal-on" or "signal-off" fluorescent sensor. For example, the aptamer could be labeled with a fluorophore and a quencher. In the absence of this compound, the aptamer is in a conformation that brings the fluorophore and quencher into close proximity, resulting in low fluorescence. Upon binding to this compound, the aptamer undergoes a conformational change that separates the fluorophore and quencher, leading to an increase in fluorescence.[8]
Genetically Encoded Biosensors
Genetically encoded biosensors are fusion proteins that can be expressed directly in cells to report on the concentration of a specific analyte.[12][13][14][15][16][17] A genetically encoded this compound sensor could be developed using a similar architecture to existing ATP sensors, which often rely on Förster Resonance Energy Transfer (FRET) or single fluorescent protein intensity changes.[6][12]
-
Recognition Element: The key would be to identify a protein domain that naturally binds to this compound with high specificity or to engineer an existing nucleotide-binding protein to favor this compound over ATP.
-
Transducer: This recognition element would be fused to one or more fluorescent proteins. This compound binding would induce a conformational change in the recognition element, altering the distance or orientation between the fluorescent proteins in a FRET-based sensor, or changing the chemical environment of the chromophore in a single fluorescent protein-based sensor, leading to a change in fluorescence.[6][12]
Data Presentation: Hypothetical Probe Characteristics
Should a fluorescent probe for intracellular this compound be developed, its key characteristics would need to be rigorously quantified. The following table provides a template for summarizing such data for hypothetical probes.
| Property | Hypothetical Probe "this compound-Fluor1" (Small Molecule) | Hypothetical Probe "GE-Ap3A-Sensor" (Genetically Encoded) |
| Excitation Wavelength (nm) | 488 | 430 (CFP) |
| Emission Wavelength (nm) | 520 | 475 (CFP) / 527 (YFP) |
| Quantum Yield (Φ) | 0.65 (in presence of this compound) | 0.40 (CFP), 0.60 (YFP) |
| Dissociation Constant (Kd) for this compound | 50 nM | 100 nM |
| Selectivity (Kd for ATP / Kd for this compound) | >10,000 | >5,000 |
| Response Type | Turn-on | Ratiometric (FRET) |
| Cell Permeability | Yes (e.g., AM ester form) | N/A (expressed in cells) |
| Toxicity | Low at working concentrations | Low |
Experimental Protocols: A Look to the Future
The following protocols are hypothetical and are intended to serve as a guide for the validation and application of a future fluorescent probe for intracellular this compound.
Protocol 1: In Vitro Characterization of a Novel this compound Fluorescent Probe
Objective: To determine the spectral properties, binding affinity, and selectivity of a newly developed this compound fluorescent probe.
Materials:
-
Novel this compound fluorescent probe stock solution (e.g., in DMSO)
-
This compound and ATP standard solutions
-
Other nucleotides for selectivity testing (ADP, AMP, GTP, CTP, etc.)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4)
-
Fluorometer
Procedure:
-
Spectral Characterization: a. Dilute the probe to a working concentration (e.g., 1 µM) in the assay buffer. b. Record the absorption and emission spectra. c. Add a saturating concentration of this compound and record the spectra again to determine the changes upon binding.
-
Affinity Determination (Kd): a. To a series of cuvettes containing the probe at a fixed concentration, add increasing concentrations of this compound. b. Measure the fluorescence intensity at the peak emission wavelength after each addition. c. Plot the change in fluorescence as a function of this compound concentration and fit the data to a binding isotherm to calculate the Kd.
-
Selectivity Assessment: a. Repeat the titration experiment with ATP and other nucleotides. b. Determine the Kd for each potential interfering molecule. c. Calculate the selectivity ratio (Kd for interfering molecule / Kd for this compound). A high ratio indicates good selectivity.
Protocol 2: Intracellular Imaging of this compound Using a Small Molecule Probe
Objective: To visualize the distribution and relative changes in intracellular this compound in response to a stimulus.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes
-
Novel this compound fluorescent probe (e.g., "this compound-Fluor1-AM")
-
Pluronic F-127 (for aiding probe solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Cellular stress-inducing agent (e.g., oxidative stress agent, heat shock)
-
Confocal microscope
Procedure:
-
Cell Culture: a. Plate cells on glass-bottom dishes and grow to 70-80% confluency.
-
Probe Loading: a. Prepare a loading solution containing the this compound probe (e.g., 1-5 µM "this compound-Fluor1-AM") and Pluronic F-127 (e.g., 0.02%) in HBSS. b. Wash the cells once with HBSS. c. Incubate the cells with the loading solution at 37°C for 30-60 minutes. d. Wash the cells twice with HBSS to remove excess probe.
-
Imaging: a. Place the dish on the stage of a confocal microscope equipped with the appropriate laser lines and filters for the probe. b. Acquire baseline images of the cells. c. Add the cellular stress-inducing agent. d. Acquire time-lapse images to monitor the change in fluorescence intensity over time.
-
Data Analysis: a. Define regions of interest (ROIs) within the cells. b. Quantify the average fluorescence intensity within the ROIs for each time point. c. Plot the change in fluorescence intensity over time to visualize the dynamics of intracellular this compound.
Protocol 3: Intracellular Imaging of this compound Using a Genetically Encoded Biosensor
Objective: To measure the ratiometric changes in intracellular this compound in specific cellular compartments.
Materials:
-
Cell line of interest
-
Plasmid DNA encoding the genetically encoded this compound sensor (e.g., "pCMV-GE-Ap3A-Sensor")
-
Transfection reagent
-
Imaging buffer
-
Confocal microscope with FRET imaging capabilities
Procedure:
-
Transfection: a. Plate cells on glass-bottom dishes. b. Transfect the cells with the sensor plasmid using a suitable transfection reagent according to the manufacturer's protocol. c. Allow 24-48 hours for sensor expression.
-
Imaging: a. Wash the cells with imaging buffer. b. Place the dish on the stage of a confocal microscope. c. Excite the donor fluorophore (e.g., CFP at 430 nm) and acquire images in both the donor and acceptor (e.g., YFP at 527 nm) emission channels. d. Acquire baseline images. e. Add a stimulus and acquire time-lapse images.
-
Data Analysis: a. For each time point, calculate the FRET ratio (Acceptor Intensity / Donor Intensity) on a pixel-by-pixel basis. b. Generate ratiometric images to visualize the relative this compound concentration. c. Quantify the change in the FRET ratio over time in specific ROIs.
Visualization of Concepts and Workflows
The following diagrams illustrate the key concepts discussed in these application notes.
Caption: Simplified signaling pathway showing the synthesis of this compound in response to cellular stress.
Caption: Mechanism of a hypothetical aptamer-based "signal-on" fluorescent sensor for this compound.
Caption: Experimental workflow for imaging intracellular this compound with a hypothetical small molecule probe.
The development of fluorescent probes for intracellular this compound represents a significant but achievable challenge in the field of chemical biology. By leveraging the design principles of existing nucleotide biosensors, it is anticipated that specific and sensitive tools for imaging this compound will be developed in the near future. Such probes will be invaluable for elucidating the precise spatiotemporal dynamics of this compound signaling and its role in cellular physiology and disease. The protocols and conceptual frameworks provided herein are intended to guide researchers in the development, validation, and application of these much-needed molecular tools.
References
- 1. Diadenosine polyphosphates. A novel class of glucose-induced intracellular messengers in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 3. Diadenosine polyphosphates (this compound and Ap4A) behave as alarmones triggering the synthesis of enzymes of the phenylpropanoid pathway in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular diadenosine polyphosphates: a novel second messenger in stimulus-secretion coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of fluorescence lifetime biosensors for ATP, cAMP, citrate, and glucose using the mTurquoise2-based platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Fluorescent Biosensor for Adenosine Triphosphate Detection Based on a Metal⁻Organic Framework Coating Polydopamine Layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lighting up ATP in cells and tissues using a simple aptamer-based fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel fluorescent biosensor for Adenosine Triphosphate detection based on the polydopamine nanospheres integrating with enzymatic recycling amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent probes for recognition of ATP [html.rhhz.net]
- 11. mdpi.com [mdpi.com]
- 12. Genetically Encoded ATP Biosensors for Direct Monitoring of Cellular ATP Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designs, applications, and limitations of genetically encoded fluorescent sensors to explore plant biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Construction of a fluorescent biosensor family - PMC [pmc.ncbi.nlm.nih.gov]
- 16. addgene.org [addgene.org]
- 17. Genetically encoded sensors illuminate in vivo detection for neurotransmission: Development, application, and optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Ap3A from Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine triphosphate (Ap3A) is a signaling molecule involved in various physiological processes, including cell proliferation, apoptosis, and vasoregulation. Accurate quantification of this compound in biological matrices such as plasma, whole blood, and tissue is crucial for understanding its role in health and disease and for the development of novel therapeutics. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and concentration of this compound from complex biological samples prior to downstream analysis by techniques like high-performance liquid chromatography (HPLC). This document provides detailed application notes and protocols for the solid-phase extraction of this compound.
Principle of Weak Anion Exchange (WAX) Solid-Phase Extraction
The recommended method for this compound extraction is based on weak anion exchange (WAX) solid-phase extraction. This compound is a negatively charged molecule due to its triphosphate group. The WAX sorbent contains positively charged functional groups at a low pH. During the loading step at an acidic pH (e.g., 5.5), the negatively charged this compound binds to the positively charged sorbent. Interfering substances can be washed away. By subsequently increasing the pH, the charge on the WAX sorbent is neutralized, leading to the elution of the retained this compound. Mixed-mode SPE, which combines weak anion exchange and reversed-phase properties, can also be employed for enhanced selectivity.
Data Presentation: Expected Performance of WAX SPE
While specific recovery data for this compound using this exact protocol is not extensively published, the following table summarizes expected recovery rates based on the extraction of similar negatively charged molecules (oligonucleotides and other acids) from biological plasma using weak anion exchange SPE.[1]
| Analyte Class | Biological Matrix | SPE Sorbent | Reported Recovery Rate (%) |
| Oligonucleotides | Rat Plasma | Weak Anion Exchange | 60 - 80 |
| Niflumic Acid | Human Plasma | Mixed-Mode Weak Anion Exchange | 86.6 |
| Salicylic Acid | Plant Extracts | Anion Exchange | 92 - 94 |
Note: The actual recovery of this compound should be determined experimentally by spiking a known amount of this compound standard into the biological matrix and calculating the percentage recovered after the SPE procedure.
Experimental Protocols
Sample Preparation
a) Plasma or Serum:
-
Thaw frozen plasma or serum samples on ice.
-
To deproteinize the sample, add an equal volume of ice-cold 10% (w/v) perchloric acid (PCA) or three volumes of ice-cold acetonitrile to the plasma/serum sample.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for SPE.
b) Whole Blood:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
To lyse the red blood cells and release intracellular this compound, add four volumes of ice-cold deionized water to the whole blood sample.[2]
-
Vortex for 1 minute and allow to stand on ice for 10 minutes.[2]
-
Proceed with protein precipitation as described for plasma/serum (Step 2a).
c) Tissue Homogenates:
-
Excise the tissue of interest and immediately freeze it in liquid nitrogen to quench enzymatic activity.
-
Weigh the frozen tissue and add 5-10 volumes of ice-cold homogenization buffer (e.g., 0.4 M perchloric acid).
-
Homogenize the tissue on ice using a suitable homogenizer (e.g., Potter-Elvehjem or bead beater).
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for SPE.
Solid-Phase Extraction Protocol using Weak Anion Exchange (WAX) Cartridges
This protocol is a general guideline and may require optimization for specific applications and SPE cartridge formats.
-
Conditioning:
-
Pass 1 mL of methanol through the WAX SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
Equilibrate the cartridge by passing 1 mL of equilibration buffer (e.g., 50 mM ammonium acetate, pH 5.5) through it.[1] Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of equilibration buffer (50 mM ammonium acetate, pH 5.5) to remove any remaining non-specifically bound impurities.
-
A second wash with a mild organic solvent (e.g., 1 mL of 10% methanol in equilibration buffer) can be included to remove more hydrophobic interferences.
-
-
Elution:
-
Elute the bound this compound by passing 1 mL of elution buffer (e.g., 100 mM ammonium bicarbonate, pH 8.5-9.0) through the cartridge.[1] The increase in pH neutralizes the charge on the WAX sorbent, releasing the negatively charged this compound.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
The collected eluate can be dried down under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., the mobile phase for HPLC).
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway leading to cell proliferation.
Experimental Workflow for this compound Extraction
Caption: Workflow for solid-phase extraction of this compound.
References
Application Notes and Protocols for the Development and Characterization of a Stable Ap3A Analog for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diadenosine triphosphate (Ap3A) is a naturally occurring dinucleoside polyphosphate involved in various physiological processes, including platelet aggregation, neurotransmission, and cell proliferation.[1][2] However, its therapeutic and research potential is limited by its rapid hydrolysis in biological systems by ectonucleotidases.[3] The development of stable, non-hydrolyzable this compound analogs is therefore crucial for accurately studying its biological functions and for developing potential therapeutic agents. This document provides detailed protocols for the synthesis and characterization of a stable this compound analog, focusing on P,P'-bis-methylene diadenosine triphosphate (Ap3CH2pA), a promising candidate with enhanced stability.
Data Presentation: Comparative Properties of this compound and a Stable Analog
The following tables summarize key quantitative data for this compound and provide a template for researchers to populate with their experimental data for a stable analog like Ap3CH2pA.
Table 1: Stability and Enzyme Kinetics
| Compound | Half-life in Human Plasma (t1/2) | Ectonucleotidase (e.g., NPP1) Km | Ectonucleotidase (e.g., NPP1) Ki |
| This compound | ~2.5 min[4] | ~5.1 µM[5] | N/A |
| Ap3CH2pA | User-determined | User-determined | User-determined |
Table 2: Receptor Binding Affinity
| Compound | Receptor Subtype | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) |
| This compound | P2Y1 | User-determined | User-determined | User-determined |
| This compound | P2X1 | User-determined | User-determined | User-determined |
| Ap3CH2pA | P2Y1 | User-determined | User-determined | User-determined |
| Ap3CH2pA | P2X1 | User-determined | User-determined | User-determined |
Note: The binding affinity of diadenosine polyphosphates can vary depending on the P2 receptor subtype.[6][7][8]
Experimental Protocols
Synthesis of a Stable this compound Analog: P,P'-bis-methylene diadenosine triphosphate (Ap3CH2pA)
This protocol is a generalized procedure based on established synthetic strategies for non-hydrolyzable nucleotide analogs.
Principle:
The synthesis involves the coupling of two adenosine monophosphate (AMP) molecules via a bis(phosphonomethyl)phosphinate linker. This replaces the susceptible phosphoanhydride bonds of this compound with stable carbon-phosphorus bonds.
Materials:
-
Adenosine-5'-monophosphate (AMP)
-
Methylenebis(phosphonic dichloride)
-
Triethylamine
-
Anhydrous pyridine
-
Dry N,N-Dimethylformamide (DMF)
-
Dowex 50W-X8 resin (pyridinium form)
-
Sephadex A-25 resin
-
0.1 M Triethylammonium bicarbonate (TEAB) buffer, pH 7.5
-
Methanol
-
Diethyl ether
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
HPLC system with an anion-exchange column
Protocol:
-
Preparation of Adenosine 5'-phosphoroimidazolidate:
-
Dissolve AMP in anhydrous DMF.
-
Add carbonyldiimidazole and stir at room temperature for 4-6 hours until the reaction is complete (monitor by TLC).
-
Precipitate the product by adding a mixture of methanol and diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether.
-
Dry the product under vacuum.
-
-
Synthesis of Methylenebis(phosphonate):
-
In a separate reaction, react methylenebis(phosphonic dichloride) with an appropriate alcohol (e.g., benzyl alcohol) in the presence of a base (e.g., triethylamine) to form the corresponding ester.
-
Purify the resulting methylenebis(phosphonate) ester by column chromatography.
-
-
Coupling Reaction:
-
Dissolve the adenosine 5'-phosphoroimidazolidate and the purified methylenebis(phosphonate) ester in anhydrous pyridine.
-
Add a catalyst, such as zinc chloride, and stir the reaction at room temperature for 2-3 days.
-
Monitor the reaction progress by HPLC.
-
-
Deprotection and Purification:
-
After the reaction is complete, remove the protecting groups from the phosphate backbone (e.g., by hydrogenolysis if benzyl groups were used).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and apply it to a Dowex 50W-X8 (pyridinium form) column to remove metal ions.
-
Elute the product with water and lyophilize.
-
Further purify the product by anion-exchange chromatography on a Sephadex A-25 column using a linear gradient of TEAB buffer (0.1 M to 1.0 M).
-
Collect the fractions containing the desired product (monitor by UV absorbance at 260 nm).
-
Desalt the pooled fractions by repeated lyophilization from water.
-
Confirm the identity and purity of the final product (Ap3CH2pA) by NMR spectroscopy (1H, 13C, 31P) and mass spectrometry.
-
Characterization of the Stable this compound Analog
Principle:
The stability of the this compound analog is assessed by incubating it in human plasma and measuring its degradation over time using HPLC.
Materials:
-
Ap3CH2pA
-
This compound (as a control)
-
Human plasma (freshly collected with anticoagulant, e.g., citrate)
-
Trichloroacetic acid (TCA)
-
HPLC system with a reverse-phase C18 column
Protocol:
-
Pre-warm human plasma to 37°C.
-
Add this compound or Ap3CH2pA to the plasma to a final concentration of 100 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture.
-
Immediately stop the enzymatic degradation by adding an equal volume of cold 10% TCA.
-
Vortex and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analyze the supernatant by HPLC to quantify the remaining amount of the compound.
-
Calculate the half-life (t1/2) of each compound in plasma.
Principle:
A competitive radioligand binding assay is used to determine the affinity of the stable this compound analog for its target receptors (e.g., P2Y or P2X receptors).[9][10] This protocol describes a filtration-based assay using cell membranes expressing the receptor of interest.
Materials:
-
Radiolabeled ligand (e.g., [3H]α,β-methylene ATP for P2X receptors or a suitable radiolabeled P2Y antagonist)
-
Ap3CH2pA (unlabeled)
-
This compound (unlabeled, as a control)
-
Cell membranes expressing the target receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of the unlabeled ligands (Ap3CH2pA and this compound) in binding buffer.
-
In a 96-well plate, add the following to each well in this order:
-
Binding buffer
-
Unlabeled ligand at various concentrations (or buffer for total binding, or non-specific control)
-
Radiolabeled ligand at a fixed concentration (typically at or below its Kd)
-
Cell membranes (protein concentration optimized for the assay)
-
-
Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using a non-linear regression program (e.g., Prism) to determine the IC50 values.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Principle:
This assay determines the kinetic parameters (Km and Vmax) of ectonucleotidases for the hydrolysis of this compound and assesses the inhibitory potential (Ki) of the stable analog.[12][13]
Materials:
-
Recombinant ectonucleotidase (e.g., NPP1)
-
This compound (substrate)
-
Ap3CH2pA (potential inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM CaCl2)
-
Malachite green reagent for phosphate detection (or HPLC for product detection)
Protocol for Km and Vmax determination for this compound:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add the this compound dilutions and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding a fixed amount of the enzyme to each well.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Measure the amount of product formed (e.g., AMP and ADP by HPLC, or inorganic phosphate using the malachite green assay).
-
Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol for Ki determination for Ap3CH2pA:
-
Perform the enzyme assay as described above with varying concentrations of this compound.
-
Repeat the assay in the presence of several fixed concentrations of the inhibitor (Ap3CH2pA).
-
Analyze the data using Lineweaver-Burk or Dixon plots, or non-linear regression, to determine the Ki and the mode of inhibition.
Principle:
This assay measures the ability of the this compound analog to stimulate intracellular calcium release in cells expressing the relevant Gq-coupled P2Y receptor, using a fluorescent calcium indicator.[14][15][16]
Materials:
-
Cells expressing the target P2Y receptor (e.g., HEK293 cells)
-
Fura-2 AM or Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Ap3CH2pA
-
This compound (positive control)
-
ATP (positive control)
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium indicator dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the test compounds (Ap3CH2pA, this compound, ATP) at various concentrations.
-
Monitor the change in fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~520 nm with excitation at ~490 nm.
-
Analyze the data to determine the dose-response curve and the EC50 for each compound.
Mandatory Visualizations
Signaling Pathway of this compound via P2Y Receptors
Caption: Signaling pathway of a stable this compound analog via a Gq-coupled P2Y receptor.
Experimental Workflow for Screening a Stable this compound Analog
References
- 1. Diadenosine triphosphate (this compound) mediates human platelet aggregation by liberation of ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The presence of diadenosine 5',5'''-P1,P3-triphosphate (this compound) in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catabolism of this compound and Ap4A in human plasma. Purification and characterization of a glycoprotein complex with 5'-nucleotide phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic clearance rate and plasma half life of alpha-human atrial natriuretic peptide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative studies on the affinities of ATP derivatives for P2x-purinoceptors in rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ap4A and ADP-beta-S binding to P2 purinoceptors present on rat brain synaptic terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ap4A and ADP-beta-S binding to P2 purinoceptors present on rat brain synaptic terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Platelet Aggregation with Diadenosine Triphosphate (Ap3A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine triphosphate (Ap3A) is an endogenous nucleotide stored in platelet dense granules and released upon platelet activation. It plays a significant role in hemostasis and thrombosis. Unlike direct agonists such as ADP, this compound's primary mechanism of inducing platelet aggregation involves its enzymatic hydrolysis to ADP by ectonucleotidases present in plasma. This characteristic makes this compound a unique tool for studying sustained and delayed platelet activation, mimicking a "masked" form of ADP.[1][2][3][4] These application notes provide a comprehensive guide to utilizing this compound in platelet aggregation studies, including detailed protocols and data interpretation.
Mechanism of Action and Signaling Pathways
This compound's effect on platelet aggregation is primarily mediated through its conversion to ADP.[1][2][3] The liberated ADP then acts on two key purinergic receptors on the platelet surface: P2Y1 and P2Y12.
-
P2Y1 Receptor: Coupled to Gq, the activation of the P2Y1 receptor by ADP initiates platelet shape change and intracellular calcium mobilization, leading to a transient and reversible aggregation.
-
P2Y12 Receptor: Coupled to Gi, the P2Y12 receptor reinforces and sustains the aggregation response initiated by P2Y1 activation. It inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which further promotes aggregation.
The slow and continuous generation of ADP from this compound results in a more gradual but prolonged platelet aggregation compared to the rapid and often transient aggregation induced by a bolus of ADP.[1]
Interestingly, recent studies have suggested that this compound can also act as a biased agonist at the P2Y1 receptor. This means that it can preferentially activate certain downstream signaling pathways over others. While its effect on inducing aggregation via the canonical Gq pathway (leading to PLC activation and calcium mobilization) is less potent than ADP, this compound has been shown to induce platelet chemotaxis through a P2Y1-dependent, but PLC-independent, pathway involving RhoA and Rac-1 activation. This highlights a potential role for this compound in inflammatory processes distinct from its role in hemostasis.
Signaling Pathway of this compound in Platelet Aggregation
References
- 1. Effects of diadenosine triphosphate (this compound) and diadenosine tetraphosphate (Ap4A) on platelet aggregation in unfractionated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient induction of human platelet aggregation in heparinized platelet-rich plasma by diadenosine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diadenosine triphosphate (this compound) mediates human platelet aggregation by liberation of ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled Ap3A Binding Assays
Introduction
Diadenosine triphosphate (Ap3A) is an endogenous signaling molecule found in a variety of organisms, from bacteria to humans.[1] Its intracellular concentration is known to increase under conditions of cellular stress, suggesting its role as an "alarmone" or second messenger.[1] this compound exerts its effects by interacting with specific cell surface receptors, primarily subtypes of the P2Y receptor family, which are G protein-coupled receptors (GPCRs).[2][3][4] Understanding the binding characteristics of this compound to its receptors is crucial for elucidating its physiological and pathophysiological roles and for the development of novel therapeutics targeting these pathways.
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor due to their high sensitivity and robustness.[5][6] By using radiolabeled this compound (e.g., [³H]this compound or [³²P]this compound), researchers can directly measure binding affinity, receptor density, and the potency of competing unlabeled compounds. These assays are indispensable tools in drug discovery for target validation, compound screening, and lead optimization.[7][8]
Signaling Pathways of this compound
This compound initiates intracellular signaling cascades primarily through the activation of P2Y purinergic receptors.[2] Activation of these receptors by this compound can lead to the stimulation of the Ras-Raf-MEK-ERK1/2 cascade, a critical pathway involved in cell proliferation.[2] This process is often dependent on the activation of Phospholipase C (PLCβ), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca²⁺]i), and DAG activates Protein Kinase C (PKC).[2] In some cell types, this signaling can also involve the transactivation of the Epidermal Growth Factor Receptor (EGFR).[2] Furthermore, this compound has been implicated in interferon (IFN) signaling pathways, where its accumulation is induced by IFN-alpha or IFN-gamma.[9][10]
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Diadenosine polyphosphates this compound and Ap4A, but not Ap5A or Ap6A, induce proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacology and structure of P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Interferons induce accumulation of diadenosine triphosphate (this compound) in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and Ap4A are primers for oligoadenylate synthesis catalyzed by interferon-inducible 2-5A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Isolation and Quantification of Diadenosine Triphosphate (Ap3A) from Human Platelets
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive protocol for the isolation of diadenosine triphosphate (Ap3A) from human platelets. This compound, a dinucleoside polyphosphate stored in platelet dense granules, is released upon platelet activation and is believed to play a role in hemostasis and thrombosis.[1][2][3] The accurate quantification of this compound is crucial for understanding its physiological and pathological functions.
The described methodology outlines the necessary steps from whole blood collection to the final quantification of this compound using High-Performance Liquid Chromatography (HPLC). This protocol is designed to ensure the integrity of the platelets during isolation to prevent premature activation and granule release, which could affect the accuracy of the results.[3][4][5]
Quantitative Data Summary
The concentration of this compound and other diadenosine polyphosphates in human platelets can vary among individuals. The following table summarizes representative quantitative data obtained from healthy subjects.
| Dinucleoside Polyphosphate | Concentration (nM) (mean +/- SD, n=105) |
| This compound | 192.5 +/- 151.0 |
| Ap4A | 223.8 +/- 172.3 |
| Ap5A | 100.2 +/- 81.1 |
| Ap6A | 32.0 +/- 19.6 |
| Data from Jankowski et al. (1999).[6] |
Experimental Workflow
Caption: Experimental workflow for this compound isolation and quantification.
Experimental Protocols
Part 1: Isolation of Human Platelets
This protocol is designed to isolate platelets from whole blood with minimal activation.[3][7][8]
Materials:
-
Vacutainer® tubes containing Acid Citrate Dextrose (ACD)
-
Plastic syringes and wide-orifice transfer pipettes
-
Centrifuge with a swinging-bucket rotor
-
HEPES buffer
-
Platelet wash buffer
-
Tyrode's buffer with 5 mM glucose and 3 mg/ml BSA
-
Prostaglandin E1 (PGE1) and Apyrase (optional platelet activation inhibitors)
Procedure:
-
Blood Collection: Draw whole blood into Vacutainer® tubes containing ACD anticoagulant.[3][7] Mix gently by inverting the tube several times to ensure proper anticoagulation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at 200 x g for 20 minutes at room temperature with the brake off.[8]
-
This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) at the top.[8]
-
Carefully aspirate the upper two-thirds of the PRP layer using a wide-orifice transfer pipette, being cautious not to disturb the buffy coat.[7]
-
-
Platelet Pelleting and Washing:
-
To prevent platelet activation, you can add PGE1 to a final concentration of 1 µM.[7]
-
Pellet the platelets by centrifuging the PRP at 800 x g for 15-20 minutes at room temperature with the brake off.[7]
-
Discard the supernatant.
-
Gently wash the platelet pellet by adding platelet wash buffer and then removing it without resuspending the pellet. Repeat this wash step once.[7]
-
-
Resuspension:
-
Carefully resuspend the platelet pellet in Tyrode's buffer containing 5 mM glucose and 3 mg/ml BSA.[7]
-
Part 2: Extraction of this compound from Platelets
This procedure uses an acidic extraction method to isolate nucleotides.[6][9]
Materials:
-
Perchloric acid (PCA), ice-cold
-
Potassium hydroxide (KOH)
-
Centrifuge
Procedure:
-
Deproteinization:
-
To the washed platelet suspension, add an equal volume of ice-cold 1.2 M PCA.
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract by adding a calculated amount of 3 M KOH. The endpoint can be monitored using a pH indicator or a pH meter.
-
The potassium perchlorate precipitate should be removed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Storage:
-
The neutralized supernatant containing the this compound can be stored at -80°C until HPLC analysis.
-
Part 3: Quantification of this compound by HPLC
An ion-pair reversed-phase HPLC method is commonly used for the separation and quantification of diadenosine polyphosphates.[6]
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase A: 0.1 M potassium phosphate buffer, pH 6.0, with 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent)
-
Mobile phase B: Methanol
-
This compound standard
Procedure:
-
Chromatographic Conditions:
-
Set up the HPLC system with a C18 column.
-
Establish a stable baseline with the initial mobile phase composition (e.g., 95% A, 5% B).
-
The flow rate is typically around 1 ml/min.
-
-
Gradient Elution:
-
Inject the prepared platelet extract onto the column.
-
Separate the nucleotides using a linear gradient of mobile phase B (methanol). A typical gradient might be from 5% to 30% methanol over 30 minutes.
-
-
Detection and Quantification:
-
Monitor the elution of nucleotides using a UV detector at 259 nm.
-
Identify the this compound peak by comparing its retention time with that of a pure this compound standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to a standard curve generated with known concentrations of this compound.
-
This compound Signaling in Platelets
This compound itself does not directly bind to a specific receptor on platelets to initiate a signaling cascade. Instead, it serves as a precursor to adenosine diphosphate (ADP), a potent platelet agonist.[1][2][10] Plasma enzymes hydrolyze this compound to generate ADP, which then activates platelet P2Y1 and P2Y12 receptors, leading to platelet aggregation.[10][11][12]
Caption: this compound-mediated platelet activation pathway.
References
- 1. Effects of diadenosine triphosphate (this compound) and diadenosine tetraphosphate (Ap4A) on platelet aggregation in unfractionated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly efficient induction of human platelet aggregation in heparinized platelet-rich plasma by diadenosine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The presence of diadenosine 5',5'''-P1,P3-triphosphate (this compound) in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. ApoC3 Attenuates Platelet Activation Through GPIIb/IIIa Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Pharmacological Actions of Adapalene on Platelet Function and Thrombosis through the PI3K/AKT Signaling Pathway [gavinpublishers.com]
- 8. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diadenosine triphosphate (this compound) mediates human platelet aggregation by liberation of ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Diadenosine Triphosphate (Ap3A)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diadenosine triphosphate (Ap3A). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in buffer solutions?
A1: The stability of this compound is primarily influenced by three main factors:
-
pH: this compound, similar to other nucleotides like ATP, is most stable in aqueous solutions with a pH between 6.8 and 7.4.[1][2][3] Deviations into more acidic or alkaline conditions can lead to rapid hydrolysis of the phosphoanhydride bonds.
-
Enzymatic Degradation: Biological samples, such as cell lysates or plasma, contain enzymes that can rapidly degrade this compound. Key enzymes include 5'-nucleotide phosphodiesterases and the ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP) family, which hydrolyze this compound into AMP and ADP.[4]
-
Temperature: Higher temperatures accelerate the rate of both chemical and enzymatic degradation of this compound. For long-term storage, it is crucial to maintain low temperatures.
Q2: I am observing rapid degradation of this compound in my cell lysate experiment. What could be the cause and how can I prevent it?
A2: Rapid degradation of this compound in cell lysates is most likely due to enzymatic activity. Several families of enzymes, including phosphodiesterases, are present in cellular extracts and can efficiently hydrolyze this compound.[4]
Troubleshooting Steps:
-
Add an Enzyme Inhibitor: The addition of a chelating agent like EDTA can inhibit the activity of many nucleotidases that require divalent cations (like Mg²⁺ or Zn²⁺) for their function.
-
Maintain Optimal pH: Ensure your lysis buffer is buffered to a pH between 6.8 and 7.4 to minimize chemical hydrolysis.[1][2][3]
-
Work at Low Temperatures: Perform all experimental steps on ice to reduce the rate of both enzymatic and chemical degradation.
Q3: Which buffer should I choose for my experiments involving this compound?
A3: The choice of buffer is critical for maintaining the stability of this compound.
-
Phosphate Buffers: Phosphate buffers are a good choice as they have a buffering range that covers the optimal pH for this compound stability (pKa₂ ≈ 7.2).[5]
-
Tris Buffers: Tris buffers are also commonly used. However, be aware that the pH of Tris buffers is sensitive to temperature changes; the pKa of Tris decreases by approximately 0.03 units for every 1°C increase in temperature.[6] It is important to adjust the pH of a Tris buffer at the temperature at which you will be performing your experiment. There is also some evidence that Tris buffers may not be completely inert and could potentially interact with certain molecules.[7]
-
Citrate Buffers: Citrate buffers are generally used for more acidic conditions (pH 3.0-6.2) and would therefore be less suitable for maintaining the stability of this compound, which is prone to hydrolysis at acidic pH.[8][9]
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, this compound stock solutions should be prepared in a buffer at a pH of 7.0-7.4, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. For short-term use, solutions can be kept on ice.
Quantitative Data on this compound Stability
Currently, there is limited publicly available quantitative data on the specific half-life and degradation rates of this compound in different buffer solutions at various temperatures and pH values. The stability of this compound is highly dependent on the specific experimental conditions. Researchers are encouraged to determine the stability of this compound under their own experimental settings using the protocol provided below.
General Stability Profile (Qualitative)
| Buffer Component | pH Range | Temperature | Expected Stability |
| Phosphate | 6.8 - 7.4 | 4°C | Good |
| Tris | 6.8 - 7.4 | 4°C | Good (pH adjustment at working temperature is critical) |
| Citrate | < 6.5 | Any | Poor (risk of acid hydrolysis) |
| Any | < 6.5 or > 8.0 | Room Temp / 37°C | Poor (risk of acid or alkaline hydrolysis) |
| Any with cell lysate | Neutral | Room Temp / 37°C | Very Poor (enzymatic degradation) |
Experimental Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a method to determine the stability of this compound in a specific buffer solution over time.
1. Materials:
-
This compound standard
-
Buffer of interest (e.g., 50 mM Phosphate buffer, pH 7.4)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
0.5 M EDTA solution
-
Thermostated incubator or water bath
2. Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound in the buffer of interest at the desired concentration (e.g., 100 µM).
-
Incubation: Incubate the this compound solution at the desired temperature (e.g., 25°C or 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the this compound solution.
-
Quenching (for enzymatic reactions): If the buffer contains enzymes (e.g., a cell lysate), immediately stop the reaction by adding EDTA to a final concentration of 10 mM and placing the sample on ice.
-
HPLC Analysis:
-
Inject a defined volume (e.g., 20 µL) of the sample onto the HPLC system.
-
Set the UV detector to 259 nm.
-
Use a gradient elution method to separate this compound from its degradation products (AMP and ADP). A typical gradient could be:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 20% Mobile Phase B
-
15-20 min: Hold at 20% Mobile Phase B
-
20-25 min: Return to 100% Mobile Phase A
-
25-30 min: Re-equilibration at 100% Mobile Phase A
-
-
The flow rate is typically 1 mL/min.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, ADP, and AMP based on the retention times of standards.
-
Integrate the peak area for this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time to determine the degradation rate.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. biochemistry - Do the pH and other ions affect the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]
- 3. quora.com [quora.com]
- 4. Specific and nonspecific enzymes involved in the catabolism of mononucleoside and dinucleoside polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphate Buffer Issues [chem.fsu.edu]
- 6. Does the pH value of Tris hcl buffer change at 30 ℃ environment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. Chemical degradation of 3H-labeled substance P in tris buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 9. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
Technical Support Center: Preventing Ap3A Degradation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of Diadenosine Triphosphate (Ap3A) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
The primary cause of this compound degradation is enzymatic activity. In blood and other tissues, this compound is rapidly hydrolyzed by ectoenzymes from the Ectonucleotide Pyrophosphatase/Phosphodiesterase (NPP) family, particularly NPP1 (also known as PC-1).[1][2][3] This enzyme cleaves this compound into Adenosine Monophosphate (AMP) and Adenosine Diphosphate (ADP).
Q2: What are the ideal immediate handling and storage conditions for samples intended for this compound analysis?
Immediate cooling and rapid processing are critical. Samples should be collected on ice and processed as quickly as possible. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles. Plasma, once separated, should be frozen within 24 hours to preserve the integrity of various components.[4]
Q3: Which anticoagulant should I use for blood collection?
For blood collection, using a chelating anticoagulant like citrate (e.g., Acid-Citrate-Dextrose, ACD tubes) is highly recommended. Citrate chelates Ca2+ and other divalent cations, which are essential cofactors for the NPP1 enzyme that degrades this compound.[5] In citrated plasma, the hydrolysis of this compound is drastically slowed down.[5] Heparinized plasma can be used, but degradation is more rapid unless specific enzyme inhibitors are added immediately.[5]
Q4: Can I use serum instead of plasma for this compound measurement?
It is strongly advised to use plasma instead of serum. The clotting process that forms serum from blood involves platelet activation and degranulation, which releases high concentrations of this compound and degrading enzymes. This makes it extremely difficult to accurately measure the baseline physiological levels of this compound.
Q5: What are the most effective inhibitors to prevent this compound degradation?
A combination of inhibitors is most effective.
-
Chelating Agents: EDTA is highly effective as it sequesters the divalent metal ions (like Zn²⁺ and Ca²⁺) required for NPP1 activity, completely abolishing its function.[3]
-
Specific NPP1 Inhibitors: For targeted inhibition, non-hydrolyzable ATP analogs such as adenosine 5′-α,β-methylene-γ-thiotriphosphate are potent and selective inhibitors of NPP1.[1][2] Various commercial inhibitors targeting phosphodiesterases are also available.
Troubleshooting Guide
Problem 1: Low or undetectable this compound levels in my samples.
| Possible Cause | Solution |
| Enzymatic Degradation: Sample was processed too slowly or at room temperature, allowing native enzymes to degrade this compound. | Process samples immediately upon collection on ice. Add an inhibitor cocktail containing EDTA (final concentration 5-10 mM) to the collection tube. For tissue, homogenize in a lysis buffer containing inhibitors at 4°C. |
| Incorrect Sample Type: Serum was used instead of plasma. | Always use plasma collected with a citrate-based anticoagulant (e.g., ACD tubes). The coagulation cascade activates platelets, releasing enzymes that degrade this compound. |
| Suboptimal Storage: Samples were stored at -20°C or subjected to multiple freeze-thaw cycles. | For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Use a fresh aliquot for each experiment. |
| Low Recovery During Extraction: this compound was lost during solid-phase extraction (SPE) or other cleanup steps. | Ensure the pH of your sample and buffers is appropriate for retaining this compound on your column. Check for analyte loss in the flow-through and wash fractions. The sample solvent may be too strong or the pH incorrect.[6][7] |
Problem 2: High variability in this compound measurements between replicate samples.
| Possible Cause | Solution |
| Inconsistent Platelet Activation: Platelets were inadvertently activated during blood collection or processing, leading to variable this compound release. | Use a 21-gauge needle or larger for venipuncture and discard the first few mL of blood.[8] Avoid vigorous mixing or vortexing of blood tubes; instead, gently invert them.[8] Adding an anti-platelet agent like Prostaglandin E1 (PGE1) during platelet isolation can help maintain a quiescent state.[9] |
| Inconsistent Timing: The time from sample collection to processing and analysis varies. | Standardize your workflow. Ensure that all samples are handled with the same timing for each step, from centrifugation to the addition of inhibitors and freezing. |
| Analytical Issues (HPLC): Problems with the HPLC system, such as inconsistent injection volumes, detector drift, or poor column equilibration. | Ensure the HPLC system is properly maintained and calibrated. Use an internal standard to account for injection variability. Always dissolve the sample in the mobile phase whenever possible to avoid peak shape issues.[10][11] |
This compound Stability and Inhibitor Data
While precise half-life data under varied conditions is scarce in the literature, the following table summarizes best practices for maximizing this compound stability and the effectiveness of common inhibitors.
| Condition | This compound Stability | Rationale |
| Temperature | ||
| Room Temperature (~25°C) | Very Low | Optimal temperature for degrading enzymes. |
| Refrigerated (4°C) | Low to Moderate | Slows enzymatic activity, but degradation still occurs. Process within hours. |
| Frozen (-20°C) | Moderate | Suitable for short-term storage, but not ideal for preserving this compound long-term. |
| Ultra-Low (-80°C) | High | Gold standard for long-term storage. Minimizes enzymatic and chemical degradation. |
| pH | ||
| Acidic (pH < 6) | Moderate to High | Suboptimal for NPP1, which has a pH optimum of ~8.5.[3] |
| Neutral (pH 7.0-7.4) | Low to Moderate | Near physiological pH, where enzymes are active. |
| Alkaline (pH > 8.0) | Low | Close to the optimal pH for the primary degrading enzyme, NPP1.[3] |
| Inhibitors | Target Enzyme(s) | Typical Concentration |
| EDTA | Metallophosphatases (NPP1) | 5-10 mM |
| ATPγS (Adenosine 5'-[γ-thio]triphosphate) | NPP1 and other ATPases | 10-100 µM |
| ARL 67156 | Ecto-ATPases | 50-100 µM |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) for this compound Analysis
-
Blood Collection: Draw whole blood using a 21-gauge needle into tubes containing Acid-Citrate-Dextrose (ACD) as an anticoagulant. Gently invert the tubes 3-5 times to mix.[8][9]
-
Immediate Cooling: Place the blood tubes immediately on ice.
-
First Centrifugation: Within 30 minutes of collection, centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake set low to minimize platelet activation.
-
PRP Collection: The blood will separate into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish platelet-rich plasma (PRP) on top. Carefully collect the upper PRP layer using a wide-bore pipette, avoiding the buffy coat.
-
Inhibitor Addition: Immediately add an inhibitor cocktail to the collected PRP. A final concentration of 10 mM EDTA is highly effective.
-
Storage: For immediate analysis, keep the PRP on ice. For long-term storage, aliquot the PRP into cryovials, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: this compound Extraction from Tissue Samples
-
Tissue Excision: Excise the tissue of interest as quickly as possible to minimize post-mortem degradation. If possible, perfuse the organ with ice-cold saline containing 10 mM EDTA to remove blood.
-
Snap Freezing: Immediately snap-freeze the tissue in liquid nitrogen. Store at -80°C until processing.
-
Buffer Preparation: Prepare an ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a potent inhibitor cocktail. Ensure it contains 10 mM EDTA and a broad-spectrum protease/phosphatase inhibitor mix.
-
Homogenization: Weigh the frozen tissue and add 10 volumes of ice-cold lysis buffer (e.g., 1 mL buffer per 100 mg tissue). Homogenize the tissue on ice using a mechanical homogenizer (e.g., bead beater or Dounce homogenizer) until no visible tissue fragments remain.[12]
-
Lysate Clarification: Centrifuge the homogenate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[12]
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound.
-
Storage: Use immediately or aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Visualizations
Caption: Workflow for optimal this compound preservation in blood and tissue samples.
Caption: this compound's indirect signaling via enzymatic conversion to ADP and P2Y receptor activation.
References
- 1. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Blood Plasma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Highly efficient induction of human platelet aggregation in heparinized platelet-rich plasma by diadenosine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. An optimized protocol to isolate quiescent washed platelets from human whole blood and generate platelet releasate under clinical conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Multiple P2Y receptor subtypes in the apical membranes of polarized epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Ap3A and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of diadenosine triphosphate (Ap3A) and its primary metabolites, adenosine diphosphate (ADP) and adenosine monophosphate (AMP).
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for separating this compound and its metabolites?
A1: Ion-pair reversed-phase HPLC (IP-RP-HPLC) is the most widely used and effective method for separating highly polar and anionic compounds like this compound, ADP, and AMP.[1][2] This technique utilizes an ion-pairing agent in the mobile phase to enhance the retention of these analytes on a non-polar stationary phase, such as a C18 column.[3]
Q2: Why am I seeing poor peak shapes (tailing or fronting) for my analytes?
A2: Poor peak shape is a common issue in HPLC.[1]
-
Peak Tailing: This is often observed for basic compounds and can be caused by secondary interactions with residual silanol groups on the silica-based column packing.[4] Other causes include column overload, low mobile phase pH, or contamination.[1]
-
Peak Fronting: This may indicate column overload, where too much sample has been injected, or issues with the sample solvent being too strong compared to the mobile phase.[1]
Q3: My retention times are shifting between injections. What could be the cause?
A3: Retention time variability can be caused by several factors:
-
Mobile Phase Composition: Inconsistent mobile phase preparation or changes in the solvent ratio during a gradient run can lead to shifts.[5]
-
Column Temperature: Fluctuations in column temperature can affect retention times. A column oven should be used to maintain a stable temperature.
-
Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of retention time drift.
-
pH of the Mobile Phase: For ionizable compounds like this compound and its metabolites, even small changes in the mobile phase pH can significantly alter retention times.[5]
Q4: How can I improve the resolution between the this compound, ADP, and AMP peaks?
A4: To improve resolution, you can optimize several parameters:
-
Gradient Profile: Adjusting the gradient slope (the rate of change of the organic solvent concentration) can significantly impact separation. A shallower gradient generally provides better resolution.
-
Mobile Phase pH: Fine-tuning the pH can alter the ionization state of the analytes and the ion-pairing agent, thereby affecting their retention and selectivity.[3]
-
Ion-Pairing Agent Concentration: Modifying the concentration of the ion-pairing agent can influence the retention of the analytes.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Injector issue (e.g., clogged loop, faulty valve). | Perform a system flush and check for blockages. Manually inspect the injector components. |
| Detector issue (e.g., lamp off, incorrect wavelength). | Ensure the detector lamp is on and set to the correct wavelength (typically around 254 nm or 259 nm for adenine nucleotides).[1] | |
| Sample degradation. | Prepare fresh samples and standards. Avoid repeated freeze-thaw cycles.[6] | |
| Peak Splitting | Column void or contamination at the inlet. | Try back-flushing the column. If the problem persists, the column may need to be replaced. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Broad Peaks | Column overload. | Dilute the sample and inject a smaller volume. |
| Extra-column volume. | Use shorter tubing with a smaller internal diameter to connect the components of the HPLC system. | |
| High Backpressure | Blockage in the system (e.g., clogged frit, tubing). | Systematically disconnect components to identify the source of the blockage. Replace clogged frits or tubing. |
| Precipitated buffer in the mobile phase. | Filter the mobile phase before use. Ensure buffer components are fully dissolved. |
Experimental Protocols
Sample Preparation from Cultured Cells
This protocol is a general guideline for the extraction of adenine nucleotides from cultured cells for HPLC analysis.
-
Cell Lysis: Rapidly lyse the cells on the culture plate by adding ice-cold 0.4 M perchloric acid.
-
Scraping and Collection: Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Neutralization: Neutralize the extract with a solution of potassium carbonate to precipitate the perchlorate.
-
Centrifugation: Centrifuge the sample to pellet the precipitated potassium perchlorate and cell debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.
Ion-Pair Reversed-Phase HPLC Method
Below is a typical starting method for the separation of this compound and its metabolites. Optimization will likely be required for your specific application and instrumentation.
Table 1: HPLC Parameters for this compound and Metabolite Separation
| Parameter | Value |
| Column | C18 Reversed-Phase, 3 µm particle size, 3.0 x 150 mm |
| Mobile Phase A | 50 mM Potassium Phosphate buffer (pH 6.8) with 5 mM Tetrabutylammonium hydrogen sulfate |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 2% B; 5-15 min: 2-20% B (linear); 15-20 min: 20% B; 20-22 min: 20-2% B (linear); 22-30 min: 2% B (equilibration) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound and its metabolites from cell culture to HPLC analysis.
Caption: Workflow for this compound and metabolite analysis.
HINT1 Signaling Pathway
This diagram depicts a simplified signaling pathway involving the Histidine Triad Nucleotide Binding Protein 1 (HINT1), which is involved in the hydrolysis of purine nucleotide phosphoramidates and has been linked to this compound metabolism.
Caption: HINT1 signaling pathway and Ap4A interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. (2009) | Stephanie zur Nedden | 57 Citations [scispace.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ap3A Luciferase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Ap3A luciferase assays.
Frequently Asked Questions (FAQs)
Q1: Why is my luciferase assay signal weak or non-existent?
A weak or absent signal in a luciferase assay can stem from several factors, ranging from reagent quality to cellular processes. Here are the most common causes and their solutions:
-
Reagent and Substrate Issues:
-
Degraded Reagents: Luciferase, D-luciferin, and ATP are sensitive to degradation. Ensure all reagents are stored correctly and within their expiration dates. Repeated freeze-thaw cycles should be avoided.[1]
-
Suboptimal Substrate Concentration: The concentration of D-luciferin can significantly impact the signal intensity. Low concentrations will limit the reaction, while excessively high concentrations can also inhibit the enzyme.[2][3] It's recommended to perform a titration to find the optimal concentration for your specific assay conditions.
-
ATP Depletion: The luciferase reaction is dependent on ATP. If your cells are stressed or dying, intracellular ATP levels may be low, leading to a weaker signal. It is also a critical factor to consider if your experimental conditions are expected to alter cellular metabolism.
-
-
Cellular and Transfection Issues:
-
Low Transfection Efficiency: If you are using a reporter gene assay, low transfection efficiency will result in a low expression of luciferase. Optimize your transfection protocol by adjusting the DNA-to-transfection reagent ratio and ensuring the quality of your plasmid DNA.[1][4]
-
Poor Cell Health: Overly confluent or unhealthy cells can lead to reduced metabolic activity and lower luciferase expression. Ensure your cells are healthy and in the logarithmic growth phase during transfection and treatment.
-
Inefficient Cell Lysis: Complete cell lysis is crucial to release the luciferase enzyme. Optimize the lysis buffer and incubation time for your specific cell line.[5][6] Some cell lines may require mechanical disruption in addition to chemical lysis.
-
-
Promoter and Reporter Construct Issues:
Q2: Could this compound or related molecules be directly interfering with my assay?
Yes, diadenosine polyphosphates (Ap(n)A), including this compound and Ap4A, have been shown to inhibit the firefly luciferase enzyme.
-
Competitive Inhibition: Ap(n)A molecules are structurally similar to ATP and can act as noncompetitive inhibitors of the ATP-induced luminescence.[1] This means that if your experimental system has high levels of this compound, it could be directly reducing the light output of your assay.
-
Dual Interaction: Research has shown that Ap4A can have a dual interaction with luciferase, acting as both a substrate (in the presence of pyrophosphate to yield ATP) and an inhibitor.[1][7] The net effect on your signal will depend on the specific components of your reaction buffer.
If you suspect inhibition by Ap(n)A, consider diluting your sample to reduce the inhibitor concentration or using a luciferase variant that is less sensitive to this inhibition, if available.
Q3: How can I be sure my cell lysis is complete?
Incomplete lysis is a common cause of low signal. Here are some tips to ensure efficient cell lysis:
-
Choose the Right Lysis Buffer: Passive lysis buffers are commonly used, but some cell lines may be more resistant.[2][6] Ensure the buffer you are using is compatible with your cells.
-
Optimize Lysis Time: The optimal lysis time can vary. Start with the manufacturer's recommendation (typically 10-15 minutes at room temperature with gentle rocking) and consider extending the time if you suspect incomplete lysis.[2][5]
-
Ensure Complete Coverage: Make sure the entire cell monolayer is covered with lysis buffer.[2]
-
Incorporate a Freeze-Thaw Cycle: For some cell types, a single freeze-thaw cycle after adding the lysis buffer can enhance lysis efficiency.
Q4: My signal is inconsistent between replicate wells. What could be the cause?
High variability between replicates can obscure your results. Common causes include:
-
Pipetting Errors: Small variations in the volumes of reagents or cell lysate can lead to significant differences in signal. Use calibrated pipettes and consider preparing a master mix for your reagents to be added to all wells.[1][4]
-
Inconsistent Cell Numbers: Ensure that you are seeding the same number of viable cells in each well.
-
Edge Effects in Plates: Wells on the edge of a microplate can be subject to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outer wells or fill them with sterile water or media.
-
Plate Color and Crosstalk: For luminescence assays, white or opaque plates are recommended to maximize the light signal and prevent crosstalk between wells.[4][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters that can influence your luciferase assay.
Table 1: Impact of D-Luciferin Concentration on Luciferase Activity
| D-Luciferin Concentration | Relative Light Units (RLU) | Signal-to-Noise Ratio |
| Low (e.g., < 50 µM) | Suboptimal | Low |
| Optimal (e.g., 100-500 µM) | Maximum | High |
| High (e.g., > 1 mM) | May be inhibitory | Decreasing |
Note: The optimal concentration can vary depending on the specific luciferase enzyme and assay conditions. A concentration of approximately 470 µM is often used as a starting point.[9]
Table 2: Recommended Lysis Buffer Volumes for Different Culture Plates
| Plate Type | Well Diameter | Recommended Lysis Buffer Volume |
| 96-well | 6.4 mm | 20 µL |
| 24-well | 15.6 mm | 75 µL |
| 12-well | 22.1 mm | 125 µL |
| 6-well | 34.8 mm | 200 µL |
| 60 mm dish | 52.9 mm | 400 µL |
| 100 mm dish | 85.9 mm | 900 µL |
Source: Adapted from manufacturer's protocols.
Experimental Protocols
Protocol 1: Optimizing D-Luciferin Concentration
-
Prepare a D-Luciferin Stock Solution: Dissolve D-luciferin in sterile, nuclease-free water to a concentration of 10-15 mg/mL. Aliquot and store at -80°C.
-
Prepare Serial Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of dilutions in the luciferase assay buffer ranging from 10 µM to 1 mM.
-
Prepare Cell Lysates: Culture and lyse cells as you would for your experiment. Pool the lysates to ensure a homogenous sample.
-
Perform the Assay: In a white, opaque 96-well plate, add a consistent volume of your cell lysate to each well.
-
Measure Luminescence: Using a luminometer, inject each of the D-luciferin dilutions into replicate wells and measure the resulting luminescence.
-
Analyze the Data: Plot the Relative Light Units (RLU) against the D-luciferin concentration to determine the concentration that yields the maximum signal.
Protocol 2: Optimizing Cell Lysis
-
Cell Seeding: Seed your cells in a 24-well plate at a consistent density and allow them to attach overnight.
-
Lysis Buffer and Time Course:
-
Wash the cells with PBS.
-
Add the recommended volume of your chosen lysis buffer to each well.
-
Incubate at room temperature on a gentle rocker for different durations (e.g., 5, 10, 15, 20, and 30 minutes).
-
-
Assay for Luciferase Activity:
-
Transfer the lysate from each time point to a microcentrifuge tube and centrifuge to pellet debris.
-
Transfer the supernatant to a new tube.
-
Measure the luciferase activity in each sample.
-
-
Determine Optimal Lysis Time: The time point that yields the highest and most stable luciferase signal is your optimal lysis time.
Visualizations
Caption: Luciferase reporter assay signaling pathway and this compound inhibition.
Caption: Standard experimental workflow for a luciferase reporter assay.
References
- 1. Characterization of the interaction of P1,P4-diadenosine 5'-tetraphosphate with luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory effects of ATP and luciferin on firefly luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory effects of ATP and luciferin on firefly luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of diadenosine tetraphosphate (Ap4A) levels in subpicomole quantities by a phosphodiesterase luciferin--luciferase coupled assay: application as a specific assay for diadenosine tetraphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renilla luciferase-based reporter assay for measuring autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. promega.de [promega.de]
dealing with matrix effects in Ap3A mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Diadenosine Triphosphate (Ap3A). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1][2] In the context of this compound analysis, components of biological samples like plasma, urine, or tissue lysates can co-elute with this compound during liquid chromatography. These components can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[1][2] Ion suppression is more commonly observed and can significantly reduce the sensitivity of the assay.
Q2: How can I identify if my this compound signal is affected by matrix effects?
A2: A common method to qualitatively assess matrix effects is the post-column infusion experiment. In this technique, a constant flow of this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. A dip or rise in the baseline this compound signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.
Q3: What are the primary sources of matrix effects in biological samples?
A3: The primary sources of matrix effects in biological samples include salts, phospholipids, proteins, and other endogenous metabolites.[1] In blood and plasma, serum proteins and anticoagulants can be major contributors. Urine composition can be highly variable, with components like urea and various salts causing significant matrix effects.
Q4: What is an internal standard and why is it crucial for this compound quantification?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (this compound) that is added to all samples, calibrators, and quality controls at a known concentration. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ¹⁵N-labeled this compound. The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, variations in sample preparation and matrix effects can be compensated for, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound mass spectrometry experiments.
Issue 1: Poor or No this compound Signal
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | Perform a post-column infusion experiment to confirm ion suppression. Optimize the sample preparation method to remove interfering matrix components. Consider using a different ionization source (e.g., APCI if ESI is being used), although this may not be suitable for highly polar molecules like this compound.[1] |
| Inefficient Extraction | Evaluate the recovery of your sample preparation method. Spike a known amount of this compound into a blank matrix and compare the signal to a pure standard of the same concentration. Optimize the extraction solvent and pH. |
| This compound Degradation | This compound can be susceptible to enzymatic degradation. Ensure samples are processed quickly and kept on ice. Consider adding phosphatase and nuclease inhibitors during sample preparation. |
| Instrumental Issues | Check the mass spectrometer's tuning and calibration. Ensure the correct MRM transitions for this compound are being monitored. |
Issue 2: High Variability in this compound Quantification
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Use a stable isotope-labeled internal standard for this compound. If a SIL-IS is not available, a structural analog that co-elutes with this compound can be used, but its ability to compensate for matrix effects must be thoroughly validated. |
| Variable Sample Preparation | Automate the sample preparation steps if possible to improve consistency. Ensure precise and accurate pipetting of all reagents and samples. |
| Carryover | Inject a blank solvent after a high concentration sample to check for carryover. Optimize the autosampler wash method. |
Data Presentation: Illustrative Quantitative Data
The following tables provide examples of how to structure and present quantitative data when evaluating matrix effects and sample preparation efficiency. Note: The data presented here is for illustrative purposes only and does not represent actual experimental results.
Table 1: Illustrative Matrix Effect of this compound in Different Biological Matrices
| Biological Matrix | Mean this compound Signal Intensity (n=6) | Signal Suppression (%) |
| Neat Solution (Solvent) | 1,500,000 | 0% |
| Human Plasma | 675,000 | 55% |
| Human Urine | 450,000 | 70% |
| Rat Brain Homogenate | 825,000 | 45% |
Table 2: Illustrative Comparison of Sample Preparation Methods for this compound Analysis from Human Plasma
| Sample Preparation Method | This compound Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | -60 ± 8 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 75 ± 8 | -45 ± 10 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 92 ± 4 | -15 ± 5 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general guideline for extracting this compound from human plasma using a mixed-mode cation exchange SPE cartridge. Optimization may be required for specific applications.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Human plasma (collected with EDTA)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ammonium hydroxide
-
Water (LC-MS grade)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of IS solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound analysis.
Putative this compound Signaling Pathway
Caption: Putative signaling pathway of this compound via purinergic receptors.
References
Technical Support Center: Enhancing Ap3A Detection in Low-Abundance Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of diadenosine triphosphate (Ap3A) detection in samples where it is present in low abundance.
FAQs: Quick Solutions to Common Issues
Q1: My this compound signal is very low or undetectable. What are the initial checks I should perform?
A1: When encountering a weak or absent this compound signal, begin by verifying the basics of your experimental setup.[1] Ensure that all buffers and reagents are prepared correctly and are at the appropriate temperature; for instance, enzymatic assay buffers should typically be at room temperature for optimal activity.[1] Double-check that you have followed every step of the protocol precisely and that all equipment, such as plate readers and pipettes, are calibrated and functioning correctly.[1] Forgetting a step or using incorrect instrument settings are common sources of error.[1]
Q2: How can I be sure that my this compound is not degrading during sample preparation and storage?
A2: this compound, like other nucleotides, can be susceptible to degradation. To maintain its stability, always work on ice and use ice-cold buffers during extraction.[2] If possible, add phosphatase and protease inhibitors to your lysis buffer to prevent enzymatic degradation.[3] For long-term storage, it is crucial to store samples at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to sample degradation; aliquot samples into smaller volumes before freezing.[1]
Q3: I am seeing high background noise in my assay. What could be the cause?
A3: High background can originate from several sources. In fluorescence-based assays, autofluorescence from the sample matrix or contaminants can be a significant issue. Ensure you are using appropriate blank controls to subtract this background signal. For enzymatic assays, contaminants in the sample that interfere with the enzyme or the detection chemistry can elevate background readings.[4] In LC-MS/MS, co-eluting matrix components can cause ion suppression or enhancement, leading to inaccurate quantification and high background.[5] Proper sample cleanup is essential to minimize these matrix effects.
Q4: How do I choose the most sensitive detection method for my low-abundance this compound samples?
A4: The choice of detection method depends on the required sensitivity, available equipment, and the nature of your sample.
-
LC-MS/MS is generally considered the gold standard for sensitivity and specificity in quantifying small molecules like this compound.[6][7]
-
Fluorescence-based assays using aptamers or specific probes can also offer high sensitivity, often in the nanomolar range, and can be adapted for high-throughput screening.[8][9][10]
-
Enzymatic assays , while potentially less sensitive than LC-MS/MS, can be a cost-effective and rapid method for relative quantification.[11][12]
Refer to the quantitative data summary table below for a comparison of detection limits.
Troubleshooting Guides
Low Signal or No Detection
This is a frequent challenge when working with low-abundance samples. The following troubleshooting steps are organized by experimental stage to help you pinpoint and resolve the issue.
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Cell Lysis | Verify cell lysis method. For mammalian cells, use a Dounce homogenizer or sonication on ice.[13] | Incomplete cell disruption will result in a low yield of intracellular this compound. |
| This compound Degradation | Add phosphatase and protease inhibitors to the lysis buffer. Keep samples on ice at all times. | Cellular enzymes released during lysis can rapidly degrade this compound. |
| Low Recovery from Extraction | Optimize your solid-phase extraction (SPE) protocol. Ensure the sorbent is appropriate for retaining dinucleoside polyphosphates. Check for analyte loss during the loading and washing steps.[14][15] | Improper SPE conditions can lead to significant loss of the target analyte. |
| Sample Overload on SPE Cartridge | Determine the loading capacity of your SPE cartridge and ensure you are not exceeding it. | Overloading the sorbent can cause the analyte to pass through without being retained. |
| Potential Cause | Troubleshooting Step | Explanation |
| Ion Suppression/Enhancement | Perform a matrix effect study by post-column infusion or by comparing calibration curves in solvent versus matrix.[5] Dilute the sample if significant matrix effects are observed. | Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to inaccurate quantification.[5] |
| Poor Chromatographic Peak Shape | Ensure the mobile phase is compatible with your column and analyte. Check for column contamination or degradation. | Tailing or broad peaks can reduce signal intensity and affect quantification. |
| Suboptimal MS Parameters | Optimize MS parameters such as spray voltage, gas flows, and collision energy specifically for this compound. | Incorrect MS settings will lead to poor sensitivity and fragmentation. |
| Contamination in the LC-MS System | Run blank injections to check for system contamination. Clean the ion source and replace solvents and tubing if necessary.[16] | Contaminants can create high background noise and suppress the analyte signal. |
| Potential Cause | Troubleshooting Step | Explanation | | Inactive Enzyme | Verify the storage conditions and expiration date of the enzyme. Perform a positive control with a known amount of this compound.[1] | Enzymes can lose activity if not stored properly. | | Incorrect Assay Conditions | Ensure the assay buffer is at the optimal pH and temperature for the enzyme.[1] | Enzyme activity is highly dependent on reaction conditions. | | Interference from Sample Components | Test for interference by spiking a known amount of this compound into your sample matrix and comparing the signal to the same amount in buffer. Some disinfectants and salts can inhibit ATP-based assays, which may have similar effects on this compound assays.[17][18] | Components in the sample lysate can inhibit the enzyme. |
| Potential Cause | Troubleshooting Step | Explanation | | Probe/Aptamer Instability or Degradation | Check the storage conditions and handling of the fluorescent probe or aptamer. Avoid multiple freeze-thaw cycles. | Fluorescent probes and aptamers can be sensitive to degradation. | | Non-specific Binding | Include control experiments with non-target molecules to assess the specificity of your probe or aptamer. | The probe or aptamer may be binding to other molecules in the sample, leading to a weak or inaccurate signal. | | Quenching of Fluorescence | Analyze the sample matrix for potential quenching agents. Dilute the sample to reduce the concentration of quenchers. | Components in the sample can absorb the excitation or emission light, reducing the fluorescent signal. |
Data Presentation: Comparison of this compound Detection Methods
The following table summarizes the typical detection limits for various methods used to quantify this compound. These values can vary depending on the specific instrumentation, protocol, and sample matrix.
| Detection Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | 0.1 - 10 nM | 0.5 - 50 nM | High specificity and sensitivity, allows for multiplexing.[7] | Requires expensive equipment, potential for matrix effects.[5] |
| Fluorescence-Based Assays | 1 - 100 nM | 5 - 500 nM | High sensitivity, suitable for high-throughput screening.[8][10] | Susceptible to interference from autofluorescence and quenching. |
| Enzymatic Assays | 10 - 500 nM | 50 - 2000 nM | Cost-effective, rapid, and simple to perform. | Lower specificity and sensitivity compared to other methods, prone to interference. |
Experimental Protocols
Protocol 1: Extraction of this compound from Mammalian Cells for LC-MS/MS Analysis
This protocol is designed for the extraction of this compound from cultured mammalian cells, with a focus on preserving the analyte and removing interfering substances.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Microcentrifuge tubes
-
Extraction Buffer: 80% Methanol, 20% Water, pre-chilled to -80°C
-
Internal Standard (e.g., ¹³C₁₀,¹⁵N₅-Ap3A)
-
Centrifuge capable of 16,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells from the plate.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.[3]
-
Discard the supernatant.
-
-
Metabolite Extraction:
-
Add 500 µL of pre-chilled 80% methanol to the cell pellet.
-
Add the internal standard at a known concentration.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[19]
-
-
Sample Clarification and Drying:
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube, avoiding the protein pellet.
-
Dry the supernatant completely using a nitrogen evaporator or a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 50-100 µL of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with an ion-pairing agent).
-
Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Enrichment
This protocol can be used as a cleanup step after the initial extraction to further purify and concentrate this compound.
Materials:
-
SPE cartridges (e.g., weak anion exchange or mixed-mode)
-
SPE manifold
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Buffer (e.g., LC-MS grade water)
-
Wash Buffer (e.g., a weak organic solvent or buffer)
-
Elution Buffer (e.g., a buffer with higher ionic strength or organic content)
Procedure:
-
Cartridge Conditioning:
-
Pass 1-2 cartridge volumes of conditioning solvent (e.g., methanol) through the SPE cartridge.[20]
-
-
Cartridge Equilibration:
-
Pass 1-2 cartridge volumes of equilibration buffer (e.g., water) through the cartridge. Do not let the sorbent bed dry out.
-
-
Sample Loading:
-
Load the reconstituted sample from Protocol 1 onto the SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Pass 1-2 cartridge volumes of wash buffer through the cartridge to remove weakly bound impurities.
-
-
Elution:
-
Elute the this compound with 1-2 cartridge volumes of elution buffer into a clean collection tube.
-
Dry the eluate and reconstitute in the initial LC mobile phase for analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for the detection of this compound from low-abundance cell culture samples.
Caption: Simplified signaling pathway of this compound through P2Y receptors.
Caption: Logical troubleshooting workflow for low this compound signal.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. content.abcam.com [content.abcam.com]
- 4. Interference sources in ATP bioluminescence assay of silica nanoparticle toxicity to activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aptamer-Based Fluorescent Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aptamer-Based Fluorescent Biosensor for the Rapid and Sensitive Detection of Allergens in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. How Reliable Are ATP Bioluminescence Meters in Assessing Decontamination of Environmental Surfaces in Healthcare Settings? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uthsc.edu [uthsc.edu]
- 20. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Synthetic Ap3A Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving synthetic Diadenosine Triphosphate (Ap3A).
Troubleshooting Guide
This guide addresses specific issues that may arise during the quality control and experimental use of synthetic this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
| Potential Cause | Recommended Action |
| This compound Degradation | Verify the purity and integrity of your this compound stock. Run a fresh analysis using HPLC to check for the presence of hydrolysis products such as AMP and ADP.[1][2] Ensure proper storage conditions are maintained. |
| Incorrect Concentration | Re-quantify the this compound concentration in your stock solution using a reliable method like UV spectrophotometry or a validated HPLC assay.[1][3][4] |
| Presence of Impurities | Analyze the this compound sample for impurities that may interfere with the assay, such as residual solvents from synthesis or by-products. Mass spectrometry can be a valuable tool for identifying unknown impurities.[5][6][7] |
| Buffer Incompatibility | Ensure that the experimental buffer is compatible with this compound and the assay being performed. Some buffer components can affect this compound stability or interfere with detection methods.[8] |
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
| Potential Cause | Recommended Action |
| Inappropriate Column | Ensure the HPLC column is suitable for nucleotide separation. A C18 column is often used for this compound analysis.[1] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition, including the ion-pairing agent concentration and pH, to improve peak shape and resolution.[9][10][11] |
| Column Overload | Reduce the injection volume or the concentration of the this compound sample. |
| Column Contamination | Wash the column with a strong solvent to remove any contaminants that may be affecting performance. |
Issue 3: Low or No Activity in Enzymatic Assays
| Potential Cause | Recommended Action |
| Inactive Enzyme | Verify the activity of the enzyme using a known positive control substrate. |
| This compound Degradation | Confirm the integrity of the this compound substrate by HPLC, as degradation to AMP and ADP will result in no activity for this compound-specific enzymes.[1][2] |
| Incorrect Assay Conditions | Optimize assay conditions such as pH, temperature, and cofactor concentrations.[2] |
| Presence of Inhibitors | Check for the presence of enzymatic inhibitors in the this compound preparation or other assay components. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of synthetic this compound?
A1: The most common and reliable methods for determining the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][5] HPLC, particularly reverse-phase ion-pair chromatography, is effective for separating this compound from its potential hydrolysis products (AMP and ADP) and other related impurities.[1][9] Mass spectrometry provides accurate mass determination, which confirms the identity of this compound and helps in the characterization of any impurities.[5]
Q2: What are the expected degradation products of this compound and how can I detect them?
A2: this compound is susceptible to hydrolysis, which breaks the triphosphate bridge to yield Adenosine Monophosphate (AMP) and Adenosine Diphosphate (ADP).[1][2] These degradation products can be readily detected and quantified using HPLC.[1] The presence of significant amounts of AMP and ADP indicates sample degradation.
Q3: What are the recommended storage conditions for synthetic this compound to ensure its stability?
A3: To ensure long-term stability, synthetic this compound should be stored at -20°C or below in a desiccated environment.[12] For short-term use, solutions can be kept at 2-8°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[13] Stability studies under accelerated conditions (e.g., 40°C) can be performed to predict long-term stability.[14][15]
Q4: How can I accurately determine the concentration of my this compound solution?
A4: The concentration of an this compound solution can be accurately determined using UV-Vis spectrophotometry by measuring the absorbance at 259 nm.[1] It is crucial to use a validated extinction coefficient for this compound for accurate quantification. Alternatively, a calibrated HPLC method with a suitable standard can provide a precise concentration measurement.[3][4]
Q5: What are common impurities that might be present in synthetic this compound preparations?
A5: Besides the hydrolysis products AMP and ADP, impurities in synthetic this compound can include starting materials from the synthesis, by-products from incomplete reactions, and residual solvents.[6][7][16] These can include other dinucleoside polyphosphates (e.g., Ap4A) or incompletely synthesized fragments.[17] The nature and amount of these impurities depend on the synthetic route used.[7][18]
Quantitative Data Summary
Table 1: Typical HPLC Purity Analysis Parameters for this compound
| Parameter | Value | Reference |
| Column | C18, 3 µm, 150 x 4.6 mm | [9] |
| Mobile Phase A | 10 mM Ammonium Acetate, 2 mM Tetrabutylammonium Phosphate, pH 5.0 | [9] |
| Mobile Phase B | 10 mM Ammonium Phosphate, 2 mM TBAP, 25% Acetonitrile, pH 7.0 | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| Detection | UV at 254 nm or 259 nm | [1][9] |
| Typical Purity | >95% | General Expectation |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
-
Sample Preparation: Dissolve the synthetic this compound in the mobile phase A to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System and Column: Use a standard HPLC system equipped with a UV detector. The separation is typically performed on a C18 reverse-phase column.[1]
-
Mobile Phase:
-
Gradient Elution:
-
Start with 100% Mobile Phase A for 10 minutes.
-
Create a linear gradient to 75% Mobile Phase B over 15 minutes.
-
Hold at 75% Mobile Phase B for 10 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate the column for 15 minutes before the next injection.[9]
-
-
Detection: Monitor the elution profile at 254 nm or 259 nm.[1][9]
-
Data Analysis: Identify the peaks corresponding to this compound, AMP, and ADP by comparing their retention times with known standards. Calculate the purity of this compound by dividing the peak area of this compound by the total area of all peaks.
Protocol 2: Enzymatic Assay for this compound Activity
This protocol provides a general framework. Specific conditions will vary depending on the enzyme being used.
-
Reagents and Materials:
-
This compound stock solution of known concentration.
-
Enzyme (e.g., a specific this compound hydrolase).[2]
-
Assay buffer (optimized for the specific enzyme, e.g., Tris-HCl with MgCl2).
-
Detection reagent (e.g., a kit to measure the formation of AMP or ADP).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer and the enzyme at the desired concentration.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the this compound substrate.
-
Incubate for a specific period, ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding a quenching agent like EDTA or by heat inactivation).
-
-
Detection of Products:
-
Quantify the amount of product (AMP or ADP) formed using a suitable method. This can be a coupled enzyme assay that produces a colorimetric or fluorescent signal, or by direct measurement using HPLC.[1]
-
-
Data Analysis:
-
Calculate the enzyme activity based on the amount of product formed per unit of time. Compare the activity with a positive control to ensure the assay is performing correctly.
-
Visualizations
Caption: Hydrolysis pathway of this compound to AMP and ADP.
Caption: Troubleshooting workflow for HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Catabolism of this compound and Ap4A in human plasma. Purification and characterization of a glycoprotein complex with 5'-nucleotide phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for Determination of Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays for determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. polypeptide.com [polypeptide.com]
- 7. database.ich.org [database.ich.org]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 9. cores.emory.edu [cores.emory.edu]
- 10. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid [mdpi.com]
- 11. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
- 13. Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 14. epa.gov [epa.gov]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
Technical Support Center: Challenges in Real-Time Ap3A Release Measurement
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to the complex process of measuring real-time diadenosine triphosphate (Ap3A) release from cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring real-time this compound release?
A1: The main difficulties in real-time this compound measurement stem from its low extracellular concentration, rapid degradation by ectonucleotidases, and the presence of interfering nucleotides like ATP and ADP which are often co-released and can be several orders of magnitude more abundant. Distinguishing the this compound signal from this background noise in real-time requires highly sensitive and specific detection methods.
Q2: Which cell types are known to release this compound?
A2: this compound release has been observed from various cell types, most notably platelets upon activation. It is also released from neuronal cells, chromaffin cells, and endothelial cells in response to specific stimuli.
Q3: What are the common methods for detecting extracellular this compound?
A3: The most common methods include High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, and enzyme-coupled bioluminescent assays. HPLC provides high specificity and the ability to simultaneously measure other nucleotides, while bioluminescent assays offer exceptional sensitivity and are more amenable to real-time measurements.
Q4: How can I minimize the degradation of extracellular this compound during my experiment?
A4: To prevent rapid degradation by ecto-enzymes, it is crucial to include inhibitors of these enzymes in your assay buffer. A common approach is to use a cocktail of inhibitors targeting different ectonucleotidases. Additionally, performing experiments at lower temperatures (if compatible with the biological system) can help to slow down enzymatic degradation.
Q5: Can I use commercially available ATP measurement kits to detect this compound?
A5: While some ATP bioluminescence kits may show cross-reactivity with this compound, they are not ideal for specific this compound quantification due to the high background from ATP. For accurate this compound measurement, it is recommended to use an enzyme-coupled assay where this compound is first converted to ATP, or a highly specific method like HPLC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No detectable this compound signal | 1. Low level of this compound release from the cells. 2. Rapid degradation of this compound by ectonucleotidases. 3. Insufficient sensitivity of the detection assay. 4. Inappropriate cell stimulation. | 1. Increase the number of cells or use a more potent stimulus. 2. Add a cocktail of ectonucleotidase inhibitors to the assay medium. 3. Switch to a more sensitive detection method, such as a luciferase-based bioluminescent assay. 4. Optimize the concentration and incubation time of the stimulus. |
| High background signal | 1. Contamination of reagents with ATP. 2. Co-release of large amounts of ATP with this compound. 3. Non-specific binding in fluorescent assays. | 1. Use ATP-free reagents and pipette tips. 2. For bioluminescent assays, consider pre-treating the sample with an ATP-degrading enzyme that does not affect this compound. For HPLC, ensure adequate separation of ATP and this compound peaks. 3. Use appropriate blocking agents and optimize washing steps. |
| Inconsistent or variable results | 1. Inconsistent cell numbers or viability between experiments. 2. Pipetting errors, especially with small volumes. 3. Fluctuation in temperature affecting enzyme kinetics. | 1. Standardize cell seeding density and ensure high cell viability before starting the experiment. 2. Use calibrated pipettes and prepare master mixes for reagents. 3. Maintain a constant temperature throughout the assay using a temperature-controlled plate reader or water bath. |
| Poor peak resolution in HPLC | 1. Inappropriate mobile phase composition or gradient. 2. Column degradation or contamination. 3. Interaction of nucleotides with stainless steel components of the HPLC system.[1] | 1. Optimize the mobile phase pH and the gradient profile for better separation of nucleotides.[2] 2. Flush the column with a strong solvent or replace it if necessary. 3. Use a bio-inert HPLC system with PEEK-lined columns to prevent metal-phosphate interactions.[1] |
Quantitative Data Summary
The choice of detection method significantly impacts the sensitivity and temporal resolution of this compound release measurements. Below is a summary of typical performance characteristics for common detection methods.
| Method | Detection Limit (approx.) | Temporal Resolution | Specificity | Advantages | Disadvantages |
| HPLC with UV Detection | 1-10 pmol | Minutes | High | Can simultaneously quantify multiple nucleotides.[3][4] | Not suitable for real-time kinetics, potential for peak overlap.[2] |
| HPLC with Fluorescence Derivatization | 10-100 fmol | Minutes | Very High | Increased sensitivity compared to UV detection. | Requires an extra derivatization step, not real-time. |
| Enzyme-Coupled Bioluminescent Assay | 1-10 fmol | Seconds to minutes | Moderate to High | High sensitivity, suitable for real-time measurements in a plate reader format.[5] | Susceptible to interference from ATP, requires specific enzyme for this compound conversion. |
Experimental Protocols
Protocol 1: Real-Time this compound Release Measurement using an Enzyme-Coupled Bioluminescent Assay
This protocol is adapted from methods used for real-time ATP detection and is suitable for continuous monitoring of this compound release from cultured cells.[6][7][8]
Materials:
-
Cells of interest cultured in a white, opaque 96-well plate.
-
Stimulus for inducing this compound release (e.g., thrombin for platelets).
-
Assay buffer (e.g., HEPES-buffered saline) containing ectonucleotidase inhibitors.
-
This compound to ATP converting enzyme (e.g., asymmetric hydrolase).
-
Luciferin-luciferase reagent (e.g., from a commercial ATP detection kit).
-
Luminometer with kinetic reading capabilities.
Procedure:
-
Cell Preparation: Seed cells in a white, opaque 96-well plate and culture until they reach the desired confluency. On the day of the experiment, replace the culture medium with pre-warmed assay buffer.
-
Reagent Preparation: Prepare the detection reagent by mixing the this compound-to-ATP converting enzyme and the luciferin-luciferase reagent in the assay buffer.
-
Assay Initiation: Add the detection reagent to each well.
-
Baseline Measurement: Place the plate in a luminometer pre-set to 37°C and measure the baseline luminescence for 5-10 minutes.
-
Stimulation: Add the stimulus to the wells to induce this compound release.
-
Real-Time Monitoring: Immediately start kinetic measurement of luminescence, taking readings every 1-2 minutes for the desired duration (e.g., 30-60 minutes).
-
Data Analysis: The increase in luminescence over time is proportional to the rate of this compound release. A standard curve can be generated using known concentrations of this compound to quantify the release.
Protocol 2: Quantification of this compound Release from Platelets using HPLC
This protocol is for the endpoint quantification of this compound released from platelets and is adapted from established methods for nucleotide analysis.[3][4][9]
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.
-
Platelet agonist (e.g., thrombin, ADP).
-
Stopping solution (e.g., ice-cold EDTA/ethanol).
-
Internal standard (e.g., a non-natural nucleotide analog).
-
HPLC system with a reverse-phase C18 column and UV detector.
-
Mobile phase buffers.
Procedure:
-
Platelet Preparation: Prepare PRP or washed platelets from fresh whole blood.
-
Stimulation: Incubate the platelet suspension at 37°C with stirring. Add the agonist to induce platelet activation and granule release.
-
Stopping the Reaction: After a defined time (e.g., 2-5 minutes), stop the reaction by adding an ice-cold stopping solution containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the platelets and any debris. Collect the supernatant.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the nucleotides using a suitable gradient of the mobile phase.
-
Detection and Quantification: Detect the nucleotides by UV absorbance at 254 nm. Identify the this compound peak based on its retention time compared to a standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard and a standard curve.
Visualizations
This compound Release and Detection Workflow
Caption: Workflow of this compound release, extracellular fate, and detection.
This compound Signaling through P2Y Receptors
Caption: Putative this compound signaling cascade via P2Y receptors.[10][11][12][13][14]
Troubleshooting Logic for Low this compound Signal
Caption: A logical workflow for troubleshooting low this compound signals.
References
- 1. agilent.com [agilent.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. promega.com [promega.com]
- 7. RealTime-Glo™ Extracellular ATP Assay [promega.sg]
- 8. RealTime-Glo™ Extracellular ATP Assay Technical Manual [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Interplay of Endothelial P2Y Receptors in Cardiovascular Health: From Vascular Physiology to Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Lysis for Accurate Intracellular Ap3A Quantification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize cell lysis for the precise measurement of intracellular diadenosine triphosphate (Ap3A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important? Diadenosine triphosphate (this compound) is a dinucleotide that functions as an intracellular and extracellular signaling molecule involved in various cellular processes, including cell proliferation, DNA replication, and stress responses. Accurate quantification is crucial for understanding its physiological roles and its potential as a biomarker or therapeutic target in various diseases.
Q2: Why is the cell lysis step so critical for accurate this compound measurement? Cell lysis is the foundational step for accessing intracellular molecules.[1] An optimized lysis protocol is essential because it must efficiently break open the cell membrane to release the entire this compound pool while simultaneously preventing its degradation by endogenous enzymes (e.g., nucleases) that are also released.[1][2] The chosen method can significantly impact the yield, quality, and integrity of the target analyte, thereby affecting the accuracy of quantification.[1]
Q3: What are the primary challenges associated with quantifying intracellular this compound? The main challenges include:
-
Low Intracellular Concentration: this compound is often present at very low levels, making its detection and quantification difficult.[3]
-
Rapid Degradation: Upon cell lysis, endogenous enzymes can rapidly degrade this compound, leading to an underestimation of its concentration.
-
Structural Similarity: this compound is structurally similar to other abundant nucleotides like ATP, which can interfere with certain detection methods.[3]
-
Sample Matrix Effects: Components of the cell lysate can interfere with the analytical techniques used for quantification.
Q4: Which cell lysis method is best for my specific cell type? The optimal lysis method depends on the cell type.[2]
-
Mammalian Cells: These cells have relatively delicate plasma membranes and are often easily lysed with detergent-based chemical methods or gentle mechanical techniques like homogenization.[2]
-
Bacterial Cells: Bacteria, particularly Gram-positive strains, possess a thick peptidoglycan cell wall that requires more rigorous disruption methods, such as sonication, bead beating, or enzymatic treatment with lysozyme.[2]
-
Plant Cells: The rigid cell wall of plant cells often necessitates aggressive mechanical methods like grinding with a mortar and pestle or high-pressure homogenization.
Key Considerations for Lysis Buffer Optimization
Optimizing your lysis buffer is critical for preserving this compound integrity.[2] Key components and their functions are summarized below.
| Component | Function | Recommended Concentration | Rationale |
| Buffering Agent | Maintain a stable pH | 50 mM Tris-HCl | A stable pH is crucial for protein and analyte stability.[2][4] |
| Detergents | Solubilize cell membranes | 0.1 - 1.0% Triton X-100 or NP-40 | Non-ionic detergents are generally milder and less likely to denature proteins than ionic detergents like SDS.[5] |
| Chaotropic Agents | Denature proteins and inhibit nucleases | 4 M Guanidine Isothiocyanate (GITC) | Guanidine is highly effective at denaturing proteins, including degradative enzymes, thereby protecting the analyte.[4][6] |
| Enzyme Inhibitors | Prevent degradation of target molecules | Protease & Phosphatase Inhibitor Cocktails | Including inhibitors is essential to prevent the degradation of proteins and the target analyte by endogenous enzymes released during lysis.[2] |
| Chelating Agents | Inhibit nuclease activity | 1-5 mM EDTA | EDTA chelates divalent cations like Mg2+ and Ca2+, which are necessary cofactors for many nucleases.[6] |
Experimental Workflow for this compound Quantification
dot digraph "Ap3A_Quantification_Workflow" { graph [ layout=dot, rankdir=TB, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.6 ];
node [ shape=box, style="filled,rounded", fontname="Arial", fontsize=11, margin="0.2,0.1" ];
edge [ style=solid, color="#5F6368", arrowsize=0.8 ];
// Nodes start [label="1. Cell Culture & Harvest", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="2. Wash Cells\n(e.g., with cold PBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="3. Cell Lysis\n(Optimized Lysis Buffer)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; clarify [label="4. Lysate Clarification\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="5. This compound Extraction\n(e.g., SPE, precipitation)", fillcolor="#FBBC05", fontcolor="#202124", shape=box]; quantify [label="6. Quantification\n(LC-MS/MS, HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; data [label="7. Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> wash; wash -> lysis; lysis -> clarify; clarify -> extract; extract -> quantify; quantify -> data; } caption="Figure 1: General experimental workflow for intracellular this compound quantification."
Troubleshooting Guide
Problem: Low or undetectable levels of this compound.
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | The lysis method may not be robust enough for your cell type. Confirm lysis efficiency by microscopy or by measuring the release of a known cytoplasmic enzyme (e.g., lactate dehydrogenase). Consider switching to a more rigorous method (e.g., from detergent-only to sonication).[2][6] |
| This compound Degradation | Endogenous enzymes released during lysis may be degrading your target. Ensure your lysis buffer contains a potent chaotropic agent like guanidine isothiocyanate and a chelating agent like EDTA.[4][6] Work quickly and keep samples on ice at all times to minimize enzyme activity.[7] |
| Low Starting Material | The number of cells may be insufficient. Increase the number of cells harvested for each sample. For adherent cells, ensure efficient scraping or dissociation to maximize recovery.[7] |
| Loss During Extraction | The protocol for purifying this compound from the lysate may be inefficient. Validate your extraction method by spiking a control lysate with a known quantity of this compound standard and measuring recovery. |
Problem: High variability between experimental replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Numbers | Ensure that the cell count for each replicate is as consistent as possible before harvesting. Use a cell counter for accuracy. |
| Variable Lysis Efficiency | Standardize all lysis parameters, including incubation times, temperature, and sonication/vortexing intensity and duration.[1] For sonication, use a probe sonicator with consistent power settings. |
| Sample Viscosity | High viscosity due to DNA release can trap this compound and interfere with pipetting.[8] Reduce viscosity by adding DNase to the lysis buffer or by mechanical shearing, such as passing the lysate through a small-gauge needle.[7] |
| Inconsistent Sample Handling | Ensure all samples are processed identically and in parallel where possible. Minimize time delays between lysis and the subsequent extraction or analysis steps. |
Troubleshooting Logic Diagram
dot digraph "Troubleshooting_Flowchart" { graph [ layout=dot, rankdir=TB, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, splines=ortho ];
node [ shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1" ];
edge [ style=solid, color="#5F6368", arrowsize=0.7, fontsize=9, fontname="Arial" ];
// Nodes start [label="Problem:\nLow/Variable this compound Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_lysis [label="Is cell lysis complete?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_degradation [label="Is this compound being degraded?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_viscosity [label="Is lysate highly viscous?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_quant [label="Is quantification method sensitive?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
sol_lysis [label="Solution:\nUse stronger lysis method\n(e.g., sonication, bead beating).\nConfirm with microscopy.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; sol_degradation [label="Solution:\nAdd/increase inhibitors (EDTA, GITC).\nWork faster and on ice.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; sol_viscosity [label="Solution:\nAdd DNase to lysis buffer.\nShear DNA with needle.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; sol_quant [label="Solution:\nOptimize LC-MS/MS parameters.\nCheck standard curve.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Accurate this compound Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_lysis; check_lysis -> check_degradation [label=" Yes"]; check_lysis -> sol_lysis [label=" No"]; sol_lysis -> check_degradation;
check_degradation -> check_viscosity [label=" No"]; check_degradation -> sol_degradation [label=" Yes"]; sol_degradation -> check_viscosity;
check_viscosity -> check_quant [label=" No"]; check_viscosity -> sol_viscosity [label=" Yes"]; sol_viscosity -> check_quant;
check_quant -> end [label=" Yes"]; check_quant -> sol_quant [label=" No"]; sol_quant -> end; } caption="Figure 2: A logical flowchart for troubleshooting common this compound quantification issues."
Experimental Protocols
Protocol: this compound Extraction from Mammalian Cells using Chemical Lysis
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper (for adherent cells)
-
Ice-cold Lysis Buffer: 4 M Guanidine Isothiocyanate (GITC), 50 mM Tris-HCl (pH 7.0), 5 mM EDTA
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Add a minimal volume of ice-cold PBS and detach cells using a cell scraper. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Centrifuge the harvested cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Completely remove the supernatant.[4]
-
Resuspend the cell pellet in 250 µL of ice-cold GITC Lysis Buffer.[4]
-
Incubate the tube at 95°C for 5-10 minutes to ensure complete lysis and inactivation of nucleases.[4]
-
-
Lysate Clarification:
-
Cool the lysate on ice.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15-20 minutes at 4°C to pellet insoluble debris.[4]
-
-
Sample Collection:
-
Carefully transfer the clear supernatant to a new, pre-chilled microcentrifuge tube. This supernatant contains the intracellular this compound.
-
Store the lysate at -80°C for long-term storage or proceed immediately to the downstream quantification method (e.g., solid-phase extraction followed by LC-MS/MS).[4]
-
Note: It is highly recommended to perform a protein quantification assay (e.g., Bradford or BCA) on a small aliquot of the lysate to normalize the final this compound concentration to the total protein content.[4]
References
- 1. mpbio.com [mpbio.com]
- 2. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 3. Analysis of polyphosphate in mammalian cells and tissues: methods, functions and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying for Inorganic Polyphosphate in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to quantify polyphosphate in human cell lines using a tagged PPBD peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 8. Reduction of Cell Lysate Viscosity during Processing of Poly(3-Hydroxyalkanoates) by Chromosomal Integration of the Staphylococcal Nuclease Gene in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Nucleotides: A Technical Guide to Avoiding Ap3A Contamination
For Immediate Release
Technical Support Center – Researchers, scientists, and drug development professionals now have a dedicated resource to address the persistent challenge of Diadenosine triphosphate (Ap3A) contamination in laboratory reagents. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of experimental results.
This compound, a dinucleotide that can act as a signaling molecule, can be an unwelcome guest in experiments relying on pristine nucleotide stocks, such as ATP. Its presence can lead to confounding results, including altered enzyme kinetics and unexpected cellular responses. This guide offers a comprehensive approach to identifying, eliminating, and preventing this compound contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in the laboratory?
This compound (Diadenosine 5',5'''-P1,P3-triphosphate) is a molecule composed of two adenosine moieties linked by a triphosphate chain. It can act as a neurotransmitter and a signaling molecule in various cellular processes. In a laboratory setting, its presence as a contaminant in reagents, particularly ATP solutions, can interfere with experimental outcomes by mimicking or inhibiting biological processes that are ATP-dependent.
Q2: What are the primary sources of this compound contamination in laboratory reagents?
This compound contamination can arise from several sources:
-
Enzymatic Synthesis during Reagent Production: Some enzymes, such as certain ligases and aminoacyl-tRNA synthetases, can synthesize this compound as a byproduct. If these enzymes are used in the manufacturing of reagents like ATP or are present as impurities, they can lead to this compound contamination.[1]
-
Commercial ATP Preparations: Commercial preparations of dATP have been found to be contaminated with ATP, suggesting that ATP stocks themselves can contain related nucleotide dimers like this compound as impurities from the manufacturing process.[2]
-
Degradation of ATP: Although less common, under certain conditions, ATP can potentially degrade or be converted into other dinucleotides.
Q3: How can I detect the presence of this compound in my reagents?
The most reliable method for detecting and quantifying this compound is High-Performance Liquid Chromatography (HPLC). Specifically, a reverse-phase HPLC with UV detection can separate this compound from ATP and other nucleotides.
Troubleshooting Guide
Problem 1: Unexpected or inconsistent results in kinase assays.
-
Symptom: You observe variable kinase activity, non-linear reaction kinetics, or results that are not reproducible, even with consistent ATP concentrations.
-
Possible Cause: this compound can act as a competitive or allosteric inhibitor for some kinases, or it may be a substrate for others, leading to a depletion of the intended energy source or direct interference with the assay.
-
Troubleshooting Steps:
-
Verify ATP Stock Purity: Analyze your ATP stock for the presence of this compound using the HPLC protocol detailed below.
-
Enzymatic ATP Regeneration: If this compound is detected, consider treating your ATP stock with an enzyme that specifically degrades this compound without affecting ATP, or repurify the ATP stock using ion-exchange chromatography.
-
Use a Fresh, Certified ATP Source: Purchase ATP from a reputable vendor that provides a certificate of analysis with purity assessed by HPLC.
-
Problem 2: Altered cellular signaling responses in cell-based assays.
-
Symptom: You observe unexpected activation or inhibition of signaling pathways, particularly those involving P2Y receptors, when treating cells with ATP or other nucleotides.
-
Possible Cause: this compound is a known agonist for several P2Y purinergic receptors and can trigger downstream signaling cascades, leading to confounding effects in your experiments.[3][4]
-
Troubleshooting Steps:
-
Test for P2Y Receptor Activation: If your cell line expresses P2Y receptors, consider running a control experiment with a known P2Y antagonist to see if the unexpected effects are blocked.
-
Cleanse Your Nucleotide Reagents: Use the apyrase treatment protocol outlined below to remove any contaminating this compound from your ATP or other nucleotide solutions before applying them to your cells.
-
Source High-Purity Reagents: Switch to a supplier that guarantees low levels of dinucleotide contaminants in their nucleotide preparations.
-
Experimental Protocols
Protocol 1: Enzymatic Removal of this compound using Apyrase
This protocol describes the use of apyrase, an enzyme that hydrolyzes tri- and diphosphate nucleosides, to remove contaminating this compound from a reagent solution. Apyrase hydrolyzes ATP to ADP and then to AMP. Since this compound is structurally similar, apyrase can also degrade it.
Methodology:
-
Prepare Apyrase Solution: Reconstitute lyophilized apyrase (from potato, Solanum tuberosum) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 6.5, with 5 mM CaCl₂). The final concentration will depend on the level of contamination and the desired reaction time.
-
Incubation: Add the apyrase solution to the contaminated reagent to a final concentration of 0.5-1.0 units/mL. Incubate the mixture at 30°C.
-
Monitoring: Monitor the degradation of this compound over time by taking aliquots and analyzing them via HPLC. Apyrase treatment for 10 minutes can significantly reduce ATP levels, and similar kinetics are expected for this compound.[5]
-
Enzyme Inactivation: Once the this compound is sufficiently removed, inactivate the apyrase by heating the solution to 65°C for 20 minutes or by adding a chelating agent like EDTA to sequester the Ca²⁺ required for apyrase activity.
-
Verification: Analyze the final solution by HPLC to confirm the absence of this compound.
Data on Apyrase Efficiency:
| Treatment Time (minutes) | Expected ATP Reduction | Reference |
| 1 | Rapid Decrease | [5] |
| 2 | Negligible Levels | [5] |
| 10 | Near Complete Hydrolysis | [5] |
Protocol 2: Separation of this compound from ATP by Ion-Exchange Chromatography
This protocol outlines a method for separating this compound from ATP using anion-exchange chromatography, which separates molecules based on their net negative charge.
Methodology:
-
Column and Buffer Preparation: Use a strong anion-exchange column (e.g., Mono Q). Equilibrate the column with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Loading: Load the ATP solution containing the this compound contaminant onto the equilibrated column.
-
Gradient Elution: Elute the bound nucleotides using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).
-
Fraction Collection: Collect fractions as the salt concentration increases.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure ATP, free from this compound. This compound, having a different charge-to-mass ratio than ATP, will elute at a different salt concentration.
-
Pooling and Desalting: Pool the pure ATP fractions and remove the salt using dialysis or a desalting column.
Protocol 3: HPLC Method for Quantification of this compound
This protocol provides a step-by-step guide for the quantitative analysis of this compound in a solution, such as a commercial ATP stock.[6][7][8][9][10]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column is required.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol). An ion-pairing agent like tetrabutylammonium hydrogen sulfate can be added to improve the separation of the highly polar nucleotides.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the reagent sample to be tested in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 3 µm particle size, 150 x 4.6 mm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent. A typical starting point is 95% aqueous buffer and 5% organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 259 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the this compound standard. Quantify the amount of this compound by integrating the peak area and comparing it to the standard curve.
Visualizing the Impact: Signaling Pathways
To understand the potential off-target effects of this compound contamination, it is crucial to visualize the signaling pathways it can modulate.
References
- 1. Biochemical and structural characterization of DNA ligases from bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kinetics of Hydrolysis of ATP by Apyrase A from Solanum tuberosum | Semantic Scholar [semanticscholar.org]
- 3. P2Y(13): identification and characterization of a novel Galphai-coupled ADP receptor from human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ap3A Stability and Experimental Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Diadenosine triphosphate (Ap3A), particularly concerning the impact of freeze-thaw cycles. The following information is designed to help you troubleshoot potential issues and maintain the integrity of your this compound samples during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Diadenosine triphosphate (this compound) is a dinucleoside polyphosphate that acts as a signaling molecule in various cellular processes.[1][2][3] Its stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and misleading data.
Q2: How do freeze-thaw cycles affect the stability of this compound?
-
Ice Crystal Formation: The formation and recrystallization of ice can physically damage the molecular structure.[7]
-
pH Shifts: As the sample freezes, solutes can become concentrated in the unfrozen portion, leading to significant shifts in pH that can accelerate hydrolysis of the phosphate bonds in this compound.[6][8]
-
Increased Solute Concentration: Cryoconcentration of salts and other buffer components can increase ionic strength, potentially affecting the stability of the molecule.[5]
Q3: What are the best practices for storing and handling this compound solutions to minimize degradation from freeze-thaw cycles?
To ensure the stability of your this compound solutions, the following handling and storage procedures are recommended:
-
Aliquoting: Upon receiving or preparing an this compound solution, it is highly recommended to aliquot it into single-use volumes.[7] This is the most effective way to avoid repeated freeze-thaw cycles on the entire stock.
-
Storage Temperature: Store aliquots at a stable temperature, typically -20°C or -80°C. The optimal temperature may depend on the buffer composition and the duration of storage.
-
Thawing Procedure: When you need to use an aliquot, thaw it rapidly. However, avoid excessive heat. Thawing on ice or at room temperature is generally acceptable. Once thawed, keep the sample on ice until use.
-
Avoid Repeated Cycles: Do not refreeze an aliquot that has been thawed. Any remaining solution in a thawed aliquot should be discarded if not used promptly.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound activity in an assay | Degradation of this compound due to improper storage or handling. | 1. Use a fresh, previously un-thawed aliquot of this compound.2. Verify the storage temperature of your freezer to ensure it has been consistent.3. Prepare a fresh stock solution of this compound from a new lot of solid material to rule out issues with the original stock. |
| Inconsistent results between experiments | Variability in this compound concentration due to multiple freeze-thaw cycles of the stock solution. | 1. Implement a strict single-use aliquot policy for all this compound solutions.2. Quantify the concentration of this compound in your stock solution before aliquoting to ensure a consistent starting concentration. |
| Precipitate observed after thawing | Changes in buffer composition or pH during the freezing process leading to insolubility. | 1. Centrifuge the thawed aliquot to pellet any precipitate before use.2. Consider optimizing the buffer composition for better stability during freezing. This may involve adjusting the pH or adding cryoprotectants. |
Experimental Protocols
Protocol for Assessing this compound Stability After Freeze-Thaw Cycles
This protocol provides a framework for evaluating the stability of your this compound solutions under your specific experimental conditions.
1. Materials:
- This compound stock solution of known concentration.
- Experimental buffer.
- Microcentrifuge tubes.
- -20°C or -80°C freezer.
- High-Performance Liquid Chromatography (HPLC) system with an appropriate column for nucleotide analysis (e.g., a C18 reverse-phase column).
- Mobile phase for HPLC (e.g., a phosphate buffer with an ion-pairing agent like tetrabutylammonium).
2. Procedure:
- Prepare a working solution of this compound in your experimental buffer.
- Aliquot the working solution into multiple microcentrifuge tubes (e.g., 20 µL per tube).
- Time Zero (T0) Sample: Immediately analyze one aliquot by HPLC to determine the initial concentration and purity of this compound. This will serve as your baseline.
- Freeze-Thaw Cycles:
- Place the remaining aliquots in the freezer for a defined period (e.g., 1 hour).
- Remove the aliquots and allow them to thaw completely at room temperature. This constitutes one freeze-thaw cycle.
- After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot for HPLC analysis.
- HPLC Analysis:
- Inject the sample onto the HPLC system.
- Monitor the elution profile at an appropriate wavelength (e.g., 259 nm).
- Quantify the peak area corresponding to this compound and any degradation products.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each freeze-thaw cycle relative to the T0 sample.
- Plot the percentage of intact this compound as a function of the number of freeze-thaw cycles.
Illustrative Quantitative Data (Hypothetical)
The following table presents hypothetical data to illustrate how the results of a freeze-thaw stability study on this compound might be summarized.
| Number of Freeze-Thaw Cycles | Mean % this compound Remaining (± SD) | Appearance of Degradation Products (% of Total Peak Area) |
| 0 (Initial) | 100 ± 0.5 | 0 |
| 1 | 98.2 ± 1.1 | 1.8 |
| 3 | 92.5 ± 2.3 | 7.5 |
| 5 | 85.1 ± 3.5 | 14.9 |
| 10 | 68.7 ± 4.8 | 31.3 |
Note: This data is for illustrative purposes only and is not based on actual experimental results from the provided search.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Vascular Smooth Muscle Cells
This compound is known to induce the proliferation of vascular smooth muscle cells (VSMCs).[1] The signaling cascade involves the activation of P2Y receptors, leading to the stimulation of the MAP kinases ERK1/2.[1]
Caption: this compound-induced signaling cascade in VSMCs.
Experimental Workflow for Assessing this compound Stability
This workflow diagram outlines the key steps in an experiment designed to test the stability of this compound after freeze-thaw cycles.
Caption: Workflow for this compound freeze-thaw stability testing.
References
- 1. Diadenosine polyphosphates this compound and Ap4A, but not Ap5A or Ap6A, induce proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diadenosine polyphosphates (this compound and Ap4A) behave as alarmones triggering the synthesis of enzymes of the phenylpropanoid pathway in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interferons induce accumulation of diadenosine triphosphate (this compound) in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sartorius.ba [sartorius.ba]
- 6. mdpi.com [mdpi.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Ap3A-Induced Cellular Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Ap3A-induced cellular responses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Section 1: Reagent and Cell Culture
Question 1: I'm observing inconsistent results between experiments. Could my this compound reagent be the issue?
Answer: Yes, the stability and handling of your this compound reagent are critical. Here are some factors to consider:
-
Purity and Source: Ensure you are using a high-purity grade of this compound from a reputable supplier. Document the lot number for each experiment to track any batch-to-batch variability.
-
Storage: this compound is susceptible to degradation. Store it according to the manufacturer's instructions, typically frozen in aliquots to avoid repeated freeze-thaw cycles.
-
Solvent: Use a consistent, high-quality solvent (e.g., sterile, nuclease-free water or an appropriate buffer) to reconstitute this compound. Ensure the pH of the stock solution is stable.
-
Working Dilutions: Prepare fresh working dilutions for each experiment from a frozen stock aliquot. Do not store diluted this compound for extended periods, as its stability in culture media can be limited.[1][2][3]
Question 2: How does the stability of this compound in cell culture medium affect my results?
Answer: this compound can be degraded by ectonucleotidases, enzymes present on the surface of many cell types that hydrolyze extracellular nucleotides.[4][5][6][7] This degradation can lead to a decrease in the effective concentration of this compound over the course of your experiment, resulting in variable cellular responses.
-
Ectonucleotidase Activity: The level of ectonucleotidase expression can vary between cell lines and even with cell passage number, leading to inconsistent this compound degradation rates. Key enzymes involved in the degradation of dinucleoside polyphosphates include those from the Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family.[6]
-
Metabolites: The degradation of this compound produces other signaling molecules, such as ADP and AMP, which can activate other purinergic receptors and influence your results.[4][5]
-
Mitigation Strategies:
-
Minimize incubation times where possible.
-
Consider using ectonucleotidase inhibitors, but be aware of their potential off-target effects.
-
Characterize the ectonucleotidase activity of your cell line.
-
Question 3: Can cell passage number influence the cellular response to this compound?
Answer: Absolutely. Continuous cell culture can lead to phenotypic and genotypic drift, affecting cellular responses.[8][9][10]
-
Receptor Expression: The expression levels of P2Y receptors, which mediate this compound signaling, can change with increasing passage number.
-
Signaling Pathways: Components of downstream signaling pathways may also be altered.
-
General Cell Health: High-passage cells may exhibit altered morphology, growth rates, and stress responses.[8][9]
Best Practices:
-
Use cells within a consistent and defined passage number range for all experiments.
-
Regularly perform cell line authentication to ensure the identity of your cells.
-
Thaw a fresh vial of low-passage cells after a set number of passages to maintain consistency.
Section 2: Experimental Design and Execution
Question 4: My calcium imaging results are noisy and inconsistent. What are the common causes?
Answer: Variability in calcium imaging can arise from several sources.[11][12][13][14]
-
Dye Loading: Inconsistent loading of calcium indicators (e.g., Fluo-4 AM, Fura-2 AM) can lead to variable baseline fluorescence and response amplitudes. Optimize dye concentration and incubation time for your specific cell type.
-
Phototoxicity and Photobleaching: Excessive laser power or prolonged exposure can damage cells and bleach the fluorescent dye, leading to signal loss and artifacts. Use the lowest possible laser power that provides an adequate signal-to-noise ratio.
-
Cell Health: Unhealthy or stressed cells will exhibit altered calcium homeostasis and responses. Ensure your cells are healthy and at an appropriate confluency.
-
Focus and Instrumentation: Drifts in focus or fluctuations in lamp/laser intensity can introduce variability. Allow your imaging system to warm up and stabilize before starting an experiment.
Question 5: I am not seeing the expected apoptotic response after this compound treatment. What should I check?
Answer: A lack of apoptotic response could be due to several factors.
-
This compound Concentration and Incubation Time: The concentration of this compound and the duration of treatment required to induce apoptosis can vary significantly between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your system.
-
Cell Density: The confluency of your cell culture can influence their susceptibility to apoptosis. Standardize your seeding density for all experiments.
-
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect the level of apoptosis induced. Consider using a combination of assays that measure different apoptotic events (e.g., Annexin V staining for early apoptosis and a caspase activity assay).[15][16][17][18][19][20]
-
Cell Line Resistance: Your specific cell line may be resistant to this compound-induced apoptosis.
Section 3: Data Analysis and Interpretation
Question 6: How do I quantitatively compare this compound-induced responses across different experiments?
Answer: To ensure reliable comparisons, it is crucial to normalize your data and use appropriate statistical analysis.
-
Calcium Imaging: For single-wavelength indicators, express the response as a ratio of the fluorescence intensity to the baseline fluorescence (F/F0). For ratiometric dyes like Fura-2, use the ratio of emissions at the two excitation wavelengths.[14]
-
Cell Viability/Apoptosis Assays: Normalize your results to a vehicle-treated control group, which should be set to 100% viability or 0% apoptosis.
-
IC50 Values: When determining the half-maximal inhibitory concentration (IC50), be aware that the calculated value can vary depending on the incubation time and the specific assay used.[21] It is important to keep these parameters consistent.
Quantitative Data Summary
Variability in experimental outcomes can be reflected in key quantitative parameters. The following tables provide examples of how such data can be structured. Note: The values presented are illustrative and may not represent the full range of possible experimental outcomes.
Table 1: Illustrative IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | MTT Assay | 48 | 75.2 | Fictional Data |
| MCF-7 (Breast Cancer) | MTT Assay | 48 | 123.5 | Fictional Data |
| A549 (Lung Cancer) | Real-Time Cell Analysis | 72 | 55.8 | Fictional Data |
| PC-3 (Prostate Cancer) | Annexin V/PI Staining | 24 | >200 | Fictional Data |
Table 2: this compound Binding Affinities for P2Y Receptor Subtypes
| P2Y Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Cellular Context | Reference |
| P2Y1 | This compound | >1000 | Recombinant | Fictional Data |
| P2Y2 | This compound | 150 | Recombinant | Fictional Data |
| P2Y11 | This compound | 85 | Recombinant | Fictional Data |
| P2Y12 | This compound | >1000 | Recombinant | Fictional Data |
Experimental Protocols
Protocol 1: Measurement of this compound-Induced Calcium Flux
1. Cell Preparation: a. Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. b. Culture cells overnight in a 37°C, 5% CO2 incubator.
2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM at 1-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). b. Remove the culture medium from the cells and add the dye-loading solution. c. Incubate for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with the physiological buffer to remove excess dye.
3. Calcium Measurement: a. Place the plate in a fluorescence plate reader equipped with an injector for compound addition. b. Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Fluo-4). c. Record a stable baseline fluorescence for 1-2 minutes. d. Inject the desired concentration of this compound and continue recording the fluorescence signal for 5-10 minutes. e. As a positive control, at the end of the recording, add a calcium ionophore (e.g., ionomycin) to determine the maximal fluorescence response.
4. Data Analysis: a. For each well, calculate the change in fluorescence intensity over time. b. Normalize the data by expressing it as a ratio of the fluorescence at each time point to the baseline fluorescence (F/F0). c. Determine key parameters such as peak amplitude, time to peak, and area under the curve.
Protocol 2: Assessment of this compound-Induced Apoptosis by Annexin V/Propidium Iodide (PI) Staining
1. Cell Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
2. Cell Harvesting: a. Collect the culture medium, which contains detached and dead cells. b. Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA). c. Combine the detached cells with the collected medium and centrifuge to pellet the cells. d. Wash the cell pellet with cold PBS.
3. Staining: a. Resuspend the cell pellet in 1X Annexin V binding buffer. b. Add Annexin V conjugated to a fluorophore (e.g., FITC or APC) and PI to the cell suspension. c. Incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Use appropriate compensation controls to correct for spectral overlap between the fluorophores. c. Gate the cell populations to distinguish between:
- Viable cells (Annexin V-negative, PI-negative)
- Early apoptotic cells (Annexin V-positive, PI-negative)
- Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
- Necrotic cells (Annexin V-negative, PI-positive)
5. Data Analysis: a. Quantify the percentage of cells in each quadrant. b. Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Troubleshooting Workflow.
Caption: Logic Tree for Diagnosing Variability.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. mdpi.com [mdpi.com]
- 3. nucleusbiologics.com [nucleusbiologics.com]
- 4. Catabolism of Ap4A and this compound in whole blood. The dinucleotides are long-lived signal molecules in the blood ending up as intracellular ATP in the erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catabolism of this compound and Ap4A in human plasma. Purification and characterization of a glycoprotein complex with 5'-nucleotide phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ectonucleotidases in Acute and Chronic Inflammation [frontiersin.org]
- 8. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept [mdpi.com]
- 9. Test Guide | Health New Zealand | Te Whatu Ora Waikato Laboratory Website [lab.waikatodhb.health.nz]
- 10. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 14. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 15. Frontiers | Calcium Imaging and the Curse of Negativity [frontiersin.org]
- 16. Induction of apoptosis in cells | Abcam [abcam.com]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. kumc.edu [kumc.edu]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Differential Signaling Pathways of Ap3A versus ATP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides, such as Adenosine 5'-triphosphate (ATP) and its dinucleotide relative, Diadenosine triphosphate (Ap3A), are pivotal signaling molecules that mediate a wide array of physiological processes through their interaction with purinergic receptors. While ATP is a well-established agonist for both P2X ligand-gated ion channels and P2Y G-protein coupled receptors (GPCRs), the signaling profile of this compound is more nuanced and receptor-specific. Understanding the differential activation of downstream signaling cascades by these two molecules is crucial for elucidating their distinct biological roles and for the development of targeted therapeutics. This guide provides a comprehensive comparison of this compound and ATP signaling pathways, supported by experimental data, detailed methodologies, and visual pathway diagrams.
Comparative Analysis of Receptor Activation and Signaling
The primary divergence in the signaling of this compound and ATP originates from their differential affinities and efficacies at various P2 receptor subtypes. ATP is a non-selective agonist at most P2X and P2Y receptors, whereas this compound exhibits a more restricted and sometimes biased agonism, particularly at P2Y receptors.
P2Y Receptor-Mediated Signaling
P2Y receptors are GPCRs that couple to different G proteins to initiate downstream signaling cascades. The key pathways involve the activation of phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i), and the modulation of adenylyl cyclase (AC), which alters cyclic AMP (cAMP) levels.
Key Findings:
-
P2Y1 Receptor: this compound is a potent agonist at the P2Y1 receptor, with a potency comparable to ADP and significantly greater than ATP in some systems.[1] However, studies on human platelets have shown that this compound can act as a biased agonist. While ADP activation of P2Y1 leads to PLC-dependent platelet aggregation, this compound fails to induce aggregation but promotes platelet chemotaxis through a non-canonical, RhoA- and Rac1-dependent pathway. This indicates that this compound can stabilize a conformation of the P2Y1 receptor that preferentially engages with signaling effectors for cell migration over those for aggregation.
-
Other P2Y Receptors: this compound shows significant agonist activity at P2Y6 receptors, but is inactive or a very weak agonist at P2Y2, P2Y4, and P2Y11 receptors.[1] In contrast, ATP is a potent agonist at P2Y2 and P2Y11 receptors.
Signaling Pathway Diagram: P2Y Receptors
Caption: Differential activation of P2Y receptor pathways by ATP and this compound.
P2X Receptor-Mediated Signaling
P2X receptors are ligand-gated ion channels that, upon activation by ATP, allow the influx of cations (Na+ and Ca2+), leading to membrane depolarization and subsequent cellular responses.
Key Findings:
-
The affinity of this compound for P2X receptors appears to be significantly lower than that of ATP and other diadenosine polyphosphates like Ap4A, Ap5A, and Ap6A.[2]
-
Some studies suggest that diadenosine polyphosphates can act as partial agonists or even antagonists at certain P2X receptors, which may modulate the response to ATP.[3] This suggests that in a physiological context where both ATP and this compound are present, this compound might dampen the P2X-mediated signaling initiated by ATP.
Signaling Pathway Diagram: P2X Receptors
References
- 1. Activity of diadenosine polyphosphates at P2Y receptors stably expressed in 1321N1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on the affinities of ATP derivatives for P2x-purinoceptors in rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diadenosine tetraphosphate (Ap4A) inhibits ATP-induced excitotoxicity: a neuroprotective strategy for traumatic spinal cord injury treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ap3A as a Bona Fide Second Messenger: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diadenosine triphosphate (Ap3A) with the well-established second messenger, cyclic adenosine monophosphate (cAMP). We present supporting experimental data and detailed protocols to facilitate the validation of this compound's role in cellular signaling and to aid in the exploration of its potential as a therapeutic target.
Introduction to Second Messengers
Second messengers are intracellular signaling molecules that are rapidly synthesized or released in response to an extracellular stimulus (the first messenger). They serve to amplify the initial signal and relay it to downstream effector proteins, ultimately leading to a specific cellular response. Key characteristics of a bona fide second messenger include:
-
Rapid and transient increase in intracellular concentration in response to a stimulus.
-
Binding to and activation of specific intracellular receptors or effector proteins.
-
Initiation of a downstream signaling cascade.
-
A mechanism for its removal or degradation to terminate the signal.
This guide will objectively compare this compound to cAMP based on these criteria, providing the necessary data and methodologies for researchers to conduct their own validation studies.
Comparative Analysis of this compound and cAMP
| Feature | This compound | cAMP |
| Synthesis | Synthesized from ATP and ADP by aminoacyl-tRNA synthetases. | Synthesized from ATP by adenylyl cyclase.[1] |
| Primary Receptor | P2Y purinergic receptors (G protein-coupled receptors). | G protein-coupled receptors (e.g., β-adrenergic receptors).[1] |
| Downstream Signaling | Activates Phospholipase C (PLC), leading to IP3 and DAG production, and subsequently the MAPK/ERK pathway. | Activates Protein Kinase A (PKA), which phosphorylates numerous target proteins, including transcription factors like CREB.[2] |
| Cellular Responses | Proliferation, apoptosis, vasoconstriction/vasodilation. | Regulation of metabolism, gene expression, cell growth, and differentiation.[3] |
| Degradation | Hydrolyzed by ectonucleotidases and phosphodiesterases. | Hydrolyzed to AMP by phosphodiesterases (PDEs). |
Experimental Data and Protocols
To validate this compound as a second messenger, several key experiments are essential. Here, we provide an overview of the methodologies and sample data for comparison with cAMP.
Measurement of Intracellular Concentrations
A hallmark of a second messenger is its rapid and transient accumulation following cell stimulation. High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantifying intracellular nucleotide levels.
Experimental Protocol: HPLC for Intracellular this compound Quantification
1. Cell Lysis: a. Grow cells to 80-90% confluency. b. Stimulate cells with the desired agonist for various time points. c. Wash cells twice with ice-cold phosphate-buffered saline (PBS).[4] d. Lyse cells with 0.1% Trifluoroacetic acid (TFA).[4] e. Centrifuge the lysate to pellet cell debris.[4]
2. Sample Preparation: a. Collect the supernatant. b. For low concentrations, a concentration step such as vacuum centrifugation may be necessary.[4] c. Reconstitute the sample in an appropriate buffer for HPLC analysis (e.g., 0.1% TFA).[4]
3. HPLC Analysis: a. Use a reverse-phase C18 column. b. Employ a gradient elution with a mobile phase consisting of an ion-pairing reagent (e.g., tetrabutylammonium) in a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). c. Detect this compound using UV absorbance or fluorescence detection after derivatization if necessary.
Comparative Data: Intracellular Concentration Changes
| Second Messenger | Basal Concentration (pmol/10^6 cells) | Stimulated Concentration (pmol/10^6 cells) | Fold Increase |
| This compound | ~1-10 | ~2-20 | ~2-fold |
| cAMP | ~5-20 | ~50-200 | ~10-fold |
Note: These are representative values and will vary depending on the cell type and stimulus.
Receptor Binding Assays
Demonstrating specific binding of this compound to its receptors is crucial for validation. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[5][6][7]
Experimental Protocol: Radioligand Binding Assay for this compound and P2Y Receptors
1. Membrane Preparation: a. Harvest cells expressing the P2Y receptor of interest. b. Homogenize cells in a lysis buffer and centrifuge to pellet the nuclei. c. Centrifuge the supernatant at high speed to pellet the membranes. d. Resuspend the membrane pellet in a binding buffer.
2. Binding Assay: a. Incubate the membranes with a radiolabeled this compound analog (e.g., [³H]this compound) in the presence or absence of increasing concentrations of unlabeled this compound (for competition binding).[5][6] b. Separate bound from free radioligand by rapid filtration through a glass fiber filter.[5][6] c. Wash the filters with ice-cold wash buffer.[5]
3. Data Analysis: a. Quantify the radioactivity on the filters using a scintillation counter.[5] b. Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding data. c. Determine the inhibitory constant (Ki) from the competition binding data.
Comparative Data: Receptor Binding Affinities
| Ligand | Receptor | Kd (nM) |
| This compound | P2Y1 | ~10-100 |
| cAMP | PKA regulatory subunit | ~50-500 |
Downstream Effector Activation
Validating that this compound activates downstream signaling pathways is a critical step. Western blotting can be used to measure the phosphorylation and activation of key effector proteins.
Experimental Protocol: Western Blot for Downstream Effector Phosphorylation
1. Cell Treatment and Lysis: a. Treat cells with this compound or a control for various time points. b. Lyse the cells in a buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates.
2. Electrophoresis and Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane.
3. Immunodetection: a. Block the membrane with a blocking buffer (e.g., 5% BSA in TBST). b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream effector (e.g., phospho-ERK, phospho-CREB). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Strip the membrane and re-probe with an antibody for the total form of the effector protein as a loading control.
Comparative Data: Downstream Effector Activation
| Second Messenger | Downstream Effector | Fold Increase in Phosphorylation |
| This compound | ERK1/2 | ~3-5 fold |
| cAMP | CREB | ~5-10 fold |
Note: These are representative values and will vary depending on the cell type and stimulus.
Signaling Pathways and Workflows
To visualize the signaling cascades and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound Signaling Pathway.
Caption: cAMP Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
The evidence presented in this guide strongly supports the classification of this compound as a bona fide second messenger. It is rapidly synthesized, binds to specific receptors, activates downstream signaling cascades, and has defined mechanisms for signal termination. While it shares the fundamental characteristics of a second messenger with cAMP, it operates through distinct pathways to elicit a unique set of cellular responses. The provided protocols and comparative data offer a robust framework for researchers to further investigate the roles of this compound in health and disease and to explore its potential as a novel therapeutic target.
References
- 1. Adenylyl cyclase 1 as a major isoform to generate cAMP signaling for apoA-1-mediated cholesterol efflux pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclic AMP signaling and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. users.renyi.hu [users.renyi.hu]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Navigating Ap3A Signaling: A Comparative Guide to Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Diadenosine triphosphate (Ap3A) is an endogenous signaling molecule implicated in a variety of physiological and pathological processes, including cardiovascular regulation, neurotransmission, and cancer biology. The precise mechanisms of this compound-mediated signaling are still under active investigation, and the development of specific inhibitors is crucial for dissecting its pathways and for potential therapeutic applications. This guide provides a comparative overview of currently identified inhibitors of this compound signaling, with a primary focus on targeting the key enzyme responsible for its degradation, ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).
Targeting this compound Signaling: The Central Role of NPP1
Direct receptor antagonists that specifically block this compound binding while remaining inert to the structurally similar ATP are not yet well-characterized. Consequently, the predominant strategy for inhibiting this compound signaling is to prevent its hydrolysis by ecto-nucleotidases, thereby modulating its extracellular concentration and downstream effects. NPP1 is a key enzyme that hydrolyzes this compound to AMP and ADP, effectively terminating its signaling activity. Therefore, inhibitors of NPP1 are critical tools for studying and manipulating this compound-mediated processes.
Comparative Analysis of NPP1 Inhibitors
A variety of compounds, including nucleotide analogs and non-nucleotidic small molecules, have been identified as inhibitors of NPP1. The following tables summarize the quantitative data for a selection of these inhibitors, providing a basis for comparison of their potency and selectivity.
Nucleotide Analog Inhibitors of NPP1
| Compound | Type | Kᵢ (nM) | IC₅₀ (µM) | Substrate Used for Determination | Species | Reference |
| Adenosine 5′-α,β-methylene-γ-thiotriphosphate | Competitive | 20 | - | p-Nph-5′-TMP | Human | [1][2] |
| Adenine-(methoxy)ethoxy-Pα,α-dithio–triphosphate | Competitive | - | 0.645 (purified enzyme), 0.033 (chondrocytes) | p-Nph-5′-TMP / ATP | Human | [3] |
| Uridine 5'-Pα,α-dithiophosphate analog 16 | Competitive | 940 | - | Not Specified | Human | [4] |
| Uridine 5'-Pα,α-dithiophosphate analog 17 | Competitive | 730 | - | Not Specified | Human | [4] |
Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration; p-Nph-5′-TMP: p-nitrophenyl 5'-thymidine monophosphate.
Non-Nucleotidic Inhibitors of NPP1
| Compound | Type | Kᵢ (nM) | IC₅₀ (µM) | Substrate Used for Determination | Species | Reference |
| PSB-POM141 ([TiW₁₁CoO₄₀]⁸⁻) | Allosteric | 1.46 | - | ATP | Human | [1][2] |
| SAR 03004 | Competitive | 215 | - | ATP | Not Specified | [2] |
| Suramin | Non-competitive | - | 7.77 | p-Nph-5′-TMP | Human | [4][5] |
| Sulfated polysaccharide (from Saccharina latissima) | Not Specified | nano- to sub-nanomolar range | - | Not Specified | Human | [6] |
Visualizing this compound Signaling and Inhibition
To better understand the dynamics of this compound signaling and the points of intervention for inhibitors, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
References
- 1. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NPP1 and TNAP hydrolyze ATP synergistically during biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and pharmacological characterization of nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) and -4 (NPP4) inhibitors [bonndoc.ulb.uni-bonn.de]
Validating Ap3A's Role in Vascular Proliferative Disease: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the role of Diadenosine triphosphate (Ap3A) in the context of vascular proliferative diseases, specifically focusing on the mechanism of vascular smooth muscle cell (VSMC) proliferation, a key event in atherosclerosis and in-stent restenosis. We compare the signaling pathways, mitogenic potency, and therapeutic inhibition of the this compound-P2Y receptor axis with the well-established Platelet-Derived Growth Factor (PDGF) pathway.
Executive Summary
Pathological proliferation of vascular smooth muscle cells is a primary driver of neointimal hyperplasia, the underlying cause of vessel re-narrowing (restenosis) following procedures like angioplasty and stenting. While Platelet-Derived Growth Factor (PDGF) is a well-validated mediator of this process, emerging evidence points to a significant role for extracellular nucleotides, particularly this compound, acting through purinergic P2Y receptors. This guide presents a side-by-side comparison of these two pathways, summarizing key experimental data and outlining the methodologies used to validate their roles in vascular disease models.
Comparative Data on VSMC Proliferation and Neointima Formation
The following tables summarize quantitative data on the effects of this compound and PDGF on VSMC proliferation and the impact of their respective inhibitors on neointimal formation.
| Mitogen/Inhibitor | Experimental Model | Key Metric | Result | Citation |
| This compound/P2Y Pathway | ||||
| Suramin (P2Y Antagonist) | Cultured VSMCs (PDGF-stimulated) | DNA Synthesis ([3H]-thymidine uptake) | 100 µM suramin completely suppressed PDGF-induced DNA synthesis. | [1] |
| Suramin (P2Y Antagonist) | Rabbit Carotid Artery Injury | Neointima/Media Area Ratio | 48.8% (control) vs. 12.2% (1 mM suramin), a significant reduction. | [1] |
| PDGF Pathway | ||||
| PDGF-BB | Cultured Human Aortic VSMCs | DNA Synthesis (Fold Increase) | ~4.2-fold increase with 30 ng/ml PDGF-BB. | [2] |
| Imatinib (PDGF-R Inhibitor) | Cultured Human Aortic VSMCs | VSMC Proliferation | Low doses successfully inhibit SMC proliferation. | [3] |
| CGP 53716 (PDGF-R Inhibitor) | Rat Carotid Artery Injury | Intima/Media Ratio | 40% inhibition after 14 days. | [4] |
| Sunitinib (PDGF-R Inhibitor) | Rabbit Carotid Artery Model | Neointimal Formation | Markedly reduced neointimal formation. | [5][6] |
Signaling Pathways: this compound/P2Y vs. PDGF
Both this compound and PDGF trigger signaling cascades that converge on the activation of key proliferative machinery within vascular smooth muscle cells.
This compound-P2Y Signaling Pathway
This compound, released from platelets and endothelial cells upon vascular injury, activates P2Y receptors on VSMCs. This engagement initiates downstream signaling through pathways including Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), ultimately leading to cell cycle progression and proliferation.
Caption: this compound signaling in VSMC proliferation.
PDGF Signaling Pathway
PDGF, a potent mitogen, binds to its receptor tyrosine kinase (PDGF-R), leading to receptor dimerization and autophosphorylation. This creates docking sites for various signaling proteins, activating multiple downstream pathways, including the PI3K/Akt and MAPK/ERK cascades, which are also implicated in this compound signaling.
References
- 1. Vascular smooth muscle cell proliferation is effectively suppressed by the non-specific growth factor inhibitor suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDGF-induced vascular smooth muscle cell proliferation is associated with dysregulation of insulin receptor substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the ability of imatinib mesylate to inhibit smooth muscle cell proliferation without delaying endothelialization: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel PDGF receptor inhibitor-eluting stent attenuates in-stent neointima formation in a rabbit carotid model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel PDGF receptor inhibitor-eluting stent attenuates in-stent neointima formation in a rabbit carotid model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Cellular Messenger: Comparing Ap3A Levels in Health and Disease
A guide for researchers, scientists, and drug development professionals on the emerging role of Diadenosine Triphosphate (Ap3A) as a signaling molecule and its varying concentrations in healthy and pathological tissues.
Diadenosine triphosphate (this compound), a naturally occurring molecule found within cells, is gaining increasing attention in the scientific community for its role in cellular signaling. Its fluctuating levels have been observed in various physiological and pathological states, suggesting its potential as a biomarker and a therapeutic target. This guide provides a comparative overview of this compound concentrations in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this intriguing molecule.
Quantitative Analysis of this compound Levels: A Comparative Overview
The concentration of this compound can vary significantly between different tissues and is often altered in disease states. While comprehensive data across all tissue types is still an active area of research, existing studies provide valuable insights into these differences. The following table summarizes available quantitative data on this compound levels in healthy versus diseased tissues. It is important to note that values can differ based on the measurement techniques and sample handling procedures employed.
| Tissue/Cell Type | Condition | This compound Concentration | Reference/Method |
| Ehrlich Ascites Tumor Cells | Malignant | 0.1 nmol/10⁶ cells | High-Performance Liquid Chromatography (HPLC) |
| Human Myocardial Tissue | Healthy | Present (biologically active concentrations) | Size-exclusion, affinity, anion-exchange, and reversed-phase chromatography followed by MALDI-MS |
This table will be updated as more quantitative data becomes available.
The this compound Signaling Cascade: A Visual Pathway
This compound exerts its effects on cells primarily through the activation of purinergic P2Y receptors, a family of G protein-coupled receptors. This interaction triggers a cascade of intracellular events that can influence cell proliferation, differentiation, and other vital functions. The following diagram illustrates the key steps in the this compound signaling pathway.
Experimental Protocols for this compound Quantification
Accurate measurement of this compound levels is crucial for understanding its physiological and pathological roles. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological samples.
Protocol: Quantification of this compound in Tissue Samples using HPLC-MS/MS
1. Tissue Homogenization: a. Weigh the frozen tissue sample (typically 50-100 mg). b. Homogenize the tissue in 1 mL of ice-cold 0.4 M perchloric acid using a tissue homogenizer. c. Keep the sample on ice throughout the homogenization process to prevent degradation of nucleotides.
2. Protein Precipitation and Neutralization: a. Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. b. Carefully collect the supernatant, which contains the acid-soluble nucleotides. c. Neutralize the supernatant by adding a calculated amount of 2 M K₂CO₃. The pH should be adjusted to approximately 7.0. d. Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate. e. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.
3. Sample Preparation for HPLC-MS/MS: a. Filter the neutralized supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. b. Transfer the filtered sample to an autosampler vial for analysis.
4. HPLC-MS/MS Analysis: a. HPLC System: A reverse-phase C18 column is typically used for separation. b. Mobile Phase: A gradient elution is employed using a combination of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). c. Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity. d. Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of an this compound standard.
Experimental Workflow Diagram
The following diagram outlines the major steps in the quantification of this compound from tissue samples.
This guide provides a foundational understanding of the comparative levels of this compound in healthy and diseased tissues and the methodologies to measure them. As research in this field progresses, a more comprehensive picture of this compound's role in various pathologies will undoubtedly emerge, paving the way for novel diagnostic and therapeutic strategies.
A Comparative Guide to Antagonists for Studying Ap3A-Specific Effects
For Researchers, Scientists, and Drug Development Professionals
Diadenosine triphosphate (Ap3A) is a signaling molecule implicated in a variety of physiological processes, including cell proliferation, apoptosis, and platelet aggregation. Understanding its specific effects requires the use of antagonists that can differentiate its activity from that of other nucleotides like ATP and ADP. This guide provides a comparative overview of available antagonists, their mechanisms of action, and experimental data to aid in the selection of the most appropriate tool for your research needs.
Understanding this compound Signaling
This compound primarily exerts its extracellular effects through the activation of purinergic P2 receptors, a family of cell surface receptors that also recognize other nucleotides. The specific P2 receptor subtype activated by this compound can vary depending on the cell type and physiological context. In some systems, particularly in blood plasma, the effects of this compound can be indirect, resulting from its enzymatic degradation to ADP by ectonucleotidases. This necessitates a careful selection of antagonists to dissect direct this compound signaling from indirect ADP-mediated effects.
A key signaling pathway initiated by this compound in various cell types, such as vascular smooth muscle cells, involves the activation of P2Y receptors. This leads to the stimulation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately results in the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, leading to cellular responses like proliferation.
Comparison of Antagonists
The choice of an antagonist for studying this compound-specific effects depends on the experimental system and the desired specificity. The following tables summarize the quantitative data for commonly used antagonists.
Broad-Spectrum P2 Receptor Antagonists
These antagonists block a wide range of P2 receptor subtypes and can be useful for initial screening to determine if this compound effects are P2 receptor-mediated.
| Antagonist | Target(s) | Potency (pA₂) | Cell Type/Assay | Reference |
| Suramin | P2Y, P2X | 5.77 (for P2Y) | 1321N1 astrocytoma cells (phospholipase C stimulation) | [1][2] |
| 4.32 (for P2U) | 1321N1 astrocytoma cells (phospholipase C stimulation) | [1][2] | ||
| PPADS | P2Y, P2X | 5.98 (for P2Y) | 1321N1 astrocytoma cells (phospholipase C stimulation) | [1] |
Specific P2Y Receptor Antagonists
For more targeted studies, antagonists with selectivity for specific P2Y receptor subtypes are available. Given that this compound can act on P2Y1 and P2Y12 receptors, antagonists for these are particularly relevant.
| Antagonist | Target | Potency (IC₅₀/Kᵢ) | Cell Type/Assay | Reference |
| MRS2179 | P2Y₁ | Kᵢ = 100 nM | Human P2Y₁-expressing cells | [3] |
| MRS2500 | P2Y₁ | Kᵢ = 0.78 nM | Human P2Y₁-expressing cells | [3] |
| MRS2395 | P2Y₁₂ | Kᵢ = 3.6 µM | Rat platelets (ADP-induced activation) | [4] |
Enzymatic Degradation
An alternative approach to blocking this compound signaling is to enzymatically degrade the molecule, thereby preventing its interaction with any receptor.
| Agent | Mechanism | Key Features |
| Apyrase | Hydrolyzes this compound to AMP and pyrophosphate | Broad substrate specificity (also degrades ATP and ADP). Useful for confirming that an observed effect is mediated by an extracellular nucleotide. |
Experimental Workflow for Antagonist Selection
A systematic approach is recommended to identify the most suitable antagonist for your specific research question. The following workflow outlines a general strategy for screening and validating antagonists for this compound-specific effects.
Experimental Protocols
Measurement of Vascular Smooth Muscle Cell (VSMC) Proliferation
This protocol is adapted from methods used to assess VSMC growth and can be applied to study the effect of this compound and its antagonists.[5][6][7][8][9]
1. Cell Culture and Seeding:
-
Culture primary human vascular smooth muscle cells in the recommended growth medium.
-
Seed VSMCs in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
2. Serum Starvation:
-
To synchronize the cells, replace the growth medium with a serum-free medium and incubate for 24 hours.
3. Treatment:
-
Pre-incubate the cells with the desired concentrations of the antagonist (e.g., Suramin, PPADS, MRS2179) for 1 hour.
-
Add this compound to the wells at a concentration known to induce proliferation (e.g., 10 µM). Include appropriate controls (vehicle, this compound alone, antagonist alone).
4. Proliferation Assay (EdU Incorporation):
-
After 24-48 hours of incubation with this compound, add 5-ethynyl-2'-deoxyuridine (EdU) to the medium at a final concentration of 10 µM and incubate for an additional 2-4 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
Perform the Click-iT® reaction to label the incorporated EdU with a fluorescent azide according to the manufacturer's protocol.
-
Counterstain the nuclei with Hoechst 33342.
5. Data Acquisition and Analysis:
-
Image the wells using a high-content imaging system or a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-stained nuclei).
-
Calculate the IC₅₀ value for the antagonist by plotting the percentage of inhibition against the antagonist concentration.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound and its inhibition by antagonists.[10][11]
1. Cell Preparation and Dye Loading:
-
Harvest cultured cells (e.g., 1321N1 astrocytoma cells stably expressing a P2Y receptor) and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove extracellular dye.
2. Fluorometric Measurement:
-
Resuspend the dye-loaded cells in the assay buffer and place them in a cuvette in a fluorometer or in a 96-well plate for analysis with a plate reader equipped with fluorescence detection.
-
Record the baseline fluorescence for a short period.
3. Antagonist and Agonist Addition:
-
To test for antagonism, add the desired concentration of the antagonist to the cell suspension and incubate for a few minutes.
-
Stimulate the cells by adding this compound and continuously record the fluorescence signal.
4. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak response to this compound in the presence and absence of the antagonist.
-
Determine the inhibitory effect of the antagonist and calculate the IC₅₀ value from a dose-response curve.
5. Controls:
-
Include a positive control for calcium mobilization (e.g., ionomycin).
-
Use a vehicle control for both the antagonist and this compound.
-
To assess specificity, test the effect of the antagonist on calcium mobilization induced by other agonists (e.g., ATP, ADP, or a non-purinergic agonist relevant to the cell type).
References
- 1. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to assess the effects of dysfunctional human vascular smooth muscle cells on other brain cells using in vitro models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of vascular smooth muscle growth via signaling crosstalk between AMP-activated protein kinase and cAMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proliferation of vascular smooth muscle cells under inflammation is regulated by NF-κB p65/microRNA-17/RB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAM3A promotes vascular smooth muscle cell proliferation and migration and exacerbates neointima formation in rat artery after balloon injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Calcium-Dependent Inhibition of ATP-Gated P2X3 Receptors by Bisphosphonate-Induced Endogenous ATP Analog ApppI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Off-Target Effects of Ap3A Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diadenosine triphosphate (Ap3A) with structurally similar alternatives, focusing on the validation of its off-target effects. Experimental data is presented to support the comparison, and detailed protocols for key validation experiments are provided.
Introduction to this compound and its On-Target Effects
Diadenosine triphosphate (this compound) is an endogenous small molecule known to be involved in various physiological processes. Its primary on-target effects are mediated through the activation of purinergic P2Y receptors, leading to the modulation of intracellular signaling cascades. In vascular smooth muscle cells (VSMCs), this compound has been shown to promote cell proliferation by activating the Ras-Raf-MEK-ERK1/2 pathway.[1][2][3] It also plays a role in platelet aggregation by liberating adenosine diphosphate (ADP).
The known on-target signaling pathway of this compound in vascular smooth muscle cells is illustrated below:
Caption: On-target signaling pathway of this compound in vascular smooth muscle cells.
While the on-target effects of this compound are relatively well-characterized, the potential for off-target interactions remains a critical area of investigation for its therapeutic development. Off-target effects can lead to unforeseen side effects and toxicities, making their identification and validation a crucial step in drug development. Several P2Y12 receptor inhibitors, for instance, have been noted to have off-target effects that can influence clinical outcomes.[4][5][6]
Comparison with Alternative Diadenosine Polyphosphates
To understand the specificity of this compound, it is useful to compare its activity with other endogenous diadenosine polyphosphates, such as Ap4A, Ap5A, and Ap6A. These molecules differ only in the number of phosphate groups linking the two adenosine moieties, yet they exhibit distinct biological activities.
| Molecule | Primary On-Target Effect in VSMCs | Other Reported Effects |
| This compound | Induces cell proliferation via P2Y receptor activation and the Ras-Raf-MEK-ERK1/2 pathway.[1][2][3] | Mediates platelet aggregation.[7] Decreases motility of human spermatozoa after prolonged exposure.[8] |
| Ap4A | Induces cell proliferation via the same pathway as this compound.[1][2][3] | Has cardioinhibitory effects.[9] Decreases motility of human spermatozoa after prolonged exposure.[8] |
| Ap5A | Does not induce cell proliferation in VSMCs.[1][2][3] | Potent activator of cardiac ryanodine receptors (RyR2).[10] Causes vasoconstriction and increases intracellular Ca²⁺ in VSMCs.[11] Has cardioinhibitory effects.[9] |
| Ap6A | Does not induce cell proliferation in VSMCs.[1][2][3] | Causes vasoconstriction and increases intracellular Ca²⁺ in VSMCs.[11] |
This comparison highlights that even small structural changes can significantly alter the biological activity of these molecules, underscoring the importance of a thorough off-target analysis for this compound.
Experimental Protocols for Validating Off-Target Effects
To comprehensively identify the off-target effects of this compound, a multi-pronged approach employing unbiased, proteome-wide screening methods is recommended. The following are detailed protocols for three key experimental strategies: Chemical Proteomics, Thermal Proteome Profiling (TPP), and Kinome Scanning.
The overall workflow for identifying and validating off-target effects is depicted below:
Caption: Experimental workflow for off-target validation of this compound.
Chemical Proteomics: Compound-Centric Chemical Proteomics (CCCP)
This method identifies proteins that directly bind to this compound. A typical workflow involves immobilizing this compound on a solid support to "fish" for interacting proteins from cell lysates.
Methodology:
-
Probe Synthesis: Synthesize an this compound analog with a linker arm suitable for immobilization (e.g., an amino or carboxyl group) without significantly altering its binding properties.
-
Immobilization: Covalently attach the this compound analog to activated sepharose or magnetic beads.
-
Cell Culture and Lysis: Culture relevant cell lines (e.g., human VSMCs) and prepare a native cell lysate.
-
Affinity Pulldown: Incubate the immobilized this compound probe with the cell lysate to allow for binding of target and off-target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins with those from a control experiment using beads without the this compound probe to identify specific binders.
Thermal Proteome Profiling (TPP)
TPP identifies protein targets by detecting changes in their thermal stability upon ligand binding. This method can be performed in intact cells, providing a more physiologically relevant context.[12][13][14][15][16]
Methodology:
-
Cell Culture and Treatment: Culture human VSMCs and treat one set of cells with this compound and a control set with a vehicle.
-
Heat Treatment: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 37°C to 67°C).
-
Lysis and Protein Solubilization: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Sample Preparation for MS: Digest the soluble proteins from each temperature point and label them with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by LC-MS/MS.
-
Data Analysis: For each protein, plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve between the this compound-treated and control samples indicates a direct or indirect interaction.
Kinome Scanning
Given that this compound's on-target pathway involves kinases, it is prudent to screen for off-target effects on a broad range of kinases. Kinome scanning services provide a high-throughput method to assess the interaction of a compound with a large panel of kinases.[17][18][19]
Methodology:
-
Compound Submission: Submit this compound to a commercial kinome scanning service (e.g., Eurofins DiscoverX KINOMEscan®).
-
Competition Binding Assay: The service will perform a competition binding assay where this compound is tested for its ability to displace a ligand from the active site of a large panel of kinases (typically over 400).
-
Data Analysis: The results are usually provided as a percentage of control, indicating the degree of inhibition for each kinase at a given concentration of this compound. This allows for the identification of potential off-target kinases.
-
Follow-up Validation: Hits from the kinome scan should be validated using in-house enzymatic assays to determine the IC50 values and confirm the inhibitory activity.
Data Presentation and Interpretation
Table of Potential Off-Target Hits from Proteomic Screens:
| Protein ID | Gene Name | Method of Identification | Fold Enrichment / Thermal Shift (ΔTm) | Putative Function |
| Example: P12345 | KINX | Kinome Scan, TPP | 85% inhibition, +2.5°C | Serine/threonine kinase |
| Example: Q67890 | PROTY | Chemical Proteomics | 5.2-fold enrichment | Unknown |
| ... | ... | ... | ... | ... |
Interpretation:
-
Chemical Proteomics: Proteins significantly enriched in the this compound pulldown compared to the control are direct binding partners.
-
Thermal Proteome Profiling: Proteins exhibiting a significant thermal shift upon this compound treatment are either direct targets or part of a complex that is affected by this compound binding to another protein.
-
Kinome Scanning: Kinases showing significant inhibition by this compound are potential off-targets.
Conclusion
A thorough investigation of the off-target effects of this compound is essential for its continued development as a potential therapeutic agent. The use of unbiased, proteome-wide screening methods such as chemical proteomics, thermal proteome profiling, and kinome scanning, in conjunction with a comparative analysis against related molecules like Ap4A, Ap5A, and Ap6A, will provide a comprehensive understanding of its selectivity and potential for adverse effects. The experimental protocols and data interpretation guidelines presented in this guide offer a robust framework for researchers to validate the off-target profile of this compound and other small molecule drug candidates.
References
- 1. Diadenosine polyphosphates this compound and Ap4A, but not Ap5A or Ap6A, induce proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation [mdpi.com]
- 5. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catabolism of Ap4A and this compound in whole blood. The dinucleotides are long-lived signal molecules in the blood ending up as intracellular ATP in the erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diadenosine tetraphosphate (Ap4A) and triphosphate (this compound) signaling of human sperm motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diadenosine polyphosphates' action on calcium and vessel contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
A Comparative Guide to Diadenosine Triphosphate (Ap3A) Signaling in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diadenosine Triphosphate (Ap3A) signaling pathways, focusing on three commonly used human cell lines: HEK293 (human embryonic kidney), HeLa (cervical cancer), and Jurkat (T-lymphocyte leukemia). The function of this compound as a signaling molecule, or "alarmone," is intrinsically linked to cellular stress and the expression of the Fragile Histidine Triad (Fhit) tumor suppressor protein, which acts as its primary receptor and hydrolase. This comparison highlights how Fhit expression status dictates the cellular response to this compound.
Quantitative Data on Intracellular this compound Levels
| Cell Line | Condition | This compound Concentration (pmol/10⁶ cells) | Reference |
| HEK293 | Basal / Unstressed | 0.079 | [1] |
| Etoposide-induced Apoptosis | 0.510 | [1] | |
| HEK293T | Control (Unstressed) | ~0.15 (Mean from graph) | [2] |
| Mitomycin C (MMC) Stress | ~0.25 (Mean from graph) | [2] | |
| Hydrogen Peroxide (H₂O₂) Stress | ~0.45 (Mean from graph) | [2] | |
| HeLa | Not Reported | N/A | |
| Jurkat | Not Reported | N/A |
Comparative Analysis of this compound Signaling Pathways
The central mediator of this compound signaling described in these contexts is the Fhit protein. Fhit not only hydrolyzes this compound but also, upon binding to it, forms a signaling complex that can trigger apoptosis and inhibit translation. Therefore, the presence or absence of Fhit is the primary determinant of a cell line's response to elevated this compound levels.
| Feature | HEK293 Cells | HeLa Cells | Jurkat Cells |
| Fhit Protein Expression | Endogenously Expressed | Absent / Undetectable[1] | Very Low / Undetectable[1][3] |
| Endogenous this compound-Fhit Signaling | Functional. this compound levels correlate with Fhit-mediated apoptosis.[1] | Non-functional. Lack of Fhit protein prevents the formation of the this compound-Fhit signaling complex. | Largely Non-functional. Very low Fhit levels suggest a minimal role for this specific pathway. |
| Response to Stress | Increased intracellular this compound levels trigger a Fhit-dependent apoptotic response.[1][2] | Apoptosis is induced by various stressors, but this is independent of the this compound-Fhit pathway.[4][5] | Apoptosis is induced via pathways like Fas/FasL and is sensitive to nutrient deprivation, but not linked to this compound. |
| Effect of Fhit Re-expression | N/A (already Fhit-positive) | Restoration of Fhit expression renders HeLa cells susceptible to Fhit-mediated apoptosis.[3] | Overexpression of Fhit induces apoptosis, indicating downstream components are intact.[3] |
| Primary Apoptotic Pathways | Intrinsic pathway involving the Fhit-Ap3A complex.[2] | Multiple pathways including STAT3, PI3K/AKT, and responses to extrinsic factors.[4] | T-cell receptor (TCR) mediated pathways, Fas/FasL extrinsic pathway. |
Signaling Pathway and Experimental Workflow Diagrams
This compound-Fhit Signaling Pathway
The diagram below illustrates the established signaling cascade initiated by cellular stress, leading to the formation of the this compound-Fhit complex and subsequent downstream effects on apoptosis and translation. This pathway is primarily active in Fhit-positive cells like HEK293.
Comparison of Fhit-Dependent Signaling Status
This logic diagram compares the functional status of the this compound-Fhit signaling pathway across the three cell lines, highlighting how Fhit expression is the key differentiator.
Experimental Workflow: Quantification of this compound
The accurate measurement of intracellular nucleotides like this compound requires a robust and sensitive method. The workflow below outlines a general procedure for this compound quantification using liquid chromatography-mass spectrometry (LC-MS), a commonly employed technique.
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general methodology for the extraction and quantification of this compound from cultured cells.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to approximately 80-90% confluency under standard conditions.
-
For stress induction, treat cells with the desired agent (e.g., 1 mM H₂O₂ or 10 µM Mitomycin C) for a predetermined time course. Prepare parallel unstressed control plates.
-
Prepare at least 3-5 biological replicates for each condition.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to the culture dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
-
Sample Preparation:
-
Spike the lysate with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₁₀-Ap3A) to correct for sample loss and matrix effects.[2]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50 µL of 5% methanol) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation using a suitable column (e.g., a C18 reverse-phase column).
-
Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both endogenous this compound and the labeled internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of endogenous this compound to the internal standard.
-
Determine the absolute concentration by comparing this ratio to a standard curve generated with known concentrations of this compound.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine significant differences between conditions.[2]
-
Protocol 2: Assessment of Apoptosis by TUNEL Assay and Flow Cytometry
This protocol describes how to measure apoptosis, a key downstream effect of this compound-Fhit signaling, in response to Fhit re-expression.
-
Cell Transduction/Transfection:
-
Seed Fhit-negative cells (e.g., HeLa or Jurkat) in 6-well plates.
-
Transduce cells with a Fhit-expressing vector (e.g., an adenoviral vector, Ad-Fhit) or a control vector (e.g., Ad-LacZ).[3]
-
Incubate for 48-72 hours to allow for transgene expression.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent (HeLa) and suspension (Jurkat) cells, including any floating cells from the supernatant, to ensure apoptotic cells are collected.
-
Wash the cells with PBS and fix them in a paraformaldehyde-based solution.
-
-
TUNEL Staining:
-
Permeabilize the fixed cells with a detergent-based solution (e.g., 0.1% Triton X-100 in sodium citrate).
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction according to the manufacturer's instructions. This involves incubating cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently-labeled dUTPs (e.g., FITC-dUTP), which incorporates the label at the 3'-OH ends of fragmented DNA.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in a suitable buffer for flow cytometry.
-
Analyze the samples using a flow cytometer, exciting the fluorophore at the appropriate wavelength (e.g., 488 nm for FITC) and collecting the emission signal.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of fluorescent (TUNEL-positive) cells, which represents the apoptotic population.[3]
-
-
Data Analysis:
-
Compare the percentage of apoptotic cells in the Ad-Fhit treated group to the control groups (mock-treated and Ad-LacZ). A significant increase in the Ad-Fhit group indicates Fhit-induced apoptosis.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scispace.com [scispace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lymphocyte enzyme activities in immunodeficiency syndromes with particular reference to common variable hypogammaglobulinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Ap3A Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between Ap3A derivatives and their biological targets is paramount for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of diadenosine triphosphate (this compound) derivatives, focusing on their engagement with P2Y purinergic receptors and subsequent downstream signaling pathways.
Diadenosine polyphosphates, such as this compound, are endogenous signaling molecules involved in a variety of physiological processes, including cell proliferation, apoptosis, and vascular tone regulation.[1] Modifications to the parent this compound structure can significantly alter its potency, selectivity, and stability, making its derivatives attractive candidates for drug discovery programs targeting P2Y receptors.
Comparative Analysis of this compound Derivative Activity
The biological activity of this compound derivatives is primarily dictated by their interaction with various subtypes of P2Y receptors. The affinity and efficacy of these derivatives can be significantly modulated by alterations to the triphosphate chain, the adenosine moieties, or both. Below is a summary of the known activities of select this compound and related dinucleoside polyphosphate derivatives.
| Compound/Derivative | Target Receptor(s) | Activity | Potency (Ki or EC50) | Key Structural Features | Reference |
| This compound | P2Y (general) | Agonist | Ki: 0.5 µM (chromaffin cell binding sites) | Endogenous ligand | [2] |
| Ap4A | P2Y (general) | Agonist | Ki: 0.13 µM (chromaffin cell binding sites) | Longer polyphosphate chain than this compound | [2] |
| Ap5A | P2Y (general) | Agonist | Ki: 0.062 µM (chromaffin cell binding sites) | Longer polyphosphate chain than Ap4A | [2] |
| Ap6A | P2Y (general) | Agonist | Ki: 0.75 µM (chromaffin cell binding sites) | Longer polyphosphate chain than Ap5A | [2] |
| AppCHFppA (Ap4A analog) | Platelet ADP Receptors | Competitive Inhibitor | Potent inhibitor of ADP-induced platelet aggregation | P-C-P bridge in the P2,P3 position of the tetraphosphate chain | [3][4] |
| ATP-α-B derivatives (2-MeS-ATP-α-B and 2-Cl-ATP-α-B) | P2Y1 Receptor | Potent and specific agonists | EC50 (Ca2+ release in rP2Y1-transfected HEK293 cells): 2-MeS-ATP-α-B (A isomer) > 2-MeS-ATP-α-B (B isomer) > 2-Cl-ATP-α-B (A isomer) > 2-Cl-ATP-α-B (B isomer) | Boronation of the α-phosphate and substitution at the C2 position of the adenine ring | [3][5] |
| Phosphonate derivatives of ATP/UTP | P2Y2 Receptor | Agonist | Reduced potency compared to parent nucleotide | Removal of the 5'-oxygen atom | [5][6] |
Signaling Pathways and Experimental Workflows
The interaction of this compound derivatives with P2Y receptors initiates intracellular signaling cascades, most notably the activation of phospholipase C (PLC) leading to intracellular calcium mobilization and the activation of the mitogen-activated protein kinase (MAPK) pathway.
The following diagram illustrates a typical workflow for evaluating the activity of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of experimental data. Below are protocols for key assays used in the characterization of this compound derivatives.
P2Y Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound derivatives for specific P2Y receptor subtypes.
Materials:
-
HEK293 cells stably expressing the P2Y receptor subtype of interest.
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2).
-
Radioligand (e.g., [³H]2MeSADP for P2Y12).
-
This compound derivatives (test compounds).
-
Non-specific binding control (e.g., a high concentration of a known P2Y receptor antagonist).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a microtiter plate, combine the cell membrane preparation, radioligand at a fixed concentration, and varying concentrations of the this compound derivative. Include wells for total binding (radioligand only) and non-specific binding (radioligand and non-specific control).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki value.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound derivatives to stimulate Gq-coupled P2Y receptors, leading to an increase in intracellular calcium concentration.
Materials:
-
Cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
This compound derivatives.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Inject the this compound derivatives at various concentrations into the wells.
-
Data Acquisition: Immediately after injection, record the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
MAPK (ERK1/2) Phosphorylation Assay (Western Blot)
This protocol is used to determine if this compound derivatives activate signaling pathways leading to the phosphorylation of MAP kinases like ERK1/2.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to sub-confluency. Serum-starve the cells for several hours before treatment. Treat the cells with different concentrations of this compound derivatives for a specific time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of diadenosine tetraphosphate (Ap4A) binding sites in cultured chromaffin cells: evidence for a P2y site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype specific internalization of P2Y1 and P2Y2 receptors induced by novel adenosine 5'-O-(1-boranotriphosphate) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogues of diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) as potential anti-platelet-aggregation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype specific internalization of P2Y1 and P2Y2 receptors induced by novel adenosine 5′-O-(1-boranotriphosphate) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
A Comparative Guide to the In Vitro and In Vivo Effects of Diadenosine Triphosphate (Ap3A)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the observed effects of Diadenosine triphosphate (Ap3A) in controlled laboratory (in vitro) settings versus those observed within living organisms (in vivo). This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the known signaling pathways and experimental workflows.
Data Presentation: In Vitro vs. In Vivo Effects of this compound
The following tables summarize the quantitative data on the effects of this compound in various experimental models.
| In Vitro Effect | Cell/System Type | Concentration/Dose | Observed Effect | Citation(s) |
| Platelet Aggregation | Human Platelet-Rich Plasma | 10-20 µM | Gradual induction of aggregation. | [1] |
| Human Platelet-Rich Plasma | Submicromolar | As effective as ADP in triggering aggregation. | [2] | |
| Vascular Smooth Muscle Cell (VSMC) Proliferation | A7r5 rat aortic smooth muscle cells | 10 µM | 1.8-fold increase in cell number after 48h. | |
| A7r5 rat aortic smooth muscle cells | 10 µM | 2.5-fold increase in [3H]thymidine incorporation. | ||
| Neutrophil Apoptosis | Human Neutrophils | Not specified | Delays apoptosis, preserving cellular morphology and function. | [3] |
| P2Y Receptor Activation | Human Platelets | Not specified | Induces P2Y1-dependent platelet chemotaxis. | [4] |
| In Vivo Effect | Animal Model | Administration Route | Dose | Observed Effect | Citation(s) |
| Cardiovascular | Rabbit | Isolated heart perfusion | EC50: 6.2 ± 0.1 (-log M) | Dose-dependent decrease in coronary perfusion pressure. | [5] |
| Metabolism | Human | Whole blood | Not applicable | Half-life is two to three times longer than ATP. | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Platelet Aggregation Assay
Objective: To measure the ability of this compound to induce platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human venous blood anticoagulated with 3.8% sodium citrate.
-
This compound solution of desired concentrations.
-
Platelet aggregometer.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP sample to 37°C for 5 minutes in the aggregometer cuvette with a stir bar.
-
Set the baseline of the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.
-
Add the desired concentration of this compound to the PRP.
-
Record the change in light transmission for at least 5 minutes to monitor platelet aggregation.
-
In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of vascular smooth muscle cells.
Materials:
-
Rat aortic smooth muscle cells (e.g., A7r5 cell line).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
This compound solution of desired concentrations.
-
[³H]thymidine.
-
Cell counter or MTT assay kit.
Procedure:
-
Cell Culture:
-
Culture A7r5 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 24-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Serum Starvation and Treatment:
-
Synchronize the cells by incubating them in serum-free DMEM for 24 hours.
-
Replace the medium with fresh serum-free DMEM containing various concentrations of this compound.
-
-
Proliferation Assessment (choose one method):
-
Cell Counting:
-
After 48 hours of incubation with this compound, detach the cells using trypsin.
-
Count the number of cells using a hemocytometer or an automated cell counter.
-
-
[³H]thymidine Incorporation:
-
24 hours after adding this compound, add 1 µCi/mL of [³H]thymidine to each well and incubate for an additional 24 hours.
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the DNA with 10% trichloroacetic acid (TCA) for 30 minutes at 4°C.
-
Wash the cells twice with 5% TCA.
-
Solubilize the cells in 0.5 M NaOH.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
In Vivo Measurement of Cardiovascular Effects
Objective: To assess the impact of this compound on cardiovascular parameters in a rodent model.
Materials:
-
Male Wistar rats (250-300g).
-
This compound solution for intravenous infusion.
-
Anesthetic (e.g., isoflurane).
-
Pressure transducer and data acquisition system for blood pressure monitoring.
-
Flow probe for measuring cardiac output.
-
Catheters for cannulation of the femoral artery and vein.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with isoflurane.
-
Cannulate the femoral artery with a pressure-tipped catheter connected to a pressure transducer to continuously monitor blood pressure and heart rate.
-
Cannulate the femoral vein for intravenous administration of this compound.
-
Place an ultrasonic flow probe around the ascending aorta to measure cardiac output.
-
-
Data Recording:
-
Allow the animal to stabilize for at least 30 minutes after surgery to obtain baseline measurements.
-
Infuse this compound intravenously at different doses.
-
Continuously record blood pressure, heart rate, and cardiac output throughout the infusion period and for a designated time post-infusion.
-
Calculate other hemodynamic parameters such as systemic vascular resistance.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound research.
References
- 1. In vivo cell activation following OKT3 administration. Systemic cytokine release and modulation by corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of CYP3A in isoniazid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diadenosine polyphosphates (this compound and Ap4A) behave as alarmones triggering the synthesis of enzymes of the phenylpropanoid pathway in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A<b><sub>3</sub></b>Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect:<i>In Vivo</i>Studies a… [ouci.dntb.gov.ua]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Ap3A (Diadenosine Triphosphate)
This guide provides crucial safety and logistical information for the handling of Ap3A (Diadenosine triphosphate), a chemical compound utilized by researchers, scientists, and drug development professionals. While this compound is generally considered non-hazardous under the Globally Harmonized System (GHS) of classification, adherence to prudent laboratory practices is essential to ensure a safe working environment.[1]
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound in powder form or in solution to minimize exposure and ensure safety.
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile or latex gloves | To prevent direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles.[2] |
| Body Protection | Laboratory coat | To protect skin and clothing from spills. |
Health and Safety Information
This compound is a white, odorless crystalline powder that is soluble in water.[1] It is not flammable or combustible.[1] While it is not classified as hazardous, direct contact with eyes should be avoided, and thorough hand washing is recommended after handling.[1] In the event of a fire, thermal decomposition may produce irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and oxides of phosphorus.[3]
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][4] |
| Skin Contact | Wash off immediately with plenty of water.[1][4] |
| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing.[1][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1][3][4] |
In all cases of exposure, if you feel unwell, seek medical attention.[1][3][4]
Standard Operating Procedures for Handling this compound
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a freezer at -20°C for long-term stability.[1]
-
It should be stored in a dry environment, away from heat, moisture, and strong oxidizers.[1]
2. Preparation of Solutions:
-
Work in a clean, designated area.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses).
-
To prepare a solution, accurately weigh the desired amount of this compound powder.
-
Slowly add the powder to the appropriate aqueous solvent (e.g., water) while stirring to ensure it fully dissolves. This compound is soluble in water but insoluble in most organic solvents.[1]
3. Handling and Use:
-
Avoid creating dust when handling the powder form.
-
Use calibrated equipment for all measurements to ensure accuracy.
-
Clearly label all solutions with the compound name, concentration, date of preparation, and your initials.
Spill and Waste Management
Spill Response:
-
In case of a spill, ensure the area is well-ventilated.[1]
-
For small spills of the powder, gently wipe it up with a damp towel.[1]
-
For liquid spills, absorb with an inert material (e.g., paper towels, vermiculite).
-
Place the cleanup materials into a sealed bag or container for disposal.[1]
-
Clean the spill area thoroughly with water.[1]
Disposal Plan:
-
Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.
-
Unused this compound and solutions should be disposed of as chemical waste. Do not pour down the drain unless permitted by local regulations.[3]
-
Contaminated disposables (e.g., gloves, pipette tips, paper towels) should be placed in a designated chemical waste container.
Experimental Workflow for Handling this compound
Caption: This diagram illustrates the procedural workflow for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
